molecular formula C10H8O B1309936 1-(4-Ethynylphenyl)ethanone CAS No. 42472-69-5

1-(4-Ethynylphenyl)ethanone

Cat. No.: B1309936
CAS No.: 42472-69-5
M. Wt: 144.17 g/mol
InChI Key: WHFPFLKZXFBCSO-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)ethanone is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethynylphenyl)ethanone
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InChI

InChI=1S/C10H8O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFPFLKZXFBCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408550
Record name 1-(4-ethynylphenyl)ethanone
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42472-69-5
Record name 1-(4-ethynylphenyl)ethanone
Source EPA DSSTox
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Record name 4'-Ethynylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. 1-(4-Ethynylphenyl)ethanone (also known as 4-ethynylacetophenone), CAS Number 42472-69-5, has emerged as a cornerstone scaffold for the construction of complex molecular architectures.[1] This seemingly simple molecule is endowed with two highly versatile and orthogonal functional groups: a terminal alkyne and a ketone. This duality allows for sequential, chemoselective transformations, making it an invaluable asset in the synthesis of pharmaceuticals and advanced materials.[1]

The terminal alkyne is a premier functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and high-yielding formation of stable 1,2,3-triazole linkages.[1] The ketone moiety, on the other hand, serves as a classical handle for a vast array of transformations, including nucleophilic additions, condensations, and reductions, providing access to a diverse range of derivative structures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge drug discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound can be unequivocally established through a combination of physical and spectroscopic methods. The compound typically appears as a white to light yellow crystalline solid.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 42472-69-5
Molecular Formula C₁₀H₈O[2]
Molecular Weight 144.17 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 67-71 °C
Boiling Point 241.8 ± 23.0 °C at 760 mmHg[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.92 (d, J=8.4 Hz, 2H, Ar-H ortho to C=O), 7.58 (d, J=8.4 Hz, 2H, Ar-H ortho to C≡CH), 3.20 (s, 1H, C≡C-H ), 2.61 (s, 3H, -C(O)CH ₃)Estimated from analogous structures
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 197.5 (C=O), 137.0 (Ar-C -C=O), 132.3 (Ar-C H ortho to C≡CH), 128.4 (Ar-C H ortho to C=O), 127.5 (Ar-C -C≡CH), 82.8 (-C ≡CH), 78.5 (-C≡C H), 26.7 (-C H₃)Estimated from analogous structures[4]
IR (KBr, cm⁻¹) ~3250 (ν, C≡C-H stretch), ~2100 (ν, C≡C stretch, weak), ~1680 (ν, C=O stretch, aryl ketone), ~1600, 1500 (ν, C=C aromatic stretch)Estimated from standard IR tables[5][6][7][8][9]

Synthesis: A Robust and Scalable Protocol

The most reliable and widely adopted method for the synthesis of this compound is a two-step sequence commencing with a Sonogashira cross-coupling reaction.[10][11] This palladium- and copper-co-catalyzed reaction efficiently couples an aryl halide with a terminal alkyne.[10] To circumvent the direct use of volatile and hazardous acetylene gas, a common and safer strategy involves coupling 4'-haloacetophenone with a silyl-protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.[12]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Silyl Deprotection A 4-Iodoacetophenone D 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone A->D Reacts with B Trimethylsilylacetylene (TMSA) B->D Reacts with C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (Base/Solvent) C->D Catalyzes E 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone G This compound (Final Product) E->G Deprotected by F K₂CO₃ (mild base) Methanol (solvent) F->G Mediates

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

  • Reaction Setup: To an oven-dried Schlenk flask, add 4'-iodoacetophenone (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere. This is critical as the palladium(0) species, formed in situ, is oxygen-sensitive.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by the dropwise addition of trimethylsilylacetylene (1.2 eq). The amine base is crucial for neutralizing the HI generated during the catalytic cycle and facilitating the formation of the copper(I) acetylide intermediate.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4'-iodoacetophenone is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.

Part B: Synthesis of this compound [13]

  • Reaction Setup: Dissolve the silyl-protected alkyne from Part A (1.0 eq) in methanol (MeOH).

  • Deprotection: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 eq).[13][14][15] The use of a mild inorganic base like K₂CO₃ in a protic solvent like methanol is a standard, high-yielding method for cleaving the silicon-carbon bond without affecting other functional groups.[13][14]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is often of high purity, but can be further purified by recrystallization or a short plug of silica gel if necessary to yield this compound.[13]

Application in Drug Discovery: A Case Study in RORc Inverse Agonist Synthesis

The true power of a chemical building block is demonstrated in its application. This compound is a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor c (RORc or RORγt) inverse agonists, which are promising therapeutic agents for autoimmune diseases.[16][17][18][19]

RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are major producers of the pro-inflammatory cytokine IL-17.[16] Inverse agonists of RORc can suppress this activity, offering a therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.[18]

In the synthesis of a potent RORc inverse agonist, this compound can be utilized in a multi-step sequence where its ketone and alkyne functionalities are sequentially elaborated to build the final complex molecule.

Illustrative Synthetic Workflow: CuAAC in Bio-conjugation

The terminal alkyne of this compound is perfectly primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. This reaction allows for the covalent ligation of the ethynylacetophenone core to a molecule bearing an azide group, such as a peptide, a fluorescent tag, or another pharmacophore.

G cluster_0 CuAAC Reaction Components cluster_1 Catalyst Generation & Reaction A This compound (Alkyne Component) G 1,4-Disubstituted 1,2,3-Triazole Product A->G Reacts with B Organic Azide (R-N₃) (e.g., Benzyl Azide) B->G Reacts with C Catalyst System F Cu(I) Species (Active Catalyst) C->F D CuSO₄ (Cu(II) Source) D->F Reduced by E Sodium Ascorbate (Reducing Agent) E->F F->G Catalyzes Cycloaddition

Caption: Workflow for a typical CuAAC "click" reaction.

Step-by-Step Protocol for a Model CuAAC Reaction
  • Reagent Preparation: In a vial, dissolve this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄, 0.05 eq) and a separate fresh aqueous solution of sodium ascorbate (0.1 eq).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. A color change is often observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The resulting 1,2,3-triazole product can be purified by flash column chromatography or recrystallization. The high efficiency of the click reaction often results in very clean product formation, simplifying purification.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5]

  • First Aid: In case of contact with skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

Conclusion

This compound is a powerful and versatile bifunctional building block. Its synthetic accessibility via the robust Sonogashira coupling and the orthogonal reactivity of its ketone and alkyne moieties make it a highly sought-after intermediate. As demonstrated, its utility in constructing complex molecules, particularly in the field of medicinal chemistry for targets like RORc, underscores its importance. The protocols and data presented in this guide provide a comprehensive foundation for researchers to confidently incorporate this valuable reagent into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • SynQuest Laboratories, Inc. (n.d.). 1-(4-Ethynyl-phenyl)-ethanone Safety Data Sheet.
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  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
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  • ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene.
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  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • BLD Pharm. (n.d.). 42472-69-5|this compound.
  • Yukawa, T., et al. (2019). Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist. Journal of Medicinal Chemistry, 62(3), 1167-1179.
  • CymitQuimica. (n.d.). CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl).
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  • Gáspár, A., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
  • Kumar, N., et al. (2010). Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). Probe Reports from the NIH Molecular Libraries Program.
  • Munch, M., et al. (2023). Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist.
  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp.
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An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(4-Ethynylphenyl)ethanone, also known as 4'-ethynylacetophenone, is a bifunctional organic compound of significant interest to the scientific community. Its unique structure, featuring both a reactive terminal alkyne (ethynyl group) and a versatile ketone (acetyl group) on a phenyl ring, positions it as a crucial building block in synthetic chemistry. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and applications, with a particular focus on its role in drug discovery and materials science. We will explore its physicochemical properties, spectroscopic profile, detailed synthesis protocols with mechanistic insights, and its practical applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a solid, often appearing as a light yellow powder, with a defined molecular structure that dictates its chemical reactivity and utility.

Molecular Identity and Formula

The core of the molecule is a benzene ring substituted at the 1 and 4 positions. One substituent is an acetyl group (-C(O)CH₃), and the other is an ethynyl group (-C≡CH). This arrangement makes it a valuable connector molecule in more complex chemical architectures.

  • Molecular Formula: C₁₀H₈O[1]

  • Molecular Weight: 144.17 g/mol [1][2][3]

  • CAS Number: 42472-69-5[4]

  • Synonyms: 4'-Ethynylacetophenone, 4-Acetylphenylacetylene, (4-Acetylphenyl)acetylene[5]

Physicochemical Data Summary

The physical properties of this compound are well-documented, making it a reliable reagent in various experimental setups. These properties are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O[1]
Molecular Weight 144.17 g/mol [1][2][3]
Appearance White to light yellow powder/crystal[5]
Melting Point 68 °C[4]
Boiling Point 241.8 ± 23.0 °C at 760 mmHg[4]
Density ~1.0 g/cm³[4]
Storage Conditions Refrigerated (2-8°C), under inert atmosphere[6]
Spectroscopic Profile

Understanding the spectroscopic signature of this compound is critical for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acetylenic proton. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methyl protons will present as a sharp singlet around 2.6 ppm, and the terminal alkyne proton will be a singlet around 3.3 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (around 197 ppm), the two quaternary aromatic carbons, the four aromatic CH carbons, the two sp-hybridized alkyne carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1680 cm⁻¹ corresponds to the C=O stretch of the ketone. The terminal alkyne is identified by a sharp, weak absorption for the C≡C stretch near 2100 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹.

Chapter 2: Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This choice is dictated by its high efficiency, functional group tolerance, and mild reaction conditions.

Core Protocol: Sonogashira Cross-Coupling

This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system. The typical starting material is 4'-bromoacetophenone or 4'-iodoacetophenone, which is coupled with a protected or gaseous alkyne source.

Experimental Protocol:

  • Reactor Setup: A dry, two-necked round-bottom flask is charged with 4'-bromoacetophenone (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

  • Solvent and Base: An appropriate solvent (e.g., anhydrous tetrahydrofuran or triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added. The base is crucial as it scavenges the hydrogen halide byproduct.

  • Alkyne Addition: An alkyne source, such as ethynyltrimethylsilane, is added dropwise to the mixture under an inert atmosphere (e.g., Argon or Nitrogen). Using a protected alkyne like ethynyltrimethylsilane prevents self-coupling and is generally safer to handle than acetylene gas.

  • Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Deprotection: If a silyl-protected alkyne was used, a deprotection step is required. This is typically achieved by adding a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base like potassium carbonate in methanol.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Mechanistic Rationale

The choice of a palladium/copper co-catalyst system is a cornerstone of the Sonogashira reaction's success. The mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)-X(L₂) Pd_complex2 Ar-Pd(II)-(C≡CR)(L₂) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Pd_complex2->Product ArX Ar-X (4'-Bromoacetophenone) ArX->Pd_complex1 Oxidative Addition CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->Pd_complex1 Transfers Alkyne to Palladium Alkyne R-C≡CH Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium center (transmetalation), after which reductive elimination occurs to form the final product and regenerate the palladium(0) catalyst.

Chapter 3: Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a highly sought-after intermediate in the synthesis of complex organic molecules.

Role as a Versatile Synthetic Intermediate

The ethynyl group is a gateway to a multitude of chemical transformations, most notably "click chemistry." The ketone group can be used in reactions like aldol condensations, reductions to alcohols, or conversions to heterocycles. This allows for a modular approach to building complex molecular scaffolds.

Application in Click Chemistry

The terminal alkyne of this compound is a perfect handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. This reaction allows for the efficient and specific covalent linking of this building block to another molecule containing an azide group, forming a stable triazole ring. This is immensely valuable in drug discovery for creating libraries of compounds, in bioconjugation, and in materials science for creating functional polymers.

Drug_Discovery_Workflow A This compound (Building Block A) C CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate) A->C B Azide-containing Scaffold (Building Block B) B->C D Triazole-linked Intermediate C->D E Further Modification (e.g., Ketone Reduction) D->E F Final Drug Candidate E->F

Caption: Workflow illustrating the use of this compound in drug discovery via click chemistry.

Precursor to Heterocyclic Compounds

The acetyl and ethynyl groups can react intramolecularly or with other reagents to form various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, it can be a precursor in the synthesis of quinolin-4-ones, a class of compounds known for their broad biological activities, including antibacterial and anticancer properties.

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

  • Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling.

  • Storage: The compound is heat-sensitive and should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon) to maintain its purity and stability.[6]

Chapter 5: Conclusion

This compound is more than just a simple organic molecule; it is a powerful tool in the arsenal of the modern synthetic chemist. Its well-defined structure and predictable reactivity, particularly in robust reactions like Sonogashira coupling and CuAAC click chemistry, have established it as a keystone building block. Its continued use in the synthesis of novel pharmaceuticals, functional materials, and complex molecular probes underscores its importance and promises a future of continued innovation driven by this versatile compound.

References

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • NIST. (2025). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

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1-(4-Ethynylphenyl)ethanone physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-(4-Ethynylphenyl)ethanone

Introduction: The Significance of this compound

This compound, also known as 4'-ethynylacetophenone, is a bifunctional organic compound of significant interest in modern chemical research. Its structure, featuring a para-substituted phenyl ring with a ketone and a terminal alkyne group, makes it a valuable building block in medicinal chemistry and materials science. The ketone moiety offers a site for various classical transformations, while the terminal alkyne is a versatile handle for powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

This guide provides a focused examination of the core physical properties of this compound, offering not just data, but also the scientific context and practical handling insights necessary for its effective use in a research and development setting. Understanding these fundamental characteristics is a prerequisite for successful experimental design, from reaction setup to purification and final formulation.

Part 1: Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the combination of a polar ketone group and a larger, nonpolar aromatic system results in the properties of a crystalline solid at ambient temperature.

Quantitative Data Summary

A compilation of the key physical properties reported for this compound is presented below. These values are derived from commercial supplier technical data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O[1][2]
Molecular Weight 144.17 g/mol [1][3]
Melting Point 67 - 71 °C[4][5]
68 °C (Typical)[1][2]
Boiling Point 241.8 ± 23.0 °C (at 760 mmHg)[1][2]
Appearance White to light yellow or orange crystalline solid/powder[1][4][5][6]
Density 1.0 ± 0.1 g/cm³[1][2]
Flash Point 96.2 ± 17.6 °C[1][2]
Detailed Analysis of Physical Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a melting point is consistently reported around 68 °C.[1][2] Chemical suppliers often provide a range, such as 67.0 to 71.0 °C, which accounts for minor variations between batches.[4][5] A broad melting range or a value significantly lower than reported can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. From a practical standpoint, this melting point means the compound is a stable, easily handled solid at standard room temperature.

Boiling Point

The reported boiling point of approximately 242 °C is a calculated or extrapolated value for atmospheric pressure.[1][2] Due to this high temperature, attempting to distill the compound at atmospheric pressure risks thermal decomposition. In a laboratory setting, purification by distillation would necessitate the use of a high-vacuum apparatus to significantly lower the boiling temperature. However, given its solid nature and thermal sensitivity, non-distillative methods like recrystallization or chromatography are the preferred methods for purification.

Appearance and Morphology

This compound is typically supplied as a crystalline powder. The color is described as ranging from white to light yellow or even dark orange.[4][5][6] The yellowish hue can sometimes be attributed to trace impurities or slight degradation upon exposure to air or light over time. For applications where color is a critical parameter, such as in the formulation of final drug products or optical materials, purification via recrystallization or activated carbon treatment may be necessary to obtain a colorless, white solid.

Part 2: Experimental Considerations and Protocols

A compound's physical properties directly inform its handling, storage, and purification procedures. Adherence to proper protocols is essential for maintaining sample integrity and ensuring experimental reproducibility.

Safety, Handling, and Storage

As a fine chemical, this compound requires careful handling in a well-ventilated area, preferably within a fume hood.[1][7] Based on available safety data, it is classified as causing skin and eye irritation and may cause respiratory irritation if inhaled as a dust.[1][7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7]

For storage, recommendations vary between room temperature and refrigeration (2-8°C).[3] For long-term stability and to minimize potential degradation, storing the compound in a tightly sealed container in a cool, dark, and dry place, such as a refrigerator, is the most prudent approach.

Workflow for Compound Verification

Upon receiving or synthesizing a batch of this compound, a systematic verification of its physical properties is a cornerstone of good laboratory practice. The following workflow outlines a standard procedure.

G cluster_0 Initial Assessment cluster_1 Physical Property Measurement cluster_2 Purity & Identity Confirmation cluster_3 Decision A Receive or Synthesize This compound B Visual Inspection (Color, Form) A->B C Check for Homogeneity B->C D Melting Point Determination (Apparatus or DSC) C->D F Spectroscopic Analysis (¹H NMR, IR) C->F E Compare to Literature Value (e.g., 68 °C) D->E H Does data match expected properties? E->H G Chromatographic Check (TLC, LC-MS) F->G G->H I Proceed to Experiment H->I Yes J Repurify Compound H->J No J->D Re-evaluate

Caption: Workflow for physical & chemical identity verification.

Representative Protocol: Purification by Column Chromatography

While specific synthesis protocols vary, purification is a common and critical step. The polarity of this compound makes it well-suited for purification via normal-phase silica gel chromatography. This technique separates the target compound from less polar starting materials or byproducts and more polar impurities.

Rationale: The choice of silica gel (a highly polar stationary phase) is standard for compounds of intermediate polarity. The mobile phase (eluent) is a mixture of a nonpolar solvent (like heptane or hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ratio is optimized to allow the desired compound to travel up the column at a reasonable rate (Rf of ~0.3), separating it from impurities that either run faster (less polar) or stick to the silica (more polar).

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Heptane:Ethyl Acetate). Pour this into a glass chromatography column to create a packed stationary phase bed.

  • Sample Loading: Dissolve the crude this compound solid in a minimal amount of a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to yield a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, starting with a low polarity mixture.

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Heptane:Ethyl Acetate). This will first wash off nonpolar impurities before increasing the solvent strength to move the target compound down the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light. The aromatic nature of the compound makes it UV-active.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Final Verification: Confirm the purity and identity of the isolated solid using the methods outlined in the verification workflow diagram (e.g., melting point, NMR spectroscopy).

Conclusion

This compound is a crystalline solid with a melting point centered around 68 °C. Its physical properties are well-defined, making it a reliable and versatile reagent for researchers. A thorough understanding of its solid-state nature, thermal characteristics, and handling requirements is fundamental to its successful application in the synthesis of complex molecules for drug discovery and advanced materials. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important chemical building block.

References

  • Chemsrc. This compound | CAS#:42472-69-5. [Link][2]

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An In-depth Technical Guide to the Solubility of 1-(4-Ethynylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-ethynylphenyl)ethanone, a key building block in pharmaceutical and materials science. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive solubility profile. Furthermore, detailed, field-proven protocols for the empirical determination of solubility are provided to empower researchers in generating precise, application-specific data. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Scientific Significance of this compound

This compound, also known as 4-ethynylacetophenone, is an organic compound of significant interest in contemporary chemical synthesis.[1][2][3][4] Its bifunctional nature, featuring a reactive terminal alkyne and a ketone group, makes it a versatile precursor for a wide array of molecular architectures. The ethynyl group readily participates in powerful coupling reactions such as the Sonogashira, Suzuki, and click chemistry reactions, enabling the construction of complex conjugated systems. The ketone functionality offers a handle for further derivatization, including reduction, oxidation, and condensation reactions.

These characteristics make this compound a valuable intermediate in the synthesis of pharmaceuticals, functional polymers, and organic electronic materials.[1] Understanding its solubility in various organic solvents is paramount for its effective use in these applications, as it dictates crucial process parameters such as reaction kinetics, purification strategies (e.g., recrystallization), and formulation.

Theoretical Framework: Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like."[5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, characterized by a large dipole moment and/or the ability to form hydrogen bonds, will more readily dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This is because the endothermic process of dissolving a solid requires energy to overcome the lattice energy of the crystal and to disrupt the intermolecular forces within the solvent.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent matrix.[5]

This compound possesses a moderate polarity. The phenyl ring and the ethynyl group are relatively nonpolar, while the acetyl group (C=O) introduces a significant dipole moment. This dual character suggests that it will exhibit good solubility in a range of organic solvents.

Predicted Solubility Profile of this compound

Based on the structural features of this compound and the known solubility of structurally similar compounds like acetophenone, the following qualitative and semi-quantitative solubility profile is predicted.[6][7][8] It is crucial to note that these are estimations and should be confirmed experimentally for any critical application.

SolventChemical FormulaPolarityPredicted Solubility at Room TemperatureRationale
Polar Aprotic Solvents
AcetoneC₃H₆OHighVery SolubleThe ketone functionality of acetone interacts favorably with the acetyl group of the solute.
Tetrahydrofuran (THF)C₄H₈OModerateVery SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall moderate polarity is well-suited for the solute.
Dichloromethane (DCM)CH₂Cl₂ModerateSolubleA good general-purpose solvent for moderately polar organic compounds.
ChloroformCHCl₃ModerateSolubleSimilar to DCM, its moderate polarity should effectively solvate the molecule.
Ethyl AcetateC₄H₈O₂ModerateSolubleThe ester group provides polarity, making it a suitable solvent.
Polar Protic Solvents
MethanolCH₃OHHighModerately SolubleThe hydroxyl group can hydrogen bond with the acetyl group, but the small, highly polar nature may be less optimal than polar aprotic solvents.
EthanolC₂H₅OHHighModerately SolubleSimilar to methanol, with slightly better solubilizing power for organic compounds due to the longer alkyl chain.
IsopropanolC₃H₈OModerateModerately SolubleThe larger alkyl group compared to ethanol and methanol increases its affinity for the nonpolar parts of the solute.
Nonpolar Solvents
TolueneC₇H₈LowSparingly SolubleThe aromatic nature of toluene will interact favorably with the phenyl ring of the solute, but it lacks the polarity to effectively solvate the acetyl group.
HexaneC₆H₁₄Very LowInsoluble to Very Sparingly SolubleThe nonpolar nature of hexane is a poor match for the polar acetyl group of the solute.
Diethyl EtherC₄H₁₀OLowModerately SolubleWhile having a low dielectric constant, the ether oxygen can act as a hydrogen bond acceptor, and it is a good solvent for many organic compounds.
Other Solvents
WaterH₂OVery HighInsolubleThe high polarity and strong hydrogen bonding network of water make it a poor solvent for the largely nonpolar this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is achieved.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Small glass vials with screw caps

  • Temperature-controlled shaker or orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add a known volume of the selected organic solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure the solution becomes saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant at equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

Quantification by UV-Vis Spectrophotometry

This method is suitable for quantifying the concentration of this compound due to its chromophore.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 250-280 nm).

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the R² value should be >0.99 to ensure linearity.

  • Analysis of the Saturated Solution:

    • Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh Excess Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial agitate Agitate at Constant Temperature (24-48h) prep_vial->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by UV-Vis/HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polarity Moderate Polarity (Acetyl Group) high_sol High Solubility solute_polarity->high_sol Favorable Interaction solute_nonpolar Nonpolar Regions (Phenyl, Ethynyl) low_sol Low Solubility solute_nonpolar->low_sol Unfavorable Interaction with Polar Solvents solvent_polar Polar Solvents (e.g., Acetone, THF) solvent_polar->high_sol Favorable Interaction solvent_nonpolar Nonpolar Solvents (e.g., Hexane) solvent_nonpolar->low_sol Unfavorable Interaction with Polar Solute

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical principles with predictive analysis and a robust experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection for their specific applications. The provided methodologies encourage a data-driven approach, ensuring the generation of reliable and reproducible solubility data, which is fundamental to advancing research and development in fields where this compound is a critical component.

References

  • Chemsrc. (2024). This compound | CAS#:42472-69-5. Retrieved from [Link]

  • Britannica. (2026, January 2). Acetophenone. Retrieved from [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 13). Acetophenone. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Ethynylphenyl)ethanone: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Ethynylphenyl)ethanone in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures. Among these, this compound, also known as 4-ethynylacetophenone, has emerged as a pivotal building block.[1] Its unique bifunctional nature, featuring a reactive terminal alkyne and a readily modifiable ketone, offers medicinal chemists a powerful handle for molecular elaboration through a variety of synthetic transformations. This guide provides an in-depth analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous identification and quality control of this important compound. Understanding these spectral signatures is fundamental for researchers and scientists engaged in the synthesis and application of this compound in the pursuit of novel therapeutics. The ethynylphenyl ketone motif is a recurring structural element in molecules targeting a range of biological pathways, underscoring the necessity of a thorough characterization of this key intermediate.[2][3]

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule consists of a central benzene ring substituted at the 1- and 4-positions with an acetyl group and an ethynyl group, respectively. This arrangement dictates a specific electronic environment for each atom, which in turn gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound with key functional groups highlighted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the acetylenic proton.

Expected ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the acetyl group
~7.65Doublet2HAromatic protons meta to the acetyl group
~3.25Singlet1HAcetylenic proton
~2.60Singlet3HAcetyl methyl protons

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument parameters.

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum is characterized by two doublets, a result of the deshielding effect of the electron-withdrawing acetyl group on the aromatic protons. The protons ortho to the acetyl group are expected to resonate at a lower field (~7.95 ppm) compared to the meta protons (~7.65 ppm) due to their closer proximity to the carbonyl. The singlet at approximately 3.25 ppm is a characteristic signal for a terminal alkyne proton. The upfield singlet at around 2.60 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~197.5Carbonyl carbon (C=O)
~138.0Aromatic carbon attached to the acetyl group
~132.5Aromatic carbons meta to the acetyl group
~128.5Aromatic carbons ortho to the acetyl group
~127.0Aromatic carbon attached to the ethynyl group
~83.0Acetylenic carbon attached to the phenyl ring
~80.5Terminal acetylenic carbon
~26.5Acetyl methyl carbon

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument parameters.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, typically around 197.5 ppm, is characteristic of a ketone carbonyl carbon. The aromatic region will display four distinct signals corresponding to the four types of carbon atoms in the benzene ring. The acetylenic carbons are expected to appear in the midfield region, with the carbon attached to the phenyl ring resonating at a slightly lower field (~83.0 ppm) than the terminal acetylenic carbon (~80.5 ppm). The most upfield signal, at approximately 26.5 ppm, is assigned to the methyl carbon of the acetyl group.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the carbon-carbon triple bond of the alkyne, and the terminal C-H bond of the alkyne.

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpC-H stretch (terminal alkyne)
~2100Medium, sharpC≡C stretch (alkyne)
~1685Strong, sharpC=O stretch (aryl ketone)
~1600, ~1500MediumC=C stretch (aromatic ring)
~850StrongC-H bend (para-disubstituted aromatic)

Note: Predicted absorption frequencies are based on typical values for the respective functional groups.

Interpretation of the IR Spectrum

The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne. The carbon-carbon triple bond stretch gives rise to a medium, sharp absorption at approximately 2100 cm⁻¹. The strong, sharp band at around 1685 cm⁻¹ is characteristic of the carbonyl stretch of an aryl ketone, with the conjugation to the aromatic ring lowering the frequency from that of a simple aliphatic ketone. The aromatic ring itself is identified by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and a strong C-H out-of-plane bending vibration around 850 cm⁻¹, which is characteristic of 1,4-disubstitution.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

G cluster_0 Sample Preparation (Thin Film Method) cluster_1 Data Acquisition Dissolve solid in volatile solvent Dissolve solid in volatile solvent Apply solution to salt plate Apply solution to salt plate Dissolve solid in volatile solvent->Apply solution to salt plate Evaporate solvent Evaporate solvent Apply solution to salt plate->Evaporate solvent Thin film on plate Thin film on plate Evaporate solvent->Thin film on plate Place plate in spectrometer Place plate in spectrometer Thin film on plate->Place plate in spectrometer Acquire background spectrum (optional) Acquire background spectrum (optional) Place plate in spectrometer->Acquire background spectrum (optional) Acquire sample spectrum Acquire sample spectrum Acquire background spectrum (optional)->Acquire sample spectrum

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample using the thin film method.

  • Sample Preparation (Thin Film Method): a. Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone. b. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). c. Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition: a. Place the salt plate in the sample holder of the spectrometer. b. Acquire a background spectrum of the clean, empty beam path if necessary. c. Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrometry Data (Electron Ionization)
m/z (mass-to-charge ratio)Relative IntensityAssignment
144HighMolecular ion [M]⁺
129High[M - CH₃]⁺
101Medium[M - COCH₃]⁺
75Medium[C₆H₃]⁺

Note: The molecular weight of this compound (C₁₀H₈O) is 144.17 g/mol . Fragmentation patterns are predictions based on common fragmentation pathways for aryl ketones.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 144, corresponding to the intact molecule with one electron removed. A significant peak at m/z 129 would result from the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones. The peak at m/z 101 would correspond to the loss of the entire acetyl group as an acylium cation precursor. Further fragmentation of the aromatic ring can lead to smaller fragments, such as the peak at m/z 75.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

G Introduce sample Introduce sample Ionization (70 eV electrons) Ionization (70 eV electrons) Introduce sample->Ionization (70 eV electrons) Acceleration Acceleration Ionization (70 eV electrons)->Acceleration Mass Analyzer (m/z separation) Mass Analyzer (m/z separation) Acceleration->Mass Analyzer (m/z separation) Detector Detector Mass Analyzer (m/z separation)->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Schematic workflow of an Electron Ionization Mass Spectrometry experiment.

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for its unequivocal identification and quality assessment. Each technique offers a unique and complementary piece of structural information, and when combined, they provide a complete picture of the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of these spectral data is not merely an academic exercise but a critical component of ensuring the integrity of their synthetic intermediates and, ultimately, the quality and reliability of their research outcomes.

References

  • Chemsrc. This compound | CAS#:42472-69-5. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. [Link]

  • MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • PubMed Central (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubMed. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • MDPI. Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. [Link]

  • PubMed. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. [Link]

  • NIH. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling. [Link]

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A Senior Application Scientist's Field Guide to a Cornerstone Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethynylphenyl)ethanone from 4-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Aryl-Alkyne Motif

The synthesis of aryl-alkynes is a foundational transformation in modern organic chemistry. These structural motifs are critical building blocks in a vast array of high-value molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The target molecule, this compound, also known as 4-ethynylacetophenone, is a particularly versatile intermediate. Its dual functionality—a reactive terminal alkyne for further coupling and a ketone for diverse derivatization—makes it a valuable precursor in drug discovery and materials science.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available starting material, 4-bromoacetophenone. The core of this process is the Sonogashira cross-coupling reaction, a powerful and reliable method for forming sp²-sp carbon-carbon bonds.[1][2][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer expert insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The chosen strategy involves a two-step sequence:

  • A palladium and copper co-catalyzed Sonogashira coupling of 4-bromoacetophenone with trimethylsilylacetylene (TMSA). The use of a silyl-protected alkyne is a key strategic decision to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[1][6]

  • A mild, selective deprotection of the resulting trimethylsilyl-protected alkyne to yield the final product.

Part 1: The Sonogashira Coupling: Mechanism and Rationale

The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[1][7][8] Understanding the intricate dance of these two catalytic cycles is paramount for troubleshooting and optimizing the reaction.

The Interlocking Catalytic Cycles

The reaction proceeds through two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][9]

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species, often by an amine or phosphine ligand.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoacetophenone), forming a square planar Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[7][10]

  • Transmetalation: This is the crucial step where the two cycles intersect. The organopalladium(II) complex receives the acetylide group from the copper acetylide species generated in the copper cycle.[7][11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst.[7][10]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This coordination increases the acidity of the alkyne's terminal proton.[7]

  • Deprotonation: The amine base deprotonates the activated alkyne, forming a copper(I) acetylide intermediate.[7][10] This species is the key nucleophile that participates in the transmetalation step with the palladium center.

The synergy between the two metals allows the reaction to proceed under remarkably mild conditions, often at room temperature, which is a significant advantage over earlier palladium-only methods that required harsh conditions.[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_ox L₂Pdᴵᴵ(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pdᴵᴵ(Ar)(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product_out Ar-C≡CR pd_trans->product_out cu_x Cu-X cu_alkyne [Cu(C≡CR)] cu_x->cu_alkyne Base, R-C≡CH cu_alkyne->pd_ox cu_alkyne->cu_x X⁻ caption Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Part 2: Validated Experimental Protocol

This protocol details the synthesis in two distinct stages: the Sonogashira coupling followed by TMS deprotection.

Stage 1: Sonogashira Coupling of 4-Bromoacetophenone with Trimethylsilylacetylene
Materials & Reagents
ReagentFormulaMWCAS No.Amount (mmol)Equiv.Notes
4-BromoacetophenoneC₈H₇BrO199.0499-90-110.01.0Starting material.[12]
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221066-54-212.01.2Alkyne source. Use a slight excess.
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9013965-03-20.20.02Palladium precatalyst (2 mol%).
Copper(I) Iodide (CuI)CuI190.457681-65-40.20.02Co-catalyst (2 mol%).
Triethylamine (TEA)C₆H₁₅N101.19121-44-830.03.0Base and solvent.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9~40 mL-Anhydrous solvent.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) manifold

  • Septa, needles, and syringes

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with a condenser and a gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or N₂).

  • Reagent Addition: To the flask, add 4-bromoacetophenone (1.99 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Solvent and Base: Add anhydrous THF (40 mL) and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Using a syringe, add trimethylsilylacetylene (1.7 mL, 12.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoacetophenone spot is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether (~50 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional diethyl ether.[10]

    • Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% Ethyl Acetate in Hexanes) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.

Stage 2: Deprotection to this compound
Rationale for Deprotection Method

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[13] Its removal can be achieved under very mild basic conditions, which preserves the ketone functionality of the molecule. A solution of potassium carbonate in methanol is a cost-effective, efficient, and mild method for this transformation.[14][15]

Materials & Reagents
ReagentFormulaMWCAS No.AmountNotes
1-(4-((trimethylsilyl)ethynyl)phenyl)ethanoneC₁₃H₁₆OSi216.3555034-08-7~9.0 mmolProduct from Stage 1.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7CatalyticAnhydrous grade.
Methanol (MeOH)CH₄O32.0467-56-1~50 mLAnhydrous solvent.
Step-by-Step Procedure
  • Setup: Dissolve the silylated intermediate from Stage 1 in methanol (50 mL) in a round-bottom flask with a magnetic stir bar.

  • Deprotection: Add a catalytic amount of anhydrous potassium carbonate (e.g., ~125 mg, 0.9 mmol).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully converted to the more polar product.[14]

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (~50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification & Characterization: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.[4][16][17] The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should align with literature values (approx. 68°C).[16][17]

Part 3: Workflow Visualization and Expert Discussion

Overall Synthetic Workflow
Fig 2: Overall workflow for the two-step synthesis.
Field-Proven Insights & Troubleshooting
  • Why This Catalyst System? Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture.[1] While other catalysts exist, this one offers a good balance of reactivity, stability, and cost. The CuI co-catalyst is crucial for accelerating the reaction under mild conditions.[1][2][18] Copper-free Sonogashira reactions are possible but often require more specialized, bulky phosphine ligands and may need higher temperatures.[1][19]

  • The Role of the Base: Triethylamine (TEA) or other bulky amines like diisopropylamine serve two purposes: they act as the base to deprotonate the alkyne in the copper cycle, and they scavenge the HBr generated during the reaction, forming an insoluble ammonium salt.[7][10]

  • Inert Atmosphere is Critical: While the palladium catalyst itself is relatively robust, the copper co-catalyst can promote the oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen.[1] Maintaining an inert atmosphere throughout the reaction is essential to minimize this key side product.

  • Troubleshooting Low Yields:

    • Inactive Catalyst: Ensure the palladium catalyst has not degraded. Use fresh catalyst if in doubt.

    • Poor Quality Reagents: Use anhydrous solvents and ensure the amine base is pure. Water can interfere with the catalytic cycle.

    • Incomplete Reaction: If the starting material persists, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially with less reactive aryl bromides. However, this also increases the risk of side reactions.

  • Purification Challenges: The triethylammonium bromide salt formed during the reaction can sometimes complicate purification. The filtration through Celite is a critical step to remove the bulk of these salts before aqueous work-up.

Conclusion

The synthesis of this compound from 4-bromoacetophenone via a two-step Sonogashira coupling/deprotection sequence is a robust and highly reproducible method. By understanding the underlying mechanisms and the rationale for each reagent and condition, researchers can confidently execute this transformation. This guide provides the necessary technical detail and expert context to empower scientists in their synthesis of this valuable chemical intermediate, paving the way for further innovation in drug development and materials science.

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Reactivity of the ethynyl group in 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-(4-Ethynylphenyl)ethanone

Abstract

This compound, also known as 4-ethynylacetophenone, is a bifunctional organic compound of significant interest in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a terminal alkyne and a para-substituted acetyl group on a phenyl ring, offers a versatile scaffold for molecular elaboration. The ethynyl group, in particular, serves as a reactive handle for a host of powerful and selective chemical transformations. This guide provides an in-depth exploration of the primary reaction pathways of this ethynyl moiety, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the causality behind experimental choices for key reactions, including palladium-catalyzed cross-couplings, copper-catalyzed cycloadditions, hydration, and reductions, to provide a self-validating framework for researchers.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a crystalline solid at room temperature, characterized by the presence of two key functional groups: the acetyl group (-COCH₃) and the ethynyl group (-C≡CH).[2][3] This duality is the cornerstone of its utility. The acetyl group can participate in classic carbonyl chemistry, while the terminal alkyne provides a gateway to a diverse array of transformations that are foundational to modern synthetic chemistry. Its application as a building block is widespread, enabling the synthesis of complex organic molecules and potential anti-cancer agents.[1] This guide will focus exclusively on the reactivity of the ethynyl group, a locus of high electron density and a source of a weakly acidic proton, which together dictate its chemical behavior.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] Its power lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it ideal for late-stage functionalization in complex syntheses.[6] For this compound, this reaction provides a robust route to construct extended conjugated systems.

Mechanistic Rationale: A Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper(I) co-catalysts.[5]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. The amine base neutralizes the hydrogen halide byproduct.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism Fig. 1: Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi pd_complex R-Pd(II)L₂-X pdi->pd_complex R-X transmetal Transmetalation pd_complex->transmetal pd_complex->transmetal pdii Reductive Elimination pdii->pd0 R-C≡CR' pd_alkyne R-Pd(II)L₂-C≡CR' transmetal->pd_alkyne Cu-C≡CR' pd_alkyne->pdii cu_x Cu(I)X alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Cu(I)X, Base base Base cu_acetylide->transmetal cu_acetylide->cu_x Transmetalation to Pd

Caption: Fig. 1: Sonogashira Coupling Catalytic Cycles

Experimental Protocol: Synthesis of 1-(4-(Phenylethynyl)phenyl)ethanone

This protocol describes a standard Sonogashira coupling between this compound and iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine (3:1 v/v) to the flask.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add iodobenzene (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion (typically 2-4 hours), dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Typical Sonogashira Reaction Parameters
ParameterTypical Reagents/ConditionsRationale/Causality
Aryl Halide R-I > R-Br > R-OTf >> R-ClReactivity correlates with the C-X bond strength; oxidative addition is easier for weaker bonds.[4]
Palladium Cat. Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Provides the active Pd(0) species required for the catalytic cycle.[6][7]
Copper Co-Cat. CuI, CuBrFacilitates the deprotonation of the alkyne and acts as the acetylide transfer agent.[4][6]
Base Triethylamine, DiisopropylamineActs as both a base to neutralize HX and often as a solvent.[4]
Solvent THF, DMF, AcetonitrileAprotic solvents that can dissolve the reactants and catalysts.[6]
Temperature Room Temperature to 60 °CThe dual Pd/Cu system allows for mild reaction conditions.[4]

Cycloaddition: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click chemistry" transformation.[8] It involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[9] This reaction is prized for its high yield, stereospecificity, simple workup, and tolerance of a vast range of functional groups, making it a favored ligation strategy in drug discovery and bioconjugation.[9][10]

Mechanistic Rationale: A Copper-Mediated Ring Formation

Unlike the thermal Huisgen cycloaddition which gives a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds through a non-concerted, stepwise mechanism that exclusively yields the 1,4-isomer.[9]

  • Acetylide Formation: Copper(I) reacts with this compound to form a copper acetylide intermediate.

  • Coordination: The azide coordinates to the copper center.

  • Cyclization: A stepwise ring formation occurs, leading to a six-membered copper-containing intermediate (a metallacycle).

  • Protonolysis/Rearomatization: The intermediate collapses, and upon protonolysis, releases the stable 1,2,3-triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism Fig. 2: CuAAC 'Click' Reaction Mechanism Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Azide R'-N₃ Metallacyycle Metallacyycle Azide->Metallacyycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacyycle + R'-N₃ Metallacycle Six-membered Cu(III) Metallacycle Triazole_Product 1,4-Disubstituted Triazole Triazole_Product->Cu_I Regenerates Catalyst Metallacyycle->Triazole_Product Rearomatization & Protonolysis

Caption: Fig. 2: CuAAC 'Click' Reaction Mechanism

Experimental Protocol: Synthesis of 1-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)ethanone

This protocol details a typical CuAAC reaction in an organic solvent system.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (1:1)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The reaction should turn cloudy or change color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, as monitored by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product is often pure enough after extraction, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Common CuAAC Reagent Systems
ComponentReagent ChoicesRationale/Causality
Cu(I) Source CuI, CuBr, or in situ from CuSO₄ + reducing agentThe active catalyst is Cu(I). Using Cu(II) with a reducing agent avoids the instability of Cu(I) salts.[11]
Reducing Agent Sodium AscorbateA mild, biocompatible reducing agent that maintains the copper in its active +1 oxidation state.[10]
Ligand TBTA, THPTAStabilizes the Cu(I) ion, preventing disproportionation and oxidation, and increases reaction efficiency. THPTA is water-soluble for biological applications.[10][11]
Solvent t-BuOH/H₂O, DMSO, DMF, WaterThe reaction is famously tolerant of many solvents, including water, which is key to its use in bioconjugation.[10][12]

Addition Reactions to the Triple Bond

The high electron density of the C≡C triple bond makes it susceptible to electrophilic addition reactions, including hydration and reduction. These transformations alter the alkyne moiety itself into other valuable functional groups.

Hydration: Markovnikov Addition to form a Ketone

In the presence of a strong acid and a mercury(II) catalyst, terminal alkynes undergo hydration to form methyl ketones.[13] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond.[14][15]

Mechanism: The reaction is initiated by the electrophilic attack of the Hg²⁺ ion on the alkyne. Water then acts as a nucleophile, attacking the more substituted carbon of the resulting intermediate. Tautomerization of the initially formed enol, which is generally unstable, rapidly yields the more stable ketone product.[16]

Hydration_Mechanism Fig. 3: Mercury(II)-Catalyzed Alkyne Hydration Alkyne Ar-C≡CH Intermediate Vinylic Cation Intermediate Alkyne->Intermediate H₂SO₄, HgSO₄ Enol Enol Intermediate Ar-C(OH)=CH₂ Intermediate->Enol + H₂O, - H⁺ Ketone Methyl Ketone Ar-C(O)-CH₃ Enol->Ketone Keto-Enol Tautomerization

Caption: Fig. 3: Mercury(II)-Catalyzed Alkyne Hydration

Protocol Insight: A typical procedure involves stirring the alkyne in aqueous sulfuric acid with a catalytic amount of mercury(II) sulfate. While effective, the toxicity of mercury salts has led to the development of alternative methods, though this remains a classic transformation.

Reduction of the Ethynyl Group

The alkyne can be selectively reduced to an alkene or fully reduced to an alkane, depending on the chosen reagents. The choice of catalyst is critical for controlling the stereochemical outcome.

Causality of Reagent Choice:

  • Complete Reduction (Alkane): Using H₂ gas with a powerful catalyst like Palladium on Carbon (Pd/C) results in the addition of two equivalents of hydrogen, fully saturating the triple bond to form an ethyl group.[17]

  • Partial Reduction (cis-Alkene): Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is a deactivated catalyst that stops the reduction at the alkene stage. The hydrogen atoms add to the same face of the alkyne (syn-addition), resulting in a cis-alkene.[17][18]

  • Partial Reduction (trans-Alkene): A dissolving metal reduction, using sodium or lithium in liquid ammonia at low temperatures, proceeds via a radical anion intermediate. This mechanism allows the substituents to adopt a lower-energy trans configuration (anti-addition).[19][20] For terminal alkynes like this compound, this method is less efficient because the strongly basic conditions can deprotonate the alkyne, rendering it unreactive.[19]

Data Summary: Comparison of Alkyne Reduction Methods

MethodReagentsProduct from Terminal AlkyneStereochemistry
Exhaustive Hydrogenation H₂ (excess), Pd/CAlkane (Ar-CH₂CH₃)N/A
Lindlar Reduction H₂, Lindlar's Catalystcis-Alkene (Ar-CH=CH₂)Syn-addition
Dissolving Metal Reduction Na or Li, liquid NH₃trans-Alkene (Ar-CH=CH₂)Anti-addition

The Terminal Proton: Acidity and Nucleophilic Character

The hydrogen atom of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes. This is due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion.

This acidity allows for easy deprotonation by a strong base (e.g., n-BuLi, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. This anion can then participate in a variety of C-C bond-forming reactions, most notably the nucleophilic addition to carbonyl compounds like aldehydes and ketones.[21] This pathway represents a fundamental reactivity mode, complementing the transformations of the triple bond itself.

Conclusion

The ethynyl group of this compound is a hub of chemical reactivity, offering a reliable and versatile handle for molecular construction. Through an understanding of the underlying mechanisms of Sonogashira couplings, click cycloadditions, hydration, and reduction reactions, researchers can strategically employ this building block to synthesize a vast array of complex molecules. The choice of reagents and conditions directly dictates the outcome, allowing for precise control over the final molecular architecture. This guide serves as a foundational resource for professionals in drug discovery and materials science, enabling them to harness the full synthetic potential of this valuable compound.

References

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1-(4-Ethynylphenyl)ethanone: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

1-(4-Ethynylphenyl)ethanone, also known as 4-ethynylacetophenone, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structure, featuring a reactive terminal alkyne and a modifiable ketone group, provides medicinal chemists with a versatile platform for generating complex molecular architectures. This guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for oncology. We will explore its synthetic utility, analyze structure-activity relationships of its derivatives, and provide detailed experimental protocols for key transformations.

Table of Contents
  • Introduction to this compound

  • The Strategic Importance in Drug Design

  • Application Showcase: Kinase Inhibitors

  • Experimental Protocols

  • Future Perspectives

  • References

Introduction to this compound

This compound is a commercially available solid with the molecular formula C10H8O.[1][3][4][5] Its structure is characterized by an acetophenone core functionalized with a terminal ethynyl group at the para position.[1] This arrangement of functional groups is of paramount importance in medicinal chemistry for several reasons:

  • The Terminal Alkyne: This group is a key participant in a variety of powerful coupling reactions, most notably the Sonogashira cross-coupling reaction.[6][7] This allows for the facile introduction of diverse aryl and heteroaryl substituents, a common strategy in library synthesis and lead optimization.

  • The Ketone Group: The acetyl moiety can be readily transformed into a wide range of other functional groups. It can undergo reduction to an alcohol, be converted to an oxime, or serve as a handle for further elaboration of the molecular scaffold. This provides a secondary point for chemical diversification.

  • The Phenyl Ring: The aromatic core acts as a rigid scaffold, presenting the functional groups in a well-defined spatial orientation. It can also be a site for further substitution to modulate the physicochemical properties of the final compound.

Property Value
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
Appearance White to light yellow solid
Melting Point 68 °C
Boiling Point 241.8 °C at 760 mmHg

Table 1: Physicochemical Properties of this compound.[3][4]

The Strategic Importance in Drug Design

The utility of this compound in drug design stems from its ability to serve as a versatile "linchpin" intermediate. Its two reactive sites can be addressed sequentially, allowing for a convergent and modular approach to the synthesis of complex molecules. This is particularly advantageous in the construction of "privileged structures," which are molecular scaffolds that are known to bind to multiple biological targets.

The Sonogashira Coupling: A Gateway to Molecular Diversity

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. In the context of this compound, the terminal alkyne readily participates in this reaction, enabling the connection of the acetophenone core to a variety of (hetero)aromatic systems.

Sonogashira_Coupling start This compound product Disubstituted Alkyne start->product Sonogashira Coupling reagent Aryl/Vinyl Halide (R-X) reagent->product catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base catalyst->product

Caption: General scheme of the Sonogashira coupling reaction.

This reaction is fundamental to the construction of many kinase inhibitors, where a specific heterocyclic system is often required for binding to the hinge region of the kinase active site.[8]

Application Showcase: Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology.[9] Many of these inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. The 4-anilinoquinazoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors, with several approved drugs based on this core.[8][10] this compound is a valuable precursor for the synthesis of analogs of these important therapeutic agents.

Synthesis of a Pan-BCR-ABL Inhibitor Core

A notable application of this compound is in the synthesis of potent inhibitors of the BCR-ABL kinase, including the challenging T315I "gatekeeper" mutant, which confers resistance to many first- and second-generation inhibitors like imatinib.[11] The synthesis involves a Sonogashira coupling between a 4-iodoindazol-3-amine and a suitably functionalized diarylamide containing a terminal alkyne derived from this compound.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Alkyne Elaboration cluster_1 Step 2: Core Assembly A This compound C Diarylamide with Terminal Alkyne A->C Multi-step synthesis B Functionalized Aniline B->C E Pan-BCR-ABL Inhibitor C->E Sonogashira Coupling D 4-Iodo-3-aminoindazole D->E

Caption: Synthetic workflow for a pan-BCR-ABL inhibitor.

The resulting 3-((3-amino-1H-indazol-4-yl)ethynyl)-benzamide derivatives have shown remarkable potency against both wild-type and T315I mutant BCR-ABL.[11] This highlights the power of this compound as a scaffold for generating molecules with significant therapeutic potential.

Structure-Activity Relationships (SAR)

The modular synthesis enabled by this compound is highly conducive to systematic SAR studies.[12] By varying the substituents on the aryl halide used in the Sonogashira coupling, researchers can probe the steric and electronic requirements of the kinase active site. Further modification of the ketone group can be used to introduce additional interaction points or to modulate the pharmacokinetic properties of the molecule.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol is a representative example of a Sonogashira coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoaniline)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd(PPh3)2Cl2 (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Self-Validation:

  • The reaction should be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • The use of degassed solvents is crucial to minimize the deactivation of the palladium catalyst.

  • The progress of the reaction should be carefully monitored to avoid the formation of byproducts.

Future Perspectives

The versatility of this compound ensures its continued relevance in medicinal chemistry. Future applications are likely to extend beyond kinase inhibitors to other target classes. The development of new catalytic methods for the functionalization of the alkyne and ketone moieties will further expand the chemical space accessible from this valuable building block. Moreover, its derivatives are being explored in other fields such as materials science for their interesting photophysical properties.[1]

References

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An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Ethynylphenyl)ethanone, also known as 4-ethynylacetophenone, is a bifunctional organic compound that has emerged as a cornerstone in the synthesis of a diverse array of complex molecules.[1] Its structure, featuring a reactive terminal alkyne and a modifiable ketone group, offers orthogonal handles for sequential chemical transformations. This guide provides an in-depth exploration of the core reactivity of this compound and its application in key synthetic reactions, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and chalcone formation. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and showcase its utility in the development of advanced materials and pharmacologically active agents, such as kinase inhibitors.

Introduction: Properties and Synthetic Potential

This compound is a solid, typically appearing as a white to light yellow crystalline powder, with a molecular weight of 144.17 g/mol and a melting point of approximately 68-71°C.[2] Its strategic importance lies in the presence of two distinct functional groups on a rigid phenyl scaffold:

  • Terminal Alkyne (-C≡CH): This group is the gateway to a host of powerful C-C bond-forming reactions. It readily participates in metal-catalyzed cross-coupling reactions and cycloadditions, allowing for the facile introduction of diverse molecular fragments.

  • Acetyl Group (-COCH₃): The ketone functionality serves as a versatile handle for classical carbonyl chemistry. It can be transformed into alcohols, imines, and hydrazones, or it can act as an electrophilic partner in condensation reactions to build larger molecular frameworks.

This unique combination allows for a modular and convergent approach to synthesis, making it a favored building block in medicinal chemistry, materials science, and organic synthesis.[1]

Key Synthetic Transformations and Mechanistic Insights

The reactivity of this compound can be primarily exploited through its alkyne and ketone functionalities. Below, we discuss the most pivotal reactions, the rationale behind procedural choices, and their underlying mechanisms.

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[3] This reaction is fundamental for extending the carbon framework of this compound.

Causality and Expertise: The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling.

  • Catalyst System: A dual-catalyst system comprising a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is classic.[3] The palladium catalyst is the primary actor in the C-C bond formation, while the copper(I) co-catalyst is crucial for activating the alkyne.[4][5]

  • Mechanism Rationale: The reaction proceeds via two interconnected catalytic cycles (See Figure 2).[5][6] The Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5][7] This step is vital as it significantly increases the nucleophilicity of the alkyne. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium center.[4] Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.[6]

  • Base and Solvent: An amine base (e.g., triethylamine, diisopropylamine) is typically used to scavenge the HX byproduct and to facilitate the formation of the copper acetylide.[3] Anhydrous, deoxygenated solvents like THF or DMF are often required to prevent oxidative side reactions and ensure catalyst stability.[3]

Diagram 1: Key Reactive Sites of this compound

G cluster_molecule This compound cluster_reactions Key Reaction Sites mol alkyne Terminal Alkyne (-C≡CH) alkyne->mol Sonogashira Coupling Click Chemistry ketone Acetyl Group (-COCH₃) ketone->mol Condensation Rxns (e.g., Chalcone Synthesis)

Caption: Dual reactivity of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[8][9][10] This reaction is prized for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[8]

Causality and Expertise:

  • Catalyst and Mechanism: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7][8][11] The presence of sodium ascorbate is crucial as it prevents the oxidative homocoupling of the alkyne, a common side reaction.[8][9] The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate.[8][] This intermediate subsequently rearranges and, after protonation, yields the stable triazole ring, regenerating the catalyst.[13]

  • Ligand Acceleration: The reaction rate and stability of the Cu(I) catalyst can be significantly enhanced by using chelating ligands. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) allows the reaction to be performed in aqueous media, making it suitable for bioconjugation applications.[11]

Diagram 2: Generalized Workflow for a Sonogashira Coupling Reaction

Sonogashira_Workflow start Prepare Anhydrous/Anaerobic Reaction Vessel (Ar/N2) reagents Add: 1. This compound 2. Aryl/Vinyl Halide 3. Solvent (e.g., THF, DMF) 4. Amine Base (e.g., TEA, DIPEA) start->reagents catalyst Add Catalysts: - Pd Complex (e.g., Pd(PPh₃)₄) - CuI reagents->catalyst reaction Stir at RT or Heat (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup (e.g., NH₄Cl wash, extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Coupled Product purify->product

Caption: Step-by-step Sonogashira coupling protocol.

Claisen-Schmidt Condensation for Chalcone Synthesis

The acetyl group of this compound can readily participate in base- or acid-catalyzed aldol condensation reactions. A prominent example is the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone.[14][15] Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and are investigated for their broad pharmacological activities, including anticancer properties.[15][16]

Causality and Expertise:

  • Reaction Conditions: The reaction is typically carried out using a strong base like NaOH or KOH in an alcoholic solvent.[14][17] The base deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Mechanism Rationale: The initial aldol addition product quickly undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable α,β-unsaturated carbonyl system, which is driven by the formation of an extended conjugated system.[17]

Applications in Complex Molecule Synthesis

Drug Discovery: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[18] The 4-anilinoquinazoline scaffold is a "privileged structure" found in many FDA-approved kinase inhibitors.[19][20] this compound can be a crucial building block in their synthesis. For example, a "clickable" 4-anilinoquinazoline inhibitor can be synthesized where the ethynylphenyl group provides a handle for attaching probes or linking to affinity matrices via CuAAC chemistry, without adversely affecting the inhibitor's potency.[20] This allows for powerful applications in chemical biology, such as identifying the protein targets of inhibitors in complex cellular lysates.[20]

Materials Science: Conjugated Polymers

Conjugated polymers are essential materials in organic electronics, with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[21][22] The Sonogashira coupling reaction is a powerful tool for creating the backbones of these polymers. By reacting bifunctional monomers, such as a dihalo-aromatic compound with a di-ethynyl aromatic compound, polymers with alternating donor-acceptor units can be synthesized. This compound can be incorporated into these polymer chains, where the acetyl group can be used to tune solubility or as a post-polymerization modification site.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and benzyl azide.

Materials:

  • This compound (1.0 mmol)

  • Benzyl Azide (1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.15 mmol, 15 mol%)

  • Solvent: t-Butanol/Water (1:1 mixture), 10 mL

Procedure:

  • To a 25 mL round-bottom flask, add this compound and benzyl azide.

  • Add the t-butanol/water solvent mixture and stir until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in 1 mL of water.

  • Add the CuSO₄·5H₂O to the main reaction flask, followed by the sodium ascorbate solution. The solution may turn heterogeneous and change color.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure triazole.

Diagram 3: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cu_acetylide Cu(I)-Acetylide Formation azide_coord Azide Coordination cu_acetylide->azide_coord R'-N₃ cyclization Cyclization to Metallacycle azide_coord->cyclization protonation Protonation cyclization->protonation H⁺ product_release Product Release & Catalyst Regen. protonation->product_release product_release->cu_acetylide Regenerates Cu(I) catalyst product 1,4-Triazole Product product_release->product alkyne R-C≡CH + Cu(I) alkyne->cu_acetylide

Caption: Catalytic cycle of the CuAAC click reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for key transformations involving this compound, synthesized from literature examples.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)
Sonogashira Aryl IodidePd(PPh₃)₂Cl₂ / CuI / TEATHF25-6085-95
CuAAC Benzyl AzideCuSO₄ / Na AscorbatetBuOH/H₂O25>90
Chalcone BenzaldehydeNaOH or KOHEthanol2575-90

Conclusion

This compound stands out as a remarkably versatile and powerful building block in modern organic synthesis. The orthogonal reactivity of its terminal alkyne and acetyl functional groups enables chemists to construct complex molecular architectures through reliable and high-yielding transformations like the Sonogashira coupling and CuAAC click reaction. Its demonstrated utility in creating targeted kinase inhibitors and functional conjugated polymers underscores its significant value to researchers in drug discovery and materials science. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary to effectively harness the synthetic potential of this pivotal molecule.

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A Comprehensive Technical Guide to the Discovery and Synthesis of 4-Acetylphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-acetylphenylacetylene, a key building block in medicinal chemistry and materials science. We delve into the historical context of its synthesis, anchored by the groundbreaking Sonogashira coupling reaction, and present a detailed, field-proven protocol for its preparation from readily available starting materials. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and utilize this versatile compound. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of Arylalkynes

Arylalkynes, aromatic compounds containing a carbon-carbon triple bond, are fundamental structural motifs in a vast array of functional molecules. Their rigid, linear geometry and rich electron density make them invaluable components in the design of pharmaceuticals, organic electronics, and advanced polymers. The acetylene unit can act as a linker, a pharmacophore, or a precursor for further chemical transformations, offering a unique handle for molecular engineering.[1][2] 4-Acetylphenylacetylene, with its terminal alkyne and a synthetically versatile acetyl group, serves as a prime example of a bifunctional building block, enabling sequential and diverse chemical modifications.

The Genesis of a Foundational Reaction: The Sonogashira Coupling

While it is challenging to pinpoint the absolute first laboratory synthesis of 4-acetylphenylacetylene, its widespread availability and practical synthesis are inextricably linked to the development of palladium-catalyzed cross-coupling reactions. The seminal work by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975 reported a convenient and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, now universally known as the Sonogashira coupling, revolutionized the synthesis of substituted acetylenes, offering a reliable and versatile tool under mild reaction conditions.

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This breakthrough paved the way for the routine synthesis of compounds like 4-acetylphenylacetylene in academic and industrial laboratories worldwide.

Synthetic Protocol: A Validated Two-Step Approach

The most common and efficient laboratory synthesis of 4-acetylphenylacetylene involves a two-step sequence: a Sonogashira coupling of an appropriate aryl halide with a protected acetylene, followed by a deprotection step. This approach is favored due to the ease of handling and stability of the protected alkyne, typically trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling of 4-Bromoacetophenone with Trimethylsilylacetylene

This initial step forms the carbon-carbon bond between the aromatic ring and the acetylene unit. The use of 4-bromoacetophenone is advantageous due to its commercial availability and appropriate reactivity.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Reagent Addition: Add degassed triethylamine (TEA) (3.0 eq) as the solvent and base. The mixture is stirred at room temperature until the solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the triethylammonium bromide salt is filtered off. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product, 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Palladium and Copper Catalysts: The palladium catalyst is essential for the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Triethylamine (TEA): TEA serves as both a base to deprotonate the terminal alkyne and as a solvent. Its boiling point is suitable for the reaction temperature.

  • Trimethylsilylacetylene (TMSA): The trimethylsilyl group protects the acidic proton of acetylene, preventing self-coupling (Glaser coupling) and allowing for controlled, selective cross-coupling.[4]

Step 2: Desilylation to Yield 4-Acetylphenylacetylene

The final step involves the removal of the trimethylsilyl protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid is the desired 4-acetylphenylacetylene.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Experimental Choices:

  • Potassium Carbonate in Methanol: This is a mild and effective reagent system for the cleavage of the silicon-carbon bond. The methoxide ions generated in situ are the active deprotecting species. This method is generally preferred over stronger bases to avoid potential side reactions involving the acetyl group.

Characterization and Physicochemical Properties

Accurate characterization is crucial to confirm the identity and purity of the synthesized 4-acetylphenylacetylene.

Property Value Reference
Molecular Formula C₁₀H₈O[6]
Molecular Weight 144.17 g/mol [6]
Appearance Off-white to yellow solid
Melting Point 68 °C[6]
Boiling Point Not readily available (decomposes)
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 3.25 (s, 1H, C≡C-H), 2.60 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 197.5, 136.5, 132.3, 128.4, 127.9, 83.0, 80.5, 26.7.

  • Infrared (IR) (KBr, cm⁻¹): ν 3280-3240 (C≡C-H stretch), 2100 (C≡C stretch, weak), 1680 (C=O stretch), 1600, 1500 (aromatic C=C stretch).[7]

Applications in Drug Development and Materials Science

4-Acetylphenylacetylene is a valuable intermediate in several cutting-edge research areas.

  • Drug Development: The phenylacetylene scaffold is present in a number of biologically active molecules. For instance, diarylacetylenes have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[8] The acetyl group on 4-acetylphenylacetylene can be readily transformed into other functional groups, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.[9][10]

  • Materials Science: Phenylacetylene derivatives are important monomers for the synthesis of conjugated polymers.[11] These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.[12] The acetyl group can be used to tune the polymer's properties or as a reactive site for cross-linking or post-polymerization modification.

Visualizing the Synthesis

Workflow of 4-Acetylphenylacetylene Synthesis

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation start1 4-Bromoacetophenone + Trimethylsilylacetylene reagents1 Pd(PPh₃)₂Cl₂, CuI, TEA start1->reagents1 Reaction product1 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone reagents1->product1 Yields reagents2 K₂CO₃, Methanol product1->reagents2 Deprotection product2 4-Acetylphenylacetylene reagents2->product2 Final Product

Caption: Two-step synthesis of 4-acetylphenylacetylene.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuI, Base cu_acetylide->pd_alkynyl Transmetalation

Sources

Spectroscopic characterization of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Ethynylphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This compound, also known as 4-ethynylacetophenone, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring both a reactive terminal alkyne and a versatile ketone moiety, makes it a valuable building block for creating complex molecular architectures through reactions like Sonogashira coupling, click chemistry, and various condensation reactions.[1][2] This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize and confirm the identity, purity, and structural integrity of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The spectroscopic profile of this compound is a direct consequence of its molecular structure. The molecule consists of a central benzene ring substituted at the 1- and 4-positions by an acetyl group (-COCH₃) and an ethynyl group (-C≡CH), respectively. Each functional group provides a distinct and measurable signature, allowing for unambiguous characterization.

  • The Aromatic System: The para-substituted benzene ring gives rise to a characteristic, often simplified, splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • The Acetyl Group: The carbonyl (C=O) and methyl (CH₃) components are readily identified in both IR and NMR spectra. The carbonyl group is a strong chromophore in UV-Vis spectroscopy.

  • The Ethynyl Group: The terminal alkyne is distinguished by unique, sharp vibrational bands in the IR spectrum for its C≡C and ≡C-H bonds. The acetylenic proton and carbons also have characteristic chemical shifts in NMR spectroscopy.

Caption: Molecular structure of this compound (C₁₀H₈O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, dissolved in a deuterated solvent like CDCl₃, three distinct signals are expected.

  • Aromatic Protons (δ ≈ 7.5-8.0 ppm): The para-substitution pattern simplifies the aromatic signals. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear further downfield compared to the protons ortho to the ethynyl group. This typically results in two doublets, each integrating to 2H. The coupling constant between these adjacent protons (³JHH) is typically in the range of 8-9 Hz.

  • Acetylenic Proton (δ ≈ 3.2 ppm): The terminal alkyne proton is a sharp singlet. Its chemical shift is characteristic and confirms the presence of the ≡C-H group.

  • Methyl Protons (δ ≈ 2.6 ppm): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet, integrating to 3H. Its downfield position is due to the deshielding effect of the adjacent carbonyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H (ortho to -COCH₃)~7.9Doublet (d)2H~8.5
Aromatic H (ortho to -C≡CH)~7.6Doublet (d)2H~8.5
Acetylenic H~3.2Singlet (s)1HN/A
Methyl H (-COCH₃)~2.6Singlet (s)3HN/A

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (δ ≈ 197 ppm): This is the most downfield signal, which is highly characteristic of ketone carbonyls.

  • Aromatic Carbons (δ ≈ 128-138 ppm): Four signals are expected for the aromatic carbons due to symmetry: two for the protonated carbons and two for the quaternary (substituted) carbons.

  • Alkynyl Carbons (δ ≈ 80-85 ppm): The two sp-hybridized carbons of the alkyne have distinct and characteristic chemical shifts.

Carbon Assignment Expected Chemical Shift (δ, ppm) in CDCl₃
Carbonyl C (C=O)~197.0
Aromatic C (quaternary, attached to -COCH₃)~137.5
Aromatic CH (ortho to -COCH₃)~128.5
Aromatic CH (ortho to -C≡CH)~132.2
Aromatic C (quaternary, attached to -C≡CH)~127.0
Alkynyl C (ipso to ring)~82.8
Alkynyl C (terminal)~80.5
Methyl C (-COCH₃)~26.7

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key to a successful IR characterization of this molecule is the identification of three critical, high-wavenumber absorptions.

  • Acetylenic ≡C-H Stretch (≈ 3300 cm⁻¹): A sharp, strong absorption band in this region is definitive proof of a terminal alkyne.

  • Alkyne C≡C Stretch (≈ 2100 cm⁻¹): This band is typically sharp but of weak to medium intensity. Its presence is confirmatory for the alkyne functionality.

  • Carbonyl C=O Stretch (≈ 1680 cm⁻¹): A very strong, sharp absorption band. Its position indicates conjugation with the aromatic ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
Acetylenic ≡C-H Stretch~3300Strong, SharpConfirms terminal alkyne
Aromatic C-H Stretch~3050MediumAromatic ring presence
Alkyne C≡C Stretch~2100Medium-Weak, SharpConfirms alkyne presence
Carbonyl C=O Stretch~1680Strong, SharpConfirms conjugated ketone
Aromatic C=C Stretch~1600, ~1500MediumAromatic ring skeletal vibrations

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The compound has a molecular formula of C₁₀H₈O and a molecular weight of approximately 144.17 g/mol .[3]

For Electron Ionization (EI-MS), the following would be expected:

  • Molecular Ion Peak (M⁺•): A strong peak at m/z = 144, corresponding to the intact molecule minus one electron. The exact mass can be measured with high-resolution MS to confirm the elemental composition (C₁₀H₈O).[3]

  • Primary Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, which is a stable acylium ion. This would produce a prominent peak at m/z = 129 ([M-15]⁺).

  • Further Fragmentation: The [M-15]⁺ ion can subsequently lose carbon monoxide (CO) to yield a peak at m/z = 101.

m/z Value Proposed Fragment Significance
144[C₁₀H₈O]⁺•Molecular Ion (M⁺•)
129[M - CH₃]⁺Loss of methyl radical
101[M - CH₃ - CO]⁺Loss of methyl and carbon monoxide

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring, the carbonyl group, and the alkyne, allows for π → π* transitions. A maximum absorption wavelength (λmax) has been reported at 269 nm when measured in ethanol.[4] This absorption is characteristic of the conjugated aromatic ketone system and is useful for quantitative analysis using the Beer-Lambert law, for example, in monitoring reaction progress or determining sample concentration.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following section details standard operating procedures for the spectroscopic characterization of this compound.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of This compound b Transfer to clean, dry NMR tube a->b c Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) b->c d Cap and vortex until fully dissolved c->d e Insert tube into NMR spectrometer d->e Sample Ready f Lock, Tune, and Shim e->f g Acquire ¹H Spectrum f->g h Acquire ¹³C Spectrum (e.g., with proton decoupling) g->h i Apply Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Calibrate spectrum (e.g., TMS at 0 ppm) k->l m Integrate ¹H signals and pick peaks for ¹H and ¹³C l->m

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of solid this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures (locking, tuning, shimming).

  • Data Collection: Acquire the ¹H spectrum, followed by the longer ¹³C spectrum.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shift scale to TMS (0.00 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR_IR_Workflow a Clean ATR Crystal (e.g., with isopropanol) b Record Background Spectrum (clean crystal vs. air) a->b c Place small amount of solid This compound on the crystal b->c d Apply pressure with anvil c->d e Record Sample Spectrum d->e f Process Data (background subtraction, peak labeling) e->f

Caption: Workflow for solid-state analysis using ATR-FTIR.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Contact: Lower the instrument's pressure anvil to ensure firm and even contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software automatically subtracts the background spectrum, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry Protocol (Direct Infusion ESI or EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile for Electrospray Ionization; dichloromethane for Electron Ionization via a direct insertion probe).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. For EI, this may involve a heated direct insertion probe. For ESI, the solution is infused at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Conclusion and Application in Drug Development

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. The combination of NMR, IR, MS, and UV-Vis provides a self-validating system to confirm the structure, assess purity, and identify impurities. In drug development, this rigorous characterization is a non-negotiable component of quality control for starting materials and intermediates, ensuring the reproducibility and safety of synthetic processes. The distinct spectroscopic handles, particularly the terminal alkyne and ketone signals, allow for straightforward reaction monitoring, enabling scientists to track the consumption of the starting material and the formation of desired products with high confidence.

References

  • Spectroscopic and Photophysical Characterization of Acetylenic Fluorophores: The Role of the Proximity Effect on Increasing Internal Conversion. ChemPlusChem. URL: [Link]

  • This compound | CAS#:42472-69-5. Chemsrc. URL: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. URL: [Link]

  • Ethanone, 1-(4-ethylphenyl)- Mass Spectrum. NIST WebBook. URL: [Link]

  • Spectroscopic study of the acetylene species. Semantic Scholar. URL: [Link]

  • Ethanone, 1-(4-ethylphenyl)- IR Spectrum. NIST WebBook. URL: [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. URL: [Link]

  • Spectroscopy and Theory of Acetylene Coupling Reactions in Ti+(C2H2) n Complexes. PubMed Central. URL: [Link]

  • Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. URL: [Link]

  • Ethanone, 1-(4-ethylphenyl)- IR Spectrum. NIST WebBook. URL: [Link]

  • High resolution spectroscopic detection of acetylene--vinylidene isomerization by spectral cross correlation. OSTI.GOV. URL: [Link]

  • Spectroscopy and energetics of the acetylene molecule. ResearchGate. URL: [Link]

  • Ethanone, 1-(4-methylphenyl)- IR Spectrum. NIST WebBook. URL: [Link]

  • 1-{4'-[2''-(p-Methoxyphenyl)ethynyl]phenyl}-ethanone (MS (GC)) Spectrum. SpectraBase. URL: [Link]

  • The UV/Vis absorption spectra of 1–4 and eosin Y in acetonitrile. ResearchGate. URL: [Link]

  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. ResearchGate. URL: [Link]

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A Comprehensive Technical Guide to 1-(4-Ethynylphenyl)ethanone for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

1-(4-Ethynylphenyl)ethanone, also known as 4-ethynylacetophenone, is a bifunctional organic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its structure, featuring a terminal alkyne and a ketone functional group on a phenyl ring, provides two reactive handles for a diverse range of chemical transformations. This unique combination makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and for bioconjugation via "click chemistry."[1][2] This guide provides an in-depth overview of the commercial availability, quality considerations, handling, and key applications of this compound, with a focus on empowering researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Commercial Availability and Supplier Landscape

This compound (CAS Number: 42472-69-5) is readily available from a multitude of chemical suppliers, catering to both small-scale research and larger-scale development needs. The compound is typically offered in various purities and quantities, allowing researchers to select a grade that is most appropriate for their specific application.

SupplierPurityAvailable QuantitiesPhysical Form
Sigma-Aldrich (Merck) ≥95%1g, 5gLiquid or Solid or Semi-solid
TCI Chemicals >98.0% (GC)200mg, 1gWhite to Light yellow powder to crystal
CymitQuimica >98.0%(GC), 95%, 94%1g, 5gWhite to Light yellow powder to crystal, yellow/dark orange crystalline solid
BLD Pharm VariesGram to bulkNot specified
GFS Chemicals 98%1gNot specified
Advanced ChemBlocks 95%5g, 25gNot specified
Chemenu 95%InquireNot specified
CookeChem 95%InquireNot specified
Echemi 98.0%InquireYellow Powder

Note: This table is not exhaustive but represents a selection of prominent suppliers. Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity and characterization data.

Scientific Integrity & Logic: A Guide to Effective Utilization

As a seasoned application scientist, I emphasize that the success of a synthesis often hinges on the quality of the starting materials and a thorough understanding of their reactivity. The following sections provide insights into the critical aspects of working with this compound.

Purity and Analytical Characterization: The Foundation of Reproducible Science

The purity of this compound is a critical parameter that can significantly impact the outcome of a reaction. Commercially available grades typically range from 95% to over 98%.

  • For High-Stakes Applications (e.g., Late-Stage Drug Synthesis): A purity of >98% is highly recommended to minimize the formation of impurities that can be difficult to separate from the desired product.

  • For Routine Synthesis and Method Development: A purity of 95% may be sufficient and more cost-effective.

Self-Validating Analytical Protocols: Before use, it is imperative to verify the identity and purity of the compound, even when a CoA is provided. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can reveal the presence of proton- and carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for purity assessment, especially for non-volatile impurities.

Handling and Storage: Ensuring Stability and Safety

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[4][5] Many suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[6]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4]

Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][5][6] Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[5]

Key Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable precursor for the synthesis of a wide array of biologically active molecules.

Synthesis of Heterocyclic Scaffolds: Building Blocks for Kinase and PARP Inhibitors

The ethynyl group of this compound can be readily transformed into various heterocyclic systems, which are privileged structures in many drug classes.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core.[7] The ethynyl group can participate in cyclization reactions to form scaffolds such as quinolines and quinazolines, which are known to interact with the ATP-binding site of kinases.[8][9] The acetyl group can also be a handle for further functionalization.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are an important class of anticancer agents.[10][11] The core structures of many PARP inhibitors are based on heterocyclic systems that can be synthesized from precursors like this compound.[12][13]

  • Quinolinone Derivatives: Quinolin-4-ones are a class of compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[2][14] this compound can serve as a starting material for the synthesis of substituted quinolin-4-ones.[1][15][16]

Click Chemistry: A Gateway to Bioconjugation and Drug Delivery

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[17] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for:

  • Bioconjugation: Attaching molecules to biomolecules such as proteins, peptides, and nucleic acids.[18]

  • Drug Delivery: Synthesizing drug-polymer conjugates and functionalized nanoparticles for targeted drug delivery.[19]

  • Lead Discovery: Rapidly generating libraries of compounds for high-throughput screening.

Experimental Protocols: From Synthesis to Application

To provide actionable insights, this section details the synthesis of this compound and a representative "click" reaction protocol.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira coupling of a haloacetophenone with a protected acetylene, followed by deprotection.

Step 1: Sonogashira Coupling of 4-Iodoacetophenone with Trimethylsilylacetylene

Sonogashira_Coupling Reactant1 4-Iodoacetophenone Reaction Reactant1->Reaction Reactant2 Trimethylsilylacetylene Reactant2->Reaction Product 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone Catalyst PdCl₂(PPh₃)₂ CuI Et₃N Catalyst->Reaction Catalyst System Reaction->Product

Caption: Sonogashira coupling reaction scheme.

Protocol:

  • To a solution of 4-iodoacetophenone (1.0 mmol) in triethylamine (5 mL), add trimethylsilylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).[5]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

TMS_Deprotection Reactant 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone Reaction Reactant->Reaction Product This compound Reagent K₂CO₃ Methanol Reagent->Reaction Reagent Reaction->Product

Caption: TMS deprotection reaction scheme.

Protocol:

  • Dissolve the TMS-protected alkyne (1.0 mmol) in methanol (10 mL).[5]

  • Add potassium carbonate (0.2 mmol) to the solution.[5]

  • Stir the mixture at room temperature for 1-2 hours.[4][5]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the methanol in vacuo.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol describes a typical CuAAC reaction to form a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Reaction Reactant1 This compound Reaction Reactant1->Reaction Reactant2 Azide (R-N₃) Reactant2->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Catalyst CuSO₄ Sodium Ascorbate (Ligand, e.g., THPTA) Catalyst->Reaction Catalyst System Reaction->Product

Caption: CuAAC "click" reaction scheme.

Protocol:

  • Prepare a stock solution of the copper catalyst by mixing copper(II) sulfate (CuSO₄) and a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[6]

  • In a reaction vessel, dissolve this compound (1.0 eq) and the desired azide compound (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent to generate the active Cu(I) species in situ).[20]

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.[21]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by simple filtration or extraction. Further purification can be achieved by column chromatography or recrystallization.

Conclusion: A Keystone Reagent for Modern Synthesis

This compound stands out as a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting material for the synthesis of complex molecules with significant biological potential. By understanding the nuances of its quality, handling, and diverse applications, and by employing robust and well-validated experimental protocols, the scientific community can continue to unlock the full potential of this powerful synthon in the quest for novel therapeutics and advanced materials.

References

  • Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. Retrieved from [Link]

  • Reddit. (2023, November 19). Deprotection mechanism. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Retrieved from [Link]

  • PubMed. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-{4'-[2''-(p-Methoxyphenyl)ethynyl]phenyl}-ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIH. (2022, September 21). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Retrieved from [Link]

  • PubMed Central. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Click chemistry: A new approach for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025, September 15). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of (1, 4- Cyclohexylphenyl) ethanone docked to the.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • NIH. (n.d.). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Retrieved from [Link]

  • PubMed. (2022, July 15). Combining PARP inhibition and immune checkpoint blockade in ovarian cancer patients: a new perspective on the horizon?. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Laboratory Professionals

Abstract

1-(4-Ethynylphenyl)ethanone, also known as 4'-ethynylacetophenone, is a versatile bifunctional molecule widely utilized as a building block in medicinal chemistry, conjugation chemistry, and materials science.[1] Its value lies in the reactive terminal alkyne, which is amenable to various coupling reactions like Sonogashira coupling and click chemistry, and the ketone moiety that allows for further derivatization. While its utility is significant, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting researchers. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory best practices.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic properties. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response actions.

PropertyValueSource
Synonyms 4'-Ethynylacetophenone, (4-Acetylphenyl)acetylene[1]
CAS Number 42472-69-5[2]
Molecular Formula C₁₀H₈O[2]
Molecular Weight 144.17 g/mol [3]
Appearance White to light yellow powder or crystalline solid[1]
Melting Point 67-71 °C[3]
Storage Temperature Refrigerated (0-10°C)
Stability Stable under normal handling and storage conditions. Heat sensitive.[2]
Incompatibilities Strong oxidizing agents[2]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification: [2][4]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4]

The signal word for this compound is "Warning" .[2][4] The HMIS III rating indicates a moderate health hazard, emphasizing that temporary or minor injury may occur from exposure.[2]

Causality of Hazards: The irritant nature of the compound is likely due to its chemical reactivity. As a fine powder, it can be easily inhaled, leading to irritation of the mucous membranes and respiratory tract.[2] Direct contact with skin and eyes can cause local irritation, redness, and discomfort.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

The primary engineering control for handling this compound in its solid, powdered form is a certified chemical fume hood .[5] This is critical for two reasons:

  • Containment of Aerosols: Weighing and transferring a fine powder can generate airborne dust, which poses an inhalation hazard.[2][5] A fume hood ensures these particles are captured and exhausted away from the user's breathing zone.

  • Ventilation: The compound is known to cause respiratory irritation.[2] Working in a well-ventilated area, such as a fume hood, prevents the buildup of any potentially irritating vapors or dust.

Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

PPE TypeSpecification & Rationale
Hand Protection Protective Gloves (e.g., Nitrile) . Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. This is the primary barrier against skin irritation (H315).[2][5]
Eye & Face Protection Chemical safety goggles or glasses . A face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing or dust generation. This protects against serious eye irritation (H319).[2][5]
Skin & Body Protection Laboratory coat . Wear suitable protective clothing to prevent skin contact.[2]
Respiratory Protection Required in case of inadequate ventilation . If work cannot be performed in a fume hood, a NIOSH-approved respirator appropriate for organic dusts should be used.[2]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine laboratory operations.

Protocol: Weighing and Transferring Solid this compound
  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood is on and operating correctly.

    • Designate a specific area within the fume hood for the weighing procedure to contain any potential contamination.

    • Place an analytical balance inside the fume hood or have a dedicated, clean weigh boat ready.

  • Execution:

    • Retrieve the stock container from its refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully open the container inside the fume hood.

    • Using a clean spatula, gently transfer the desired amount of the powdered compound to the weigh boat. Avoid any actions that could generate dust, such as tapping the container or spatula unnecessarily.

    • Once the desired mass is obtained, securely close the primary stock container.

  • Transfer & Dissolution:

    • Carefully carry the weigh boat to the reaction vessel or flask, which should also be inside the fume hood.

    • Add the solvent to the vessel containing the compound. If adding the solid to the solvent, do so slowly to avoid splashing.

  • Cleanup:

    • Wipe down the spatula, weigh boat (if reusable), and any contaminated surfaces within the fume hood with an appropriate solvent-soaked wipe.

    • Dispose of all contaminated disposable materials (gloves, wipes, weigh boats) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2][5]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_cleanup 3. Post-Handling a Don PPE (Goggles, Gloves, Lab Coat) b Verify Fume Hood Operation a->b c Prepare Work Area & Equipment b->c d Transfer Stock Container to Fume Hood c->d e Weigh Compound (Minimize Dust) d->e f Securely Close Stock Container e->f g Clean Equipment & Work Surface f->g h Dispose of Waste (Gloves, Wipes) g->h i Wash Hands Thoroughly h->i end End i->end start Start start->a

Caption: Workflow for the safe handling of solid this compound.

Emergency Procedures

In the event of an accidental release or exposure, a rapid and informed response is crucial.

First-Aid Measures
  • General Advice: In case of accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[2][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[2][5]

  • Eye Contact: Immediately and thoroughly flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2][5]

Accidental Release Measures (Spills)

For a small laboratory spill:

  • Evacuate unnecessary personnel from the immediate area.[2]

  • Ensure adequate ventilation (fume hood).

  • Wear all necessary PPE, including respiratory protection if not in a fume hood.

  • Avoid generating dust .[2][5]

  • Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[2] Do not use a dry brush, which can aerosolize the powder. A wet paper towel can be used to gently wipe up the final residue.

  • Clean the spill area thoroughly.

  • Dispose of the collected material and cleaning supplies as hazardous waste.

Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_actions Immediate Actions start Emergency Occurs (Spill or Exposure) inhalation Inhalation start->inhalation Exposure Type skin Skin Contact start->skin eye Eye Contact start->eye spill Chemical Spill start->spill action_inhale Move to Fresh Air inhalation->action_inhale action_skin Wash with Soap & Water skin->action_skin action_eye Flush with Water (15 min) eye->action_eye action_spill Evacuate & Ventilate spill->action_spill end_medical Seek Immediate Medical Attention action_inhale->end_medical action_skin->end_medical action_eye->end_medical end_cleanup Follow Spill Cleanup Protocol action_spill->end_cleanup

Caption: Decision tree for initial actions during an emergency.

Storage and Disposal

Proper long-term storage and disposal are final, critical steps in the chemical's lifecycle management.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The recommended storage temperature is refrigerated (0-10°C).

  • Keep away from incompatible materials such as strong oxidizing agents and sources of heat or flame.[2]

Disposal
  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.

  • The compound should be disposed of via a licensed professional waste disposal service. It may be suitable for removal to an authorized incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains or waterways.[5]

References

  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]

  • Hangzhou Zhichu Technology Co., Ltd. (XiXisys). Safety Data Sheet: this compound. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1-(2-Ethynylphenyl)ethanone. Available at: [Link]

  • NIST. WebBook Page: Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]

  • ChemSrc. Product Page: this compound. Available at: [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Ethynylphenyl)ethanone, also known as 4'-ethynylacetophenone, is a bifunctional building block of significant interest in medicinal chemistry, materials science, and chemical biology. Its utility is derived from the presence of two key reactive moieties: a terminal alkyne, which is a versatile handle for "click chemistry" and other coupling reactions, and an aromatic ketone. However, the very features that make this molecule valuable also contribute to its potential instability if not handled and stored correctly. This guide provides a comprehensive overview of the chemical stability of this compound, details potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Dual Functionality

This compound (CAS No: 42472-69-5) is a solid, appearing as a white to light yellow powder or crystal. Its structure combines an acetophenone core with a para-substituted ethynyl group. This unique arrangement allows for orthogonal chemical modifications, making it a popular precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The terminal alkyne is particularly notable for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1]

The stability of this reagent is paramount for the reproducibility of synthetic procedures and the quality of downstream products. This document serves as a technical resource for researchers, outlining the intrinsic chemical liabilities of the molecule and providing actionable strategies to mitigate degradation.

Core Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its behavior.

PropertyValueSource(s)
CAS Number 42472-69-5[2][3][4]
Molecular Formula C₁₀H₈O[2][3]
Molecular Weight 144.17 g/mol [3][4]
Appearance White to light yellow powder/crystal
Melting Point 67.0 to 71.0 °C[3]
Boiling Point ~241.8 °C at 760 mmHg[3]
Purity (Typical) >98.0% (GC)[5]

Understanding the Chemical Stability Profile

The stability of this compound is governed by the interplay of its two functional groups: the terminal alkyne and the aromatic ketone. While the product is generally stable under normal handling and storage conditions, specific environmental factors can trigger degradation.[2]

The Terminal Alkyne: A Site of High Reactivity

Terminal alkynes possess a unique reactivity profile that is central to their synthetic utility but also a source of potential instability.[6]

  • Acidity and Acetylide Formation: The proton on the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons.[7][8] In the presence of strong bases, it can be deprotonated to form a nucleophilic acetylide anion.[7][8][9] While useful in synthesis, inadvertent exposure to basic conditions can lead to unintended reactions.

  • Oxidative Coupling and Polymerization: Terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) in the presence of oxygen and catalytic metals (like copper), leading to the formation of diacetylene dimers and polymers. This process is often accelerated by heat and light.

  • Moisture Sensitivity: While the molecule itself does not readily hydrolyze, terminal alkynes, in general, are often handled under anhydrous conditions to prevent side reactions, especially when used with moisture-sensitive reagents like organometallics.[1]

The Aromatic Ketone: Photochemical and Redox Activity

The acetophenone moiety also influences the molecule's stability.

  • Photochemical Reactivity: Aromatic ketones are well-known chromophores that can absorb UV light. This can lead to photochemical reactions, such as photoreduction or Norrish-type reactions, potentially causing sample degradation upon prolonged exposure to light.

  • Electrophilicity: The carbonyl carbon is electrophilic. While aromatic ketones are less reactive than their aliphatic counterparts due to resonance stabilization, they can still react with strong nucleophiles.[10]

The diagram below illustrates the key reactive sites on the molecule that are central to its stability considerations.

Caption: Key reactive sites of this compound.

Recommended Storage and Handling Protocols

To preserve the purity and reactivity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and best practices for handling terminal alkynes.

Storage Conditions

The primary goal is to mitigate exposure to agents that can initiate degradation: heat, light, moisture, oxygen, and incompatible chemicals.

ParameterRecommendationRationale
Temperature 2-8°C or 0-10°C (Refrigerated) Slows down potential dimerization, polymerization, and other thermally activated degradation pathways.[3][4] Some suppliers note it is heat-sensitive.[5]
-20°C (Long-Term) For storage exceeding 6 months, freezing is recommended to further minimize degradation, a common practice for reactive alkynes.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes the risk of oxidative degradation and coupling of the terminal alkyne.
Light Store in an amber vial or in the dark.Protects the aromatic ketone moiety from photochemical degradation.
Moisture Keep container tightly closed in a dry place.[2] Use of a desiccant is advisable.[1]Prevents moisture condensation upon removal from cold storage and minimizes potential for alkyne hydration.[1]
Purity Store high-purity material. Impurities, especially residual metal catalysts, can accelerate degradation.Catalytic impurities can significantly lower the activation energy for polymerization or coupling.
Handling Workflow

A disciplined workflow is critical to maintaining compound integrity, especially for a shared laboratory resource.

G cluster_use Active Use Workflow receive Receive Compound (Verify CoA) log Log into Inventory (Date, Batch #) receive->log storage_long Long-Term Storage (-20°C, Inert Gas, Dark) log->storage_long For long-term stock equilibrate Equilibrate to RT (in desiccator) storage_long->equilibrate Aliquot needed for experiment end_use Final Use / Disposal storage_long->end_use weigh Weigh Quickly (under inert gas if possible) equilibrate->weigh seal Purge Headspace & Reseal Tightly weigh->seal seal->storage_long If returning to long-term stock storage_short Short-Term Storage (2-8°C, Dark) seal->storage_short If returning to use soon storage_short->equilibrate storage_short->end_use

Caption: Recommended handling workflow for this compound.

Experimental Protocol: Stability Assessment via Forced Degradation

To validate the stability of a specific batch or to investigate potential incompatibilities, a forced degradation study is the authoritative method. This involves subjecting the compound to accelerated stress conditions and monitoring its purity, typically by HPLC.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in ACN. This is the "Time 0" (T₀) sample.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Place a vial of the solid compound in an oven at 70°C for 48 hours. Separately, incubate a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.

  • Sample Preparation for Analysis:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

    • Dilute all stressed samples and the T₀ sample with a 50:50 ACN:Water mobile phase to a final concentration of ~50 µg/mL.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60% ACN / 40% Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Run each sample and analyze the chromatograms.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the stressed samples to the T₀ sample to calculate the percentage of degradation.

    • Note the appearance of any new peaks, which represent degradation products.

Summary and Key Recommendations

This compound is a robust synthetic building block, but its reactivity necessitates careful storage and handling. The terminal alkyne and aromatic ketone functionalities are sites of potential degradation.

  • ALWAYS store refrigerated at 2-8°C for short-term use and frozen at -20°C for long-term storage.[1][3][4]

  • ALWAYS protect from light and moisture .[2] Store in a tightly sealed amber vial under an inert atmosphere.

  • AVOID exposure to strong bases, oxidizing agents, and catalytic amounts of metals.[2]

  • ALWAYS equilibrate the container to room temperature before opening to prevent moisture condensation.[1]

  • VALIDATE the purity of aged material or material of uncertain provenance using a stability-indicating method like HPLC before use in critical applications.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • 1-(4-Ethynyl-phenyl)-ethanone Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/2917-1-01]
  • This compound | CAS#:42472-69-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/42472-69-5_1188118.html]
  • This compound | CAS 42472-69-5. Chemenu. [URL: https://www.chemenu.com/products/cm193456]
  • 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5. TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/E1563]
  • 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5. Tokyo Chemical Industry Co., Ltd. (JP). [URL: https://www.tcichemicals.com/JP/ja/p/E1563]
  • This compound | 42472-69-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ebfe9]
  • This compound | 42472-69-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ebfe9]
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm. [URL: https://broadpharm.com/wp-content/uploads/2018/12/Instructions-for-Alkyne-PEG-acid-and-Alkyne-PEG-NHS-ester.pdf]
  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? World of Chemistry (YouTube). [URL: https://www.youtube.
  • Introduction to Tautomerization; Stability of Keto and Enol Tautomers. TMP Chem (YouTube). [URL: https://www.youtube.
  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c10224]
  • Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C937304]
  • 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/E1563]
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874805/]
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [URL: https://www.mdpi.com/2079-4991/14/4/357]
  • Aromaticity and ketones. Reddit r/OrganicChemistry. [URL: https://www.reddit.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.com/alkylation-of-terminal-alkynes-in-organic-synthesis-with-practice-problems/]
  • Preparation of alkynes. Khan Academy. [URL: https://www.khanacademy.
  • 10.8: Alkynes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Alkenes_and_Alkynes_II/10.08%3A_Alkynes]

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Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Using 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful reaction, catalyzed by palladium and co-catalyzed by copper, operates under mild conditions, making it an invaluable tool in medicinal chemistry and materials science.[2][3][4] This guide provides an in-depth look at the application of the Sonogashira coupling, specifically utilizing 1-(4-ethynylphenyl)ethanone, a versatile building block in the synthesis of pharmaceuticals and functional materials.[5][6][7]

Core Principles and Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8][3] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a solid framework for understanding and optimizing the reaction.[1][3]

The Catalytic Cycles:

  • Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X). This step is often the rate-limiting step of the reaction.[2][9] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate.[2][10]

  • Copper Cycle: In parallel, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd_ox CuX caption Catalytic cycles of the Sonogashira reaction.

Figure 1: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol details a general procedure for the Sonogashira coupling of this compound with a generic aryl bromide. Researchers should optimize conditions based on the specific reactivity of their substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (1-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 2-3 eq). The reaction mixture should be thoroughly degassed.

  • Reaction Execution: Stir the mixture at room temperature or heat as necessary (typically 40-80 °C) while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Parameters and Optimization

The success of a Sonogashira coupling reaction is highly dependent on several factors. The following table summarizes key parameters and their typical ranges, providing a starting point for optimization.

ParameterRecommended RangeRationale and Considerations
Palladium Catalyst 1-5 mol%Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[1] Higher loadings may be needed for less reactive substrates.
Copper Co-catalyst 1-10 mol%CuI is the most frequently used. Its presence accelerates the reaction but can also promote alkyne homocoupling (Glaser coupling).[12]
Base 2-3 equivalentsAmines like TEA or DIPA are common. The base neutralizes the HX produced and facilitates the formation of the copper acetylide.[4]
Solvent Anhydrous THF, Toluene, DMFThe choice of solvent can influence catalyst stability and reaction rate. Anhydrous and anaerobic conditions are crucial to prevent catalyst decomposition and side reactions.[13]
Temperature Room Temp. to 80 °CAryl iodides often react at room temperature, while less reactive aryl bromides and chlorides may require heating.[2][14]
Alkyne Stoichiometry 1.1-1.5 equivalentsA slight excess of the alkyne is typically used to ensure complete consumption of the more valuable aryl halide.

Application Notes and Troubleshooting

Functional Group Tolerance:

The Sonogashira coupling is known for its excellent functional group tolerance, accommodating a wide array of substituents on both the alkyne and the aryl halide.[2][15] This makes it particularly useful in the late-stage functionalization of complex molecules in drug discovery.[16]

Common Challenges and Solutions:

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a more stable precatalyst can be beneficial.[13]

    • Poor Substrate Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf > Cl.[10][13] For less reactive halides like chlorides, higher temperatures and specialized ligands may be necessary.[14]

  • Alkyne Homocoupling (Glaser Coupling):

    • This is a common side reaction, especially in the presence of oxygen.[13] Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.

    • Copper-free Sonogashira protocols can be employed to avoid this issue, though they may require different reaction conditions.[8][17]

  • Formation of Palladium Black:

    • The appearance of a black precipitate indicates catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or excessive temperatures.[13][18] Using high-purity reagents and solvents is recommended.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_catalyst Verify Catalyst Activity (Use fresh catalyst) start->check_catalyst check_reagents Assess Reagent Purity (Purify if necessary) check_catalyst->check_reagents If no improvement success Successful Reaction check_catalyst->success Improvement check_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions If no improvement check_reagents->success Improvement consider_copper_free Consider Copper-Free Protocol check_conditions->consider_copper_free If homocoupling persists check_conditions->success Improvement consider_copper_free->success Improvement

Figure 2: A systematic approach to troubleshooting.

Conclusion

The Sonogashira coupling reaction is a robust and versatile method for the synthesis of diarylalkynes and other valuable scaffolds. When using this compound, a careful consideration of the reaction parameters is essential for achieving high yields and purity. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic needs in drug development and materials science.

References

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  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 11, 2026, from [Link]

  • Sonogashira coupling in natural product synthesis. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. Retrieved January 11, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved January 11, 2026, from [Link]

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Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(4-Ethynylphenyl)ethanone

This strategic inclusion of a reactive handle makes this compound a powerful building block for constructing complex molecular architectures, which is particularly valuable in the fields of drug discovery and functional materials development. [5][21][22]

References

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  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

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  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

  • Cu(I) complexes most used in CuAAC reactions. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Best solvent for azide alkyne cycloaddition? ResearchGate. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

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  • Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. NIH. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

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  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

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Application Notes and Protocols: Leveraging 1-(4-Ethynylphenyl)ethanone in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-(4-Ethynylphenyl)ethanone in Click Chemistry

In the landscape of modern chemical synthesis and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency, selectivity, and broad applicability.[1][2][3] This reaction facilitates the rapid and reliable formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][4] Within the diverse toolkit of terminal alkynes, this compound, also known as 4-ethynylacetophenone, has emerged as a particularly valuable building block.[5] Its rigid phenylacetylene structure provides predictable spatial orientation, while the ketone functionality offers a versatile handle for secondary modifications or for influencing the electronic properties of the resulting triazole product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in CuAAC reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The "Click" in Action

The CuAAC reaction's remarkable efficiency stems from the catalytic action of a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4][6] Unlike the thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process proceeds at or near room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted triazole.[1][4][6]

The catalytic cycle, in a simplified view, involves the formation of a copper(I) acetylide intermediate with the terminal alkyne, in this case, this compound. This intermediate then reacts with the azide partner, leading to the formation of a six-membered metallacycle that subsequently rearranges to the stable triazole product, regenerating the copper(I) catalyst.[4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Alkyne This compound Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Metallacycle Six-Membered Copper Metallacycle Azide->Metallacycle Cu(I) Cu(I) Source (e.g., CuSO4/Ascorbate) Cu(I)->Cu_Acetylide Cu_Acetylide->Metallacycle + R-N3 Triazole_Product 1,4-Disubstituted Triazole Product Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu(I) Catalyst Regeneration

Sources

Application Notes and Protocols for the Synthesis of Substituted Quinolines Using 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel substituted quinolines utilizing the versatile building block, 1-(4-ethynylphenyl)ethanone. We will explore established synthetic strategies, including modern catalytic methods, and provide detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving high-purity, well-characterized quinoline derivatives.

Introduction: The Enduring Importance of the Quinoline Nucleus

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds first isolated from coal tar in 1834.[2] Their rigid, planar structure and capacity for extensive functionalization have made them indispensable in various scientific domains. In the pharmaceutical industry, the quinoline core is a privileged scaffold found in a multitude of approved drugs, exhibiting a wide array of therapeutic properties, including:

  • Antimalarial: Chloroquine and quinine are classic examples of quinoline-based antimalarial agents.[1][3]

  • Anticancer: Certain quinoline derivatives have been shown to induce apoptosis and inhibit angiogenesis in cancer cells.[3][4]

  • Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections.[3]

  • Antiviral and Anti-inflammatory: The quinoline motif is also being explored for its potential in developing antiviral and anti-inflammatory drugs.[5]

Beyond medicine, quinoline derivatives are utilized in agrochemicals as fungicides and insecticides, and in materials science for the development of dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[1] The synthetic versatility of the quinoline ring system allows for the fine-tuning of its biological and physical properties, making it a prime target for discovery and development.[1]

This guide focuses on the use of this compound as a key starting material. The presence of both an acetyl group and a terminal alkyne provides two reactive handles for the construction of the quinoline core through various cyclization strategies.

Synthesis of the Key Precursor: this compound

The starting material, this compound, can be synthesized from commercially available 4-iodoacetophenone and a protected acetylene source, followed by deprotection. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[6]

Protocol: Sonogashira Coupling of 4-Iodoacetophenone with Trimethylsilylacetylene

This two-step procedure involves the palladium- and copper-catalyzed coupling of 4-iodoacetophenone with (trimethylsilyl)acetylene, followed by the removal of the trimethylsilyl (TMS) protecting group.

Reaction Scheme:

  • Sonogashira Coupling:

    
    
    
  • Deprotection:

    
    
    

Materials:

  • 4-Iodoacetophenone

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

Step 1: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoacetophenone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous toluene and anhydrous triethylamine (3:1 v/v).

  • To the stirred suspension, add (trimethylsilyl)acetylene (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the TMS-protected product as a solid.

Step 2: Synthesis of this compound

  • Dissolve the TMS-protected alkyne from Step 1 (1.0 equiv) in methanol.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.[7]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be further purified by recrystallization if necessary.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound

144.1768Yellow Powder[7]

Synthesis of Substituted Quinolines: Methodologies and Protocols

The dual functionality of this compound allows for its participation in several quinoline-forming reactions. We will focus on two prominent and reliable methods: a modified Combes synthesis and a gold-catalyzed annulation.

Modified Combes Synthesis of 2-Methyl-4-(4-acetylphenyl)quinoline

The Combes quinoline synthesis traditionally involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] In this modified approach, we propose the reaction of an aniline with this compound, where the acetyl group and the ethynyl group act as the dicarbonyl equivalent after initial transformations.

Reaction Scheme:

G Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation Ethynylphenyl_ethanone This compound Ethynylphenyl_ethanone->Intermediate Quinoline 2-Methyl-4-(4-acetylphenyl)quinoline Intermediate->Quinoline Acid-catalyzed Cyclization & Dehydration

Figure 1: General workflow for the modified Combes synthesis.

Materials:

  • This compound

  • Aniline (or substituted anilines)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Crushed ice

  • Aqueous ammonia (NH₄OH)

Experimental Protocol:

  • Caution: Concentrated acids are highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • To a clean, dry round-bottom flask, add concentrated sulfuric acid (or PPA) and cool to 0 °C in an ice bath.

  • Slowly add aniline (1.0 equiv) to the cooled acid with vigorous stirring.

  • Once the aniline is fully dissolved and the solution has returned to 0 °C, add this compound (1.0 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours. The reaction should be monitored for the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8-9. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Insights:

  • Acid Catalyst: The strong acid serves two purposes: it protonates the carbonyl group of the ethynylphenyl ethanone, activating it for nucleophilic attack by the aniline, and it facilitates the dehydration and cyclization steps.[9]

  • Temperature Control: The initial addition at low temperature is crucial to control the exothermic reaction between the aniline and the strong acid. The subsequent heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Workup: Pouring the reaction mixture onto ice helps to dissipate the heat generated during the quenching and neutralization process.

Gold-Catalyzed Annulation of Anilines with this compound

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as exceptionally powerful tools for the synthesis of quinolines.[10][11] They act as soft π-acids that effectively activate the alkyne moiety of this compound towards nucleophilic attack by the aniline.[12][13] This methodology often proceeds under milder conditions than traditional acid-catalyzed methods.

Mechanistic Rationale:

G cluster_0 Catalytic Cycle Alkyne This compound Activated_Alkyne Gold-π-Alkyne Complex Alkyne->Activated_Alkyne Aniline Aniline Hydroamination_Intermediate Hydroamination Intermediate Aniline->Hydroamination_Intermediate Nucleophilic Attack Gold_Catalyst Au(I) or Au(III) Catalyst Gold_Catalyst->Activated_Alkyne Activated_Alkyne->Hydroamination_Intermediate Cyclization_Intermediate 6-endo-dig Cyclization Intermediate Hydroamination_Intermediate->Cyclization_Intermediate Tautomerization Quinoline_Product Substituted Quinoline Cyclization_Intermediate->Quinoline_Product Protodeauration & Aromatization Quinoline_Product->Gold_Catalyst Catalyst Regeneration

Figure 2: Plausible mechanism for the gold-catalyzed synthesis of quinolines.

Materials:

  • This compound

  • Aniline (or substituted anilines)

  • Gold(III) chloride (AuCl₃) or a suitable Au(I) catalyst (e.g., Ph₃PAuCl/AgOTf)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst (e.g., AuCl₃, 1-5 mol%).

  • Add the anhydrous solvent, followed by the aniline (1.2 equiv) and this compound (1.0 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired quinoline product.

Parameter Modified Combes Synthesis Gold-Catalyzed Annulation
Catalyst Strong Acid (H₂SO₄, PPA)Gold(I) or Gold(III) salt
Temperature High (100-120 °C)Mild to Moderate (60-80 °C)
Reaction Time 2-4 hours6-24 hours
Substrate Scope Generally good, but sensitive functional groups may not be tolerated.Broader functional group tolerance.
Workup Aqueous workup with neutralization.Direct purification by chromatography.

Expert Insights:

  • Catalyst Choice: While AuCl₃ is often effective, Au(I) catalysts can sometimes offer higher selectivity and milder reaction conditions. The choice of ligand on the gold catalyst can also influence its reactivity.

  • Solvent: The choice of solvent is critical. Non-coordinating solvents like DCE are often preferred to prevent catalyst deactivation.

  • Substrate Scope: The gold-catalyzed method is generally more tolerant of a wider range of functional groups on both the aniline and the alkyne, making it a more versatile approach for the synthesis of complex quinoline libraries.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves and safety glasses.[7][14]

  • Concentrated Acids (H₂SO₄, PPA): Highly corrosive and can cause severe burns. Always add acid to water, never the other way around. Handle with extreme care in a fume hood.

  • Gold Catalysts: Gold salts can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted quinolines. Both the modified Combes synthesis and gold-catalyzed annulation offer reliable pathways to these important heterocyclic scaffolds. The choice of method will depend on the specific substrate, desired scale, and available resources. The gold-catalyzed approach, in particular, represents a modern and powerful strategy that allows for the construction of complex quinolines under mild conditions with high functional group tolerance. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize novel quinoline derivatives for applications in drug discovery and materials science.

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  • Sonogashira Coupling.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Synthesis of 4-quinolones.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/4-quinolones.shtm]
  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41400a]
  • Novel Synthesis of 1,2-Substituted 4-Quinolones.ResearchGate. [URL: https://www.researchgate.net/publication/329107931_Novel_Synthesis_of_12-Substituted_4-Quinolones]
  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.Pharmacy 180. [URL: https://pharmacy180.com/article/4-substituted-quinolines-849/]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.ResearchGate. [URL: https://www.researchgate.net/publication/289587179_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds]
  • Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.ResearchGate. [URL: https://www.researchgate.net/publication/236015509_Base-mediated_synthesis_of_quinolines_an_unexpected_cyclization_reaction_between_2-aminobenzylalcohol_and_ketones]
  • Sonogashira coupling in natural product synthesis.Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00139k]
  • Friedlaender Synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648170/]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

Sources

Preparation of 1,2,3-triazoles from 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1,2,3-Triazoles from 1-(4-Ethynylphenyl)ethanone via Copper(I)-Catalyzed Cycloaddition

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in modern chemistry, particularly within the realms of drug discovery and materials science.[1][2] This five-membered heterocyclic ring, containing three adjacent nitrogen atoms, is not merely a passive linker but an active participant in molecular interactions. Its unique electronic properties, including a large dipole moment, the ability to act as both a hydrogen bond donor and acceptor, and its remarkable metabolic stability, make it an excellent bioisostere for amide bonds.[3] Consequently, 1,2,3-triazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5]

The prominence of this scaffold is largely due to the development of "click chemistry," a concept introduced by K.B. Sharpless.[6] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7][8] This guide provides a detailed examination of the CuAAC reaction for the synthesis of novel triazoles using this compound, a versatile and commercially available building block.[9][10]

Reaction Overview: The Power of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has been known for decades. However, this reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing overall yield.[6] The introduction of a copper(I) catalyst revolutionizes this transformation.

The CuAAC reaction offers several distinct advantages:

  • Exceptional Regioselectivity: The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[7]

  • Mild Reaction Conditions: The catalysis allows the reaction to proceed efficiently at room temperature and in various solvents, including aqueous media.[6]

  • High Yields: CuAAC reactions are known for being high-yielding, often with quantitative conversion.

  • Broad Functional Group Tolerance: The reaction is remarkably tolerant of a wide array of functional groups, minimizing the need for protecting group strategies.

Reaction Mechanism: A Stepwise Catalytic Cycle

The CuAAC is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving a copper acetylide intermediate.[11][12] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[6][13]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: Cu(II) is reduced to the active Cu(I) species by sodium ascorbate.

  • Copper Acetylide Formation: The terminal alkyne, this compound, reacts with the Cu(I) catalyst to form a π-complex, which then deprotonates to yield a key copper acetylide intermediate.[7]

  • Azide Coordination & Cyclization: The organic azide coordinates to the copper acetylide complex. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.[6]

  • Protonation & Product Release: Subsequent rearrangement and protonation cleave the carbon-copper bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[]

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) Catalyst CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle Azide Azide (R'-N₃) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonation Protonation (H⁺) Protonation->Product Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of a model compound, 1-(4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)phenyl)ethanone , via the CuAAC reaction.

Materials and Reagents
Reagent/MaterialCAS NumberPuritySupplierNotes
This compound42472-69-5≥95%Major chemical suppliersThe alkyne component.[15][16]
1-Azido-4-methylbenzene2289-44-3≥97%Major chemical suppliersThe azide component.
Copper(II) Sulfate Pentahydrate7758-99-8≥98%Major chemical suppliersCatalyst precursor.
Sodium Ascorbate134-03-2≥99%Major chemical suppliersReducing agent.
tert-Butanol (t-BuOH)75-65-0Reagent GradeMajor chemical suppliersSolvent.
Deionized Water (H₂O)7732-18-5N/AIn-houseSolvent.
Ethyl Acetate (EtOAc)141-78-6ACS GradeMajor chemical suppliersExtraction solvent.
Brine (Saturated NaCl solution)N/AN/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9N/AMajor chemical suppliersDrying agent.
Silica Gel63231-67-4230-400 meshMajor chemical suppliersFor column chromatography.
Step-by-Step Synthesis Procedure

Workflow start 1. Dissolve Reactants add_cat 2. Add CuSO₄ Solution start->add_cat initiate 3. Add Sodium Ascorbate (Initiate Reaction) add_cat->initiate stir 4. Stir at Room Temp (Monitor by TLC) initiate->stir quench 5. Quench with Water stir->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash & Dry Organic Layer extract->wash concentrate 8. Concentrate under Reduced Pressure wash->concentrate purify 9. Purify via Column Chromatography concentrate->purify end 10. Characterize Product purify->end

Caption: General experimental workflow for the synthesis and purification of 1,2,3-triazoles.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 144.2 mg) and 1-azido-4-methylbenzene (1.05 mmol, 139.8 mg) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, add 1.0 mL of a freshly prepared 0.1 M aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%). The solution may turn slightly cloudy.

  • Reaction Initiation: Add 2.0 mL of a freshly prepared 0.5 M aqueous solution of sodium ascorbate (1.0 mmol, 1.0 equivalent). A color change (often to yellow or orange) should be observed, indicating the reduction of Cu(II) to Cu(I) and the start of the reaction.

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the limiting starting material (this compound) indicates completion.

  • Work-up: Upon completion, add 20 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure product as a solid.

Data Summary and Characterization

The protocol described is expected to yield the target compound with the following characteristics.

ParameterValue
Product Name1-(4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)phenyl)ethanone
Molecular FormulaC₁₇H₁₅N₃O
Molecular Weight277.32 g/mol
Expected Yield85-95%
AppearanceWhite to off-white solid
Expected ¹H NMRPeaks corresponding to acetyl protons, aromatic protons from both phenyl rings, and the characteristic triazole proton singlet.
Expected MS (ESI+)m/z = 278.1 [M+H]⁺

Application Notes and Advanced Considerations

  • Scope and Versatility : This protocol is highly adaptable. By substituting 1-azido-4-methylbenzene with other organic azides (aliphatic, aromatic, benzylic, glycosyl, etc.), a diverse library of this compound-derived triazoles can be synthesized for screening in drug discovery programs.[17]

  • Importance in Medicinal Chemistry : The resulting acetylphenyl-triazole core is a valuable starting point for further functionalization. The ketone can be reduced, oxidized, or used in condensation reactions to build more complex molecules. The triazole ring itself is prized for its chemical stability and its ability to improve the pharmacokinetic properties of a drug candidate.[1][3]

  • Troubleshooting Copper Removal : A common challenge in CuAAC reactions is the removal of residual copper, which can interfere with biological assays. If the standard aqueous wash is insufficient, the organic solution of the product can be washed with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) prior to drying.[18][19]

  • Use of Ligands : For sensitive substrates or in bioconjugation applications, the addition of a copper-stabilizing ligand is recommended. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect substrates from oxidative damage by preventing the disproportionation of Cu(I).[20][21]

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. ACS Publications. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. [Link]

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ScienceDirect. [Link]

  • Potential pharmaceuticals based on 1,2,3-triazoles. ResearchGate. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Institutes of Health (NIH). [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Purification of triazoles.
  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazoles. ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • This compound | CAS#:42472-69-5. Chemsrc. [Link]

  • Process for making triazoles.
  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. National Institutes of Health (NIH). [Link]

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Application Notes and Protocols: The Strategic Use of 1-(4-Ethynylphenyl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth exploration of 1-(4-ethynylphenyl)ethanone, a uniquely versatile chemical building block, in the rational design and synthesis of potent kinase inhibitors. We will dissect its dual-functionality—the terminal alkyne and the ketone group—and detail its application in cornerstone synthetic strategies such as Sonogashira coupling and Azide-Alkyne "Click Chemistry". This document provides researchers, medicinal chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and strategic considerations for leveraging this powerful synthon.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-ethynylacetophenone, is an organic compound that has emerged as a high-value starting material in modern medicinal chemistry.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive functionalities: a terminal alkyne and a para-substituted acetyl group on a phenyl ring.[2] This dual reactivity makes it a coveted building block for constructing complex molecular architectures, particularly for kinase inhibitors.[1]

The terminal alkyne is the cornerstone of its utility, serving three distinct and strategic roles:

  • A Handle for Cross-Coupling: It is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, allowing for the direct formation of carbon-carbon bonds with core heterocyclic scaffolds common in kinase inhibitors.[1][3]

  • A "Click" Chemistry Linchpin: The alkyne is one half of the Nobel Prize-winning "click chemistry" duo, reacting with azides in a highly efficient and specific manner to form stable triazole rings (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[4][5] This allows for the modular assembly of complex molecules under mild, biocompatible conditions.

  • A Pharmacophoric Element: Beyond its role as a synthetic handle, the alkyne's linear and rigid geometry can be a critical design element. It can function as a slim, non-bulky linker to bypass drug-resistant "gatekeeper" mutations in the kinase active site.[6] In certain contexts, it can also act as an electrophilic "warhead" to form an irreversible covalent bond with key nucleophilic residues like cysteine, leading to potent and durable inhibition.[7][8]

This guide will provide the practical knowledge to harness these features in the laboratory.

Core Synthetic Strategies and Protocols

The successful incorporation of the this compound moiety into a target kinase inhibitor relies on robust and well-understood synthetic methodologies. Below are two primary, field-proven strategies with detailed protocols.

Strategy 1: Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[3] This is arguably the most direct method to append the ethynylphenyl group to a pre-existing heterocyclic core, such as a quinazoline, pyrimidine, or pyrazole, which are common "hinge-binding" motifs in kinase inhibitors.[9][10]

Causality Behind the Method: The reaction's utility stems from its mild conditions and functional group tolerance.[3] It operates via two interconnected catalytic cycles: a palladium cycle that activates the aryl halide and a copper cycle that activates the terminal alkyne. An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation. The base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide and to neutralize the hydrogen halide byproduct generated during the reaction.[3]

G Workflow: Sonogashira Cross-Coupling reagent reagent process process product product condition condition sub_a Heterocyclic Halide (e.g., 4-Chloroquinazoline) setup Assemble Reaction sub_a->setup sub_b This compound sub_b->setup catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Base (e.g., Et₃N) catalyst->setup solvent Anhydrous Solvent (e.g., THF, DMF) solvent->setup reaction Heat under Inert Atmosphere setup->reaction workup Aqueous Workup & Extraction reaction->workup cond Conditions: Temp: RT to 80°C Time: 2-24h Atmosphere: N₂ or Ar reaction->cond purify Purification (Column Chromatography) workup->purify final_product Coupled Kinase Inhibitor Scaffold purify->final_product G Workflow: CuAAC 'Click' Chemistry reagent reagent process process product product condition condition sub_a Azide-Functionalized Scaffold (R-N₃) mix Combine Reagents sub_a->mix sub_b This compound sub_b->mix catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->mix solvent Solvent System (e.g., tBuOH/H₂O) solvent->mix stir Stir at Room Temp mix->stir extract Extraction stir->extract cond Conditions: Temp: RT Time: 1-12h Aqueous Media stir->cond purify Purification extract->purify final_product 1,2,3-Triazole Linked Inhibitor purify->final_product G Mechanism: Covalent Inhibition inhibitor inhibitor kinase kinase process process result result start_state Inhibitor with Alkyne 'Warhead' + Kinase with Active Site Cysteine binding 1. Reversible Binding in ATP Pocket start_state->binding reaction 2. Nucleophilic Attack by Cysteine Thiol binding->reaction final_state Irreversibly Bound Inhibitor Kinase Inactivated reaction->final_state G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane receptor receptor inhibitor inhibitor pathway pathway outcome outcome EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS ATP ADP+Pi RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Synthesized Inhibitor (e.g., Erlotinib) Inhibitor->EGFR Blocks ATP Binding Site

Sources

The Versatility of a Bifunctional Building Block: Application Notes for 1-(4-Ethynylphenyl)ethanone in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-(4-Ethynylphenyl)ethanone

This compound, also known as 4-ethynylacetophenone, is a fascinating and highly versatile bifunctional organic molecule.[1] Its structure, featuring a reactive terminal alkyne (ethynyl group) and a modifiable ketone functional group, makes it an invaluable building block for the synthesis of advanced polymers and functional materials.[1] The presence of these two distinct reactive sites allows for a wide range of chemical transformations, enabling the creation of complex macromolecular architectures with tailored properties.

This guide provides an in-depth exploration of the applications of this compound in materials science and polymer chemistry. We will delve into its use in the synthesis of novel polymers, its role in surface functionalization, and its contribution to the development of materials with intriguing photophysical and nonlinear optical properties. The protocols and application notes presented herein are designed to provide researchers, scientists, and professionals in drug development with the practical knowledge to effectively utilize this powerful chemical tool.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₈O[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 68-71 °CN/A
Boiling Point 241.8 °C at 760 mmHgN/A
Solubility Soluble in common organic solvents such as THF, CHCl₃, and DMAc.N/A

Core Application I: A Key Player in Polymer Synthesis

The dual functionality of this compound makes it an attractive monomer for the synthesis of a variety of polymers. Both the ethynyl and the ketone groups can be independently or sequentially reacted to create linear, branched, or cross-linked polymeric structures.

A. Post-Polymerization Modification via "Click" Chemistry

One of the most powerful applications of this compound is in post-polymerization modification.[2][3][4][5][6] This strategy involves first synthesizing a polymer with pendant alkyne groups, which can then be functionalized using the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][7] This approach allows for the introduction of a wide range of functional moieties onto a polymer backbone, tailoring its properties for specific applications.

This protocol outlines a general procedure for the "click" functionalization of a polymer bearing pendant this compound units with an azide-containing molecule.

Materials:

  • Alkyne-functionalized polymer (e.g., a copolymer of a vinyl monomer and a monomer derived from this compound)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent (e.g., DMF, THF, or water/t-butanol mixture)

  • Nitrogen or Argon source

Procedure:

  • Dissolution: In a Schlenk flask, dissolve the alkyne-functionalized polymer in the chosen solvent under an inert atmosphere.

  • Addition of Reagents: To the polymer solution, add the azide-functionalized molecule (typically 1.1-1.5 equivalents per alkyne group).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if using, the THPTA ligand.

  • Initiation: Add the copper sulfate solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents per copper ion). The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by FT-IR spectroscopy (disappearance of the alkyne peak around 2100 cm⁻¹) or ¹H NMR spectroscopy.

  • Work-up: Once the reaction is complete, the copper catalyst can be removed by passing the solution through a column of activated basic alumina or by precipitation of the polymer in a suitable non-solvent followed by washing.

  • Characterization: The resulting functionalized polymer should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Gel Permeation Chromatography (GPC) to confirm the successful modification and to assess any changes in molecular weight and dispersity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation, so an inert atmosphere is crucial for maintaining its catalytic activity.

  • Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[3][7]

  • Ligand (THPTA): In aqueous media, ligands like THPTA stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, leading to more efficient and reliable reactions.[3]

Diagram of CuAAC Post-Polymerization Modification:

CuAAC_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_analysis Characterization Monomer Alkyne-functionalized Monomer Polymerization Polymerization Monomer->Polymerization Polymer Alkyne-functionalized Polymer Polymerization->Polymer CuAAC CuAAC Reaction (CuSO4, NaAsc) Polymer->CuAAC Azide Azide-functionalized Molecule Azide->CuAAC Functional_Polymer Functionalized Polymer CuAAC->Functional_Polymer Analysis NMR, FT-IR, GPC Functional_Polymer->Analysis

Caption: Workflow for post-polymerization modification using CuAAC.

B. Synthesis of Conjugated Microporous Polymers (CMPs)

The rigid aromatic structure and the terminal alkyne of this compound make it an excellent candidate for the synthesis of conjugated microporous polymers (CMPs).[8][9] These materials are characterized by their extended π-conjugation and permanent porosity, which makes them promising for applications in gas storage, separation, and catalysis. While direct homopolymerization of this compound is possible, it is more commonly used as a comonomer in combination with other multi-alkynyl or multi-haloaromatic monomers via reactions like Sonogashira-Hagihara cross-coupling.[5]

This protocol provides a conceptual framework for the synthesis of a CMP using this compound as a comonomer.

Materials:

  • This compound

  • A multi-haloaromatic comonomer (e.g., 1,3,5-tribromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., a mixture of triethylamine and DMF)

  • Nitrogen or Argon source

Procedure:

  • Setup: In a Schlenk tube, combine this compound, the multi-haloaromatic comonomer, the palladium catalyst, and CuI.

  • Solvent Addition: Degas the solvent mixture and add it to the Schlenk tube under an inert atmosphere.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for 24-72 hours. The formation of a solid precipitate indicates the growth of the insoluble polymer network.

  • Work-up: After cooling to room temperature, the solid polymer is collected by filtration and washed extensively with various solvents (e.g., THF, methanol, acetone) to remove any unreacted monomers and catalyst residues.

  • Drying: The purified CMP is dried under vacuum at an elevated temperature.

  • Characterization: The porosity of the CMP is assessed by nitrogen physisorption (BET analysis). The chemical structure is confirmed by solid-state ¹³C NMR and FT-IR spectroscopy. Thermal stability is evaluated using thermogravimetric analysis (TGA).

Diagram of CMP Synthesis:

CMP_Synthesis Monomer1 This compound Reaction Sonogashira-Hagihara Coupling Monomer1->Reaction Monomer2 Multi-haloaromatic Comonomer Monomer2->Reaction Catalyst Pd/Cu Catalyst Catalyst->Reaction CMP Conjugated Microporous Polymer Reaction->CMP

Caption: Synthesis of a CMP via Sonogashira-Hagihara coupling.

Core Application II: Tailoring Surface Properties

The reactive nature of the ethynyl group in this compound makes it an excellent molecule for the functionalization of surfaces. This can be achieved by either "grafting to" or "grafting from" approaches.

A. Surface Grafting onto Silica Nanoparticles

Silica nanoparticles are widely used as fillers in polymer composites, as drug delivery vehicles, and in catalysis. Modifying their surface with organic molecules can significantly enhance their performance and compatibility with other materials. This compound can be used to introduce alkyne functionalities onto the silica surface, which can then be further modified using click chemistry.

This protocol describes a two-step process for functionalizing silica nanoparticles with this compound. First, the silica surface is modified with an amine-containing silane, followed by an amidation reaction with a carboxylic acid derivative of this compound.

Materials:

  • Silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (dry)

  • 4-Carboxyphenylacetylene (or a derivative of this compound with a carboxylic acid group)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (dry)

  • Nitrogen or Argon source

Step 1: Amination of Silica Nanoparticles

  • Activation: Disperse the silica nanoparticles in dry toluene.

  • Silanization: Add APTES to the silica dispersion and reflux the mixture for 24 hours under an inert atmosphere.

  • Purification: Collect the amine-functionalized silica nanoparticles by centrifugation, wash thoroughly with toluene and ethanol to remove unreacted APTES, and dry under vacuum.

Step 2: Amidation with a Carboxylic Acid Derivative of this compound

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-carboxyphenylacetylene, DCC (or EDC), and NHS in dry DMF. Stir at room temperature for 4-6 hours to form the active NHS ester.

  • Grafting: Disperse the amine-functionalized silica nanoparticles in dry DMF and add the solution of the activated carboxylic acid. Stir the mixture at room temperature for 24 hours.

  • Purification: Collect the alkyne-functionalized silica nanoparticles by centrifugation, wash extensively with DMF and ethanol to remove byproducts and unreacted reagents, and dry under vacuum.

  • Characterization: The successful functionalization can be confirmed by FT-IR spectroscopy (presence of characteristic alkyne and amide peaks), TGA (to quantify the amount of grafted organic material), and elemental analysis.

Diagram of Silica Nanoparticle Functionalization:

Silica_Functionalization Silica Silica Nanoparticle (Si-OH) Amine_Silica Amine-functionalized Silica (Si-O-Si-(CH2)3-NH2) Silica->Amine_Silica Silanization APTES APTES (Aminopropyltriethoxysilane) APTES->Amine_Silica Alkyne_Silica Alkyne-functionalized Silica Amine_Silica->Alkyne_Silica Amidation Carboxylic_Acid Carboxylic Acid Derivative of This compound Carboxylic_Acid->Alkyne_Silica DCC_NHS DCC/NHS DCC_NHS->Alkyne_Silica

Caption: Two-step functionalization of silica nanoparticles.

Core Application III: Advanced Materials with Tailored Properties

The incorporation of this compound into polymers and materials can impart them with interesting and useful properties, particularly in the realm of optics.

A. Nonlinear Optical (NLO) Materials

The conjugated system of the phenyl and ethynyl groups in this compound suggests its potential for use in the development of nonlinear optical (NLO) materials.[10][11] When incorporated into a polymer and subjected to an external electric field, the chromophores can align, leading to materials with a non-zero second-order NLO response. The formation of triazoles via click chemistry with electron-donating or -accepting azides can further enhance these properties by creating push-pull systems.

Expected Properties of NLO Polymers Derived from this compound:

PropertyExpected OutcomeRationale
Second Harmonic Generation (SHG) Non-zero second-order susceptibility (χ⁽²⁾) after poling.The non-centrosymmetric alignment of the polar chromophores in an electric field.
Third Harmonic Generation (THG) Enhanced third-order susceptibility (χ⁽³⁾).The extended π-conjugation of the polymer backbone.
Electro-optic (EO) Effect The refractive index of the material can be modulated by an external electric field.The alignment of the dipolar chromophores.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the fields of materials science and polymer chemistry. Its unique bifunctional nature allows for its use in a wide array of applications, from the synthesis of functional polymers via post-polymerization modification and the creation of porous materials, to the tailoring of surface properties and the development of advanced optical materials. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this molecule. As the demand for advanced materials with precisely controlled structures and properties continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, opening up new avenues for innovation in a multitude of scientific and technological domains.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Preparation and Application of Conjugated Microporous Polymers. National Institutes of Health. [Link]

  • Design, preparation and application of conjugated microporous polymers. Semantic Scholar. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. National Institutes of Health. [Link]

  • A Versatile Method for Grafting Polymers on Nanoparticles. National Institutes of Health. [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Royal Society of Chemistry. [Link]

  • Design and Synthesis of Bisulfone-Linked Two-Dimensional Conjugated Microporous Polymers for CO2 Adsorption and Energy Storage. MDPI. [Link]

  • 1 History of Post-polymerization Modification. Wiley-VCH. [Link]

  • Novel nonlinear optical polymers based on poly(1,4-phenylenevinylene). Royal Society of Chemistry. [Link]

  • Synthesis of oligomer and polymer grafted SiO2 particles to make colloidal gels. Adolphe Merkle Institute. [Link]

  • Grafting of Poly(ethylene imine) to Silica Nanoparticles for Odor Removal from Recycled Materials. MDPI. [Link]

  • Synthesis and characterization of functionalized poly(-caprolactone). ResearchGate. [Link]

  • Synthetic route for the synthesis of aromatic poly(ether ketone)s 4Aa,... ResearchGate. [Link]

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Application Note: A Robust HPLC Method for In-Process Monitoring of Reactions Involving 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Ethynylphenyl)ethanone, also known as 4-ethynylacetophenone, is a pivotal bifunctional building block in medicinal chemistry and materials science.[1] Its terminal alkyne and ketone moieties make it a versatile substrate for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[2] Real-time, quantitative monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining endpoints, and identifying impurity profiles. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the in-process analysis of reactions utilizing this compound. The protocols provided are designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

The terminal alkyne group of this compound provides a reactive handle for forming carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[2] Monitoring the consumption of this starting material and the formation of the desired product in real-time is critical for several reasons:

  • Kinetic Analysis: Understanding the reaction rate helps in identifying the rate-limiting steps and optimizing catalyst loading or temperature.[3]

  • Impurity Profiling: Early detection of side products, such as homocoupling of the alkyne, or degradation products allows for immediate process adjustments to improve yield and purity.[4][5]

  • Endpoint Determination: Precisely knowing when a reaction is complete prevents the formation of downstream impurities and saves energy and resources.

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this application due to its high resolution, sensitivity, and quantitative accuracy for complex reaction mixtures.[6] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating the non-polar aromatic compounds typically involved in these reactions.

Overall Analytical Workflow

The process of monitoring a reaction with this compound using this HPLC method follows a systematic workflow. This ensures that each sample is handled consistently, providing reliable and reproducible data that accurately reflects the state of the chemical reaction at the time of sampling.

HPLC_Monitoring_Workflow Sampling 1. Reaction Sampling Quenching 2. Quenching Sampling->Quenching Immediate Dilution 3. Dilution & Solubilization Quenching->Dilution Filtration 4. Filtration (0.45 µm) Dilution->Filtration Injection 5. HPLC Injection Filtration->Injection Acquisition 6. Data Acquisition Injection->Acquisition Analysis 7. Data Analysis (%Conversion, Purity) Acquisition->Analysis

Caption: Workflow for HPLC reaction monitoring.

HPLC Method Parameters and Justification

The selection of appropriate HPLC parameters is the most critical factor in achieving a successful separation.[7] The choices outlined below are based on the physicochemical properties of this compound and its common reaction partners.

Stationary Phase (Column) Selection
  • Rationale: A C18 (octadecylsilane) stationary phase is the gold standard for reversed-phase chromatography and is highly effective for separating hydrophobic aromatic molecules like this compound.[8] The non-polar C18 chains interact with the aromatic ring and alkyl groups of the analyte, providing excellent retention and resolution from both more polar and less polar species.

  • Recommendation: A robust, end-capped C18 column with a standard dimension (e.g., 4.6 x 150 mm) and particle size (e.g., 5 µm) is recommended for general-purpose monitoring.[9] For faster analyses, a shorter column or one with smaller particles (<3 µm) can be used, provided the HPLC system can handle the higher backpressure.[10]

Mobile Phase Selection
  • Rationale: A gradient elution using a polar mobile phase is necessary to separate compounds with a range of polarities, which is typical in a reaction mixture (starting materials, products, catalysts, impurities).

    • Solvent A (Aqueous): Deionized water with a small amount of acid (0.1% formic or phosphoric acid) is used to protonate silanol groups on the silica backbone, which prevents peak tailing for the ketone moiety.[11][12]

    • Solvent B (Organic): Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which results in good peak shapes and lower backpressure compared to methanol.

  • Recommendation: A gradient from a lower to a higher concentration of acetonitrile allows for the elution of polar impurities first, followed by the starting material and the typically more non-polar product.

Experimental Protocols

Required Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (≥98% purity).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Analytical balance.

Protocol 1: Mobile Phase and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solution (~50 µg/mL): Transfer 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This concentration is suitable for establishing retention time and detector response.

Protocol 2: Reaction Sample Preparation

This protocol is critical for data integrity, as it ensures the reaction is stopped at the time of sampling.

  • Prepare Quench Vials: In 2 mL autosampler vials, add 1.0 mL of acetonitrile. This will serve as the quenching and dilution solvent.

  • Sampling: At a designated time point (e.g., t = 1 hr), carefully withdraw a small, representative aliquot of the reaction mixture (e.g., 5-10 µL) using a microliter syringe.

  • Quenching & Dilution: Immediately dispense the aliquot into one of the prepared quench vials. Cap the vial and vortex vigorously for 10 seconds. The large excess of solvent effectively stops the reaction.

  • Filtration: Draw the quenched sample into a syringe and pass it through a 0.45 µm syringe filter into a clean autosampler vial. This removes any particulate matter that could damage the HPLC column.[13]

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These may be optimized further depending on the specific reaction being monitored.[14]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 50% B to 95% B over 10 min; Hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD scan 210-400 nm)
Injection Volume 5 µL
Run Time ~15 minutes (including equilibration)

Data Interpretation and Method Trustworthiness

Peak Identification and Quantification
  • Retention Time (RT): Identify the peak for this compound by comparing its retention time to that of the injected reference standard. The product peak will typically have a different retention time (often longer, if it is more hydrophobic).

  • Quantification: The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product. Assuming similar UV response factors, the percent conversion can be estimated using the following formula:

    • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%

Method Validation Principles

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[14][15] Key validation parameters include:

  • Specificity: The ability to resolve the analyte peak from other components in the mixture (e.g., other reactants, catalysts, solvents, and impurities). This is demonstrated by sharp, well-separated peaks.

  • Linearity: The detector response should be proportional to the concentration of the analyte over a defined range.

  • Accuracy & Precision: The method should provide results that are close to the true value (accuracy) and are reproducible across multiple measurements (precision).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Peak Tailing Active silanol groups; improper mobile phase pH.Ensure mobile phase contains 0.1% acid (formic/TFA). Use a well-end-capped C18 column.
Shifting Retention Times Column temperature fluctuation; mobile phase change.Use a column thermostat. Prepare fresh mobile phase daily. Ensure proper pump priming and degassing.
Ghost Peaks Contamination in autosampler or carryover.Run blank injections with a strong solvent (e.g., pure acetonitrile) between samples. Clean the injection port.
High Backpressure Column or system blockage.Filter all samples. Use a guard column. Reverse-flush the column (disconnect from detector first).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-based monitoring of reactions involving this compound. By implementing the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can gain valuable, real-time insights into their chemical processes. The method is robust, reproducible, and can be readily adapted and validated for specific applications in both research and development environments, ultimately leading to more efficient, higher-yielding, and purer synthetic products.

References

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. Available at: [Link]

  • HPLC Columns. Chromtech. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]

  • HPLC Column Selection Guide. Link Lab. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. [Source for Flow Chemistry Applications]. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. PubMed. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. Available at: [Link]

  • Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. MDPI. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available at: [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 1-(4-Ethynylphenyl)ethanone with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper species, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2][3] The reaction's utility stems from its typically mild conditions, such as room temperature operation and the use of a mild base, which allows for a broad functional group tolerance.[1] This application note provides a detailed experimental procedure for the Sonogashira coupling of 1-(4-ethynylphenyl)ethanone with various aryl halides, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.

The Mechanism: A Symphony of Two Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] While the precise mechanism is still a subject of some debate, the generally accepted pathway provides a robust framework for understanding the reaction.[5]

The Palladium Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species.[4][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[4]

  • Transmetalation: The activated aryl group is then transferred from the palladium to a copper acetylide intermediate, which is formed in the copper cycle. This step results in a palladium-alkynyl complex.[4][6]

  • Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired coupled product, regenerating the palladium(0) catalyst.[4][6]

The Copper Cycle
  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) catalyst. In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper acetylide.[4]

  • Transmetalation to Palladium: The copper acetylide then participates in the transmetalation step with the palladium(II) complex, transferring the alkynyl group to the palladium center.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-X(L2)->Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu(I)X Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)-X(L2) CuX

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Coupling of this compound with Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a representative aryl iodide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the undesired homocoupling of the alkyne (Glaser coupling).[1]

Materials and Reagents
Reagent/MaterialFormulaM.W.Amount (mmol)Equivalents
This compoundC₁₀H₈O144.171.01.0
Aryl IodideVariesVaries1.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03
Copper(I) Iodide (CuI)CuI190.450.050.05
Triethylamine (TEA)C₆H₁₅N101.193.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1110 mL-
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (3.0 mmol) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion (typically within 2-4 hours, as indicated by the consumption of the starting materials), quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Catalysts in Schlenk Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Base B->C D Stir at Room Temperature C->D E Monitor by TLC/GC-MS D->E F Quench with Aq. NH4Cl E->F Reaction Complete G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purify by Column Chromatography H->I Final Product Final Product I->Final Product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Key Considerations and Troubleshooting

Choice of Reaction Components
  • Aryl Halide: The reactivity of the aryl halide significantly impacts the reaction conditions.[4] While aryl iodides are highly reactive and often couple at room temperature, aryl bromides may require elevated temperatures.[4][7] Aryl chlorides are generally the least reactive and may necessitate specialized catalyst systems.[8]

  • Catalyst System: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices.[9] The copper(I) co-catalyst is crucial for the reaction's efficiency at mild temperatures, though its presence can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

  • Ligands: The choice of phosphine ligands can influence the catalyst's stability and activity.[9] Bulky and electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[9][10] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for Sonogashira couplings.[1][2]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.[1][11] The base also serves to neutralize the hydrogen halide byproduct.[1]

  • Solvent: The choice of solvent can influence the reaction rate and yield.[12] A range of solvents, from polar aprotic (e.g., DMF, THF) to nonpolar (e.g., toluene), have been successfully used.[12][13]

Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[1][3] These methods often require more active palladium catalysts, specific ligands, or higher reaction temperatures to achieve comparable efficiency to the copper-co-catalyzed system.[3]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Product Yield Inactive catalystUse a fresh batch of palladium and copper catalysts.[11]
Poor quality reagentsPurify starting materials if necessary.[11]
Inappropriate reaction conditionsFor less reactive aryl halides (e.g., bromides), consider increasing the temperature.[7]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionEnsure anhydrous and anaerobic conditions.[11] Consider a more stable catalyst or different solvent.[11]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas the reaction mixture and maintain a positive inert gas pressure.[11]
Consider a copper-free protocol.[1]

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of diarylacetylenes. The successful execution of this reaction relies on a careful consideration of the interplay between the aryl halide, catalyst system, base, and solvent. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction conditions for their specific substrates. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]

  • Organic-Synthesis.com. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

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Application Notes and Protocols: Synthesis of a 1,2,3-Triazole Drug Intermediate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole moiety is a cornerstone of modern drug discovery, valued for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] These five-membered heterocyclic rings are prevalent in a wide array of pharmacologically active compounds, demonstrating antimicrobial, anticancer, and antiviral properties.[2][3] The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of these vital structures.[4] Among the suite of click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5]

This application note provides a detailed, step-by-step protocol for the synthesis of a model drug intermediate, 1-(4-(4-benzyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone , starting from the readily available terminal alkyne, 1-(4-ethynylphenyl)ethanone. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: Leveraging the Power of Click Chemistry

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal version of this reaction requires harsh conditions and often yields a mixture of regioisomers, the copper(I)-catalyzed variant proceeds at room temperature, is tolerant of a wide variety of functional groups, and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[4][6]

The reaction mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, ultimately forming the stable triazole ring.[7][8] The catalytic cycle is highly efficient, allowing for high yields with minimal byproduct formation. For practical laboratory applications, the active Cu(I) catalyst is conveniently generated from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[4][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation dissolve Dissolve Alkyne & Azide in t-BuOH/H₂O reagent_prep->dissolve add_catalyst Add CuSO₄ Solution dissolve->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate stir Stir at Room Temperature (Monitor by TLC) initiate->stir quench Quench with NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: High-level experimental workflow for the CuAAC synthesis.

Detailed Protocol: Synthesis of 1-(4-(4-benzyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone

This protocol details the synthesis on a 1 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₈O144.17144 mg1.0
Benzyl AzideC₇H₇N₃133.15133 mg1.0
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6812.5 mg0.05
Sodium AscorbateC₆H₇NaO₆198.1119.8 mg0.1
tert-ButanolC₄H₁₀O74.125 mL-
Deionized WaterH₂O18.025 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Saturated aq. NH₄Cl--As needed-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Safety Precautions
  • Benzyl azide is a potentially explosive compound and should be handled with extreme care. Avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11][12]

  • Sodium azide, a precursor for many organic azides, is highly toxic.[13][14] Handle with appropriate containment.

  • Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (144 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL total). Stir until all solids have dissolved.

    • Causality Note: The t-BuOH/H₂O solvent system is highly effective for CuAAC reactions as it dissolves a wide range of organic substrates while being compatible with the inorganic catalyst components. Water has been shown to accelerate the reaction rate.[4]

  • Catalyst Addition: In a separate small vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol, 5 mol%) in 0.5 mL of deionized water. Add this bright blue solution to the reaction flask. The mixture may turn slightly cloudy.

  • Reaction Initiation: Prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%) in 0.5 mL of deionized water. Add the sodium ascorbate solution dropwise to the stirring reaction mixture. A color change, often to a yellow or greenish-yellow, should be observed, indicating the reduction of Cu(II) to the active Cu(I) catalyst.

    • Causality Note: Sodium ascorbate is a crucial component, acting as a reducing agent to generate the catalytically active Cu(I) species from the Cu(II) precursor. An excess is used to prevent re-oxidation of Cu(I) by any dissolved oxygen.[6][9]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be clearly visible and the starting material spots should disappear.

  • Work-up: Once the reaction is complete, add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the flask and stir for 5 minutes. This step helps to quench the reaction and remove the copper catalyst by forming a soluble copper-ammonia complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be an off-white to pale yellow solid or oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.[15][16]

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-(4-benzyl-1H-1,2,3-triazol-1-yl)phenyl)ethanone as a white solid.

Data and Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
PropertyExpected Value
Yield 85-95%
Physical Appearance White to off-white solid
Melting Point Approx. 128-133 °C
Predicted Spectroscopic Data
AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O), 7.85 (d, J = 8.4 Hz, 2H, Ar-H ortho to triazole), 7.75 (s, 1H, triazole C5-H), 7.40-7.30 (m, 5H, benzyl Ar-H), 5.60 (s, 2H, benzyl CH₂), 2.65 (s, 3H, acetyl CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 197.0 (C=O), 148.5 (triazole C4), 138.0 (Ar-C), 137.5 (Ar-C), 134.5 (benzyl Ar C-ipso), 129.8 (Ar-CH), 129.2 (benzyl Ar-CH), 128.9 (benzyl Ar-CH), 128.3 (benzyl Ar-CH), 120.5 (triazole C5-H), 120.0 (Ar-CH), 54.5 (benzyl CH₂), 26.8 (acetyl CH₃).[17][18][19]
Mass Spec (ESI+) m/z: 278.1293 [M+H]⁺, Calculated for C₁₇H₁₆N₃O⁺: 278.1288
Reaction Mechanism Diagram

G CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Acetylide R¹-C≡C-Cu(I) CuI->Acetylide Alkyne R¹-C≡C-H Alkyne->Acetylide + Cu(I) - H⁺ Complex [Intermediate Complex] Acetylide->Complex Azide R²-N₃ Azide->Complex Metallacycle Six-membered Cu-metallacycle Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product + H⁺ H_plus H⁺ H_plus->Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole, a key intermediate in pharmaceutical development, using this compound. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highlighted for its efficiency, regioselectivity, and mild reaction conditions, making it an ideal tool for medicinal chemists. By understanding the underlying principles and following the detailed steps outlined, researchers can confidently synthesize a wide range of triazole-containing molecules for their drug discovery programs.

References

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Sources

Derivatization of 1-(4-Ethynylphenyl)ethanone for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 1-(4-Ethynylphenyl)ethanone: A Versatile Scaffold for Biological Probe Development and Drug Discovery

Abstract

This compound, also known as 4-ethynylacetophenone, stands as a pivotal building block in modern chemical biology and medicinal chemistry. Its unique bifunctional nature, featuring a terminal alkyne and a ketone moiety, offers a rich platform for molecular derivatization. The terminal alkyne, in particular, serves as a versatile handle for bioorthogonal "click chemistry" reactions, enabling the covalent linkage of this scaffold to a vast array of biomolecules, reporter tags, and complex organic molecules. This guide provides an in-depth exploration of the primary derivatization strategies for this compound, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium/Copper-catalyzed Sonogashira coupling. We present the mechanistic rationale behind these transformations, detailed step-by-step protocols for synthesis and bioconjugation, and discuss the application of the resulting derivatives in biological assays, from anticancer activity screening to target identification. The resulting 1,2,3-triazole products are not merely linkers but are recognized as important pharmacophores, contributing to a wide range of biological activities.[1][2][3][4]

The Chemical Versatility of this compound

This compound is a commercially available and synthetically accessible molecule whose value lies in its distinct functional groups, which can be addressed with high chemical selectivity.

  • Terminal Alkyne (-C≡CH): This is the primary site for derivatization. Its linear geometry and high reactivity in cycloaddition and cross-coupling reactions make it an ideal anchor point. It is a key substrate for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[5][6][7]

  • Ketone (-C(O)CH₃): The acetyl group offers a secondary site for modification, for instance, through condensation reactions to form hydrazones or through reduction to an alcohol. While less commonly used for the initial bioconjugation step, it can be a key interaction point for protein binding or can be used for subsequent modifications after the alkyne has been functionalized.

Fig 1. Structure of this compound.
The Cornerstone of Derivatization: Azide-Alkyne "Click" Chemistry

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts, making them ideal for complex molecular synthesis.[8][9] The premier example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring.

The CuAAC reaction is the gold standard for conjugating molecules containing terminal alkynes, like this compound, with those bearing an azide group. The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[10][11] This transformation is exceptionally robust, proceeding under mild, often aqueous conditions, and is tolerant of a vast range of other functional groups, making it a cornerstone of bioconjugation.[5][11]

Causality Behind Experimental Choices:

  • Catalyst: The active catalyst is Cu(I). As Cu(I) is prone to oxidation, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[5][10]

  • Ligands: In biological applications, copper ions can be toxic and cause damage to biomolecules like DNA or proteins.[12] To mitigate this, a Cu(I)-stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is essential. These ligands protect the Cu(I) from oxidation, enhance reaction rates, and sequester the copper ion, preventing damage to sensitive biological samples.[5][13]

CuAAC_Workflow reagent reagent process process product product analysis analysis sub_alkyne This compound (Alkyne Component) reaction Combine Reactants & Catalyst in Buffer (e.g., PBS) sub_alkyne->reaction sub_azide Molecule of Interest (R-N3) sub_azide->reaction catalyst_prep Prepare Catalyst Mix: CuSO4 + Ligand (e.g., THPTA) catalyst_prep->reaction reducer Prepare fresh Sodium Ascorbate initiate Initiate Reaction with Sodium Ascorbate reducer->initiate reaction->initiate incubation Incubate (e.g., RT, 1-4h) Protect from light initiate->incubation purification Purification (Chromatography or Precipitation) incubation->purification final_product 1,4-Disubstituted 1,2,3-Triazole Derivative purification->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Fig 2. General workflow for a CuAAC reaction.

This protocol describes the parallel synthesis of a small library of triazole derivatives from this compound and a panel of organic azides.

Materials:

  • This compound

  • Various organic azides (e.g., benzyl azide, 1-azido-4-nitrobenzene, 3-azidopropan-1-ol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent: 1:1 mixture of tert-butanol and water

  • Dichloromethane (DCM) and brine for workup

  • Magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In separate vials for each reaction, dissolve this compound (1.0 eq.) and the corresponding organic azide (1.1 eq.) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.2 M).

  • Catalyst Addition: To each stirring reaction mixture, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.05 eq.).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.15 eq.). The solution may turn from light blue to a yellowish or heterogeneous mixture.

    • Scientist's Note: Sodium ascorbate solutions should always be made fresh as they are susceptible to air oxidation. The excess of ascorbate ensures the copper remains in the active Cu(I) state throughout the reaction.

  • Reaction Monitoring: Stir the reactions vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

  • Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol outlines the labeling of a protein containing a genetically encoded or chemically introduced azide group with an alkyne-functionalized reporter (e.g., a derivative of this compound linked to biotin or a fluorophore).

Materials:

  • Azide-modified protein (in a suitable buffer like PBS, pH 7.4)

  • Alkyne-reporter probe (e.g., Biotin-PEG-linker-alkyne)

  • Stock Solutions:

    • 20 mM CuSO₄ in water

    • 50 mM THPTA in water

    • 100 mM Sodium Ascorbate in water (prepare fresh)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with the alkyne-reporter probe (use 10-20 molar equivalents relative to the protein).

  • Prepare Catalyst Premix: In a separate tube, mix the 20 mM CuSO₄ stock and 50 mM THPTA stock to achieve final reaction concentrations of 100-200 µM CuSO₄ and 500-1000 µM THPTA. A 5:1 ligand-to-copper ratio is often optimal to protect the protein.[5][13] Let the premix stand for 2-3 minutes.

    • Rationale: Premixing the ligand and copper salt allows the complex to form before it is introduced to the protein, minimizing potential protein damage from free copper ions.

  • Add Catalyst: Add the catalyst premix to the protein/probe solution.

  • Initiate Conjugation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. If the reporter is light-sensitive, protect the tube from light.

  • Purification: Purify the labeled protein conjugate from excess reagents (unreacted probe, catalyst, ascorbate) using a desalting SEC column equilibrated with the desired storage buffer (e.g., PBS).

  • Validation: Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift or using a fluorescent scanner if a fluorophore was used) and mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling. A control reaction without the copper catalyst should show no labeling.[5]

Alternative Derivatization: Sonogashira Cross-Coupling

While click chemistry is ideal for bioconjugation, the Sonogashira reaction offers a powerful method for C-C bond formation, specifically coupling the terminal alkyne of this compound with aryl or vinyl halides.[14][15] This reaction is invaluable for building more complex molecular architectures, such as extending conjugation to create fluorescent dyes or synthesizing elaborate drug-like molecules. The reaction is co-catalyzed by palladium and copper complexes and requires a base.[14][16]

Sonogashira_Cycle cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) transmetal Transmetalation pd_complex->transmetal pd_acetylide_complex R1-Pd(II)L2-C≡C-R2 transmetal->pd_acetylide_complex cu_acetylide R2-C≡C-Cu(I) cu_acetylide->transmetal cu_x Cu(I)X cu_acetylide->cu_x pd_acetylide_complex->pd0 product R1-C≡C-R2 pd_acetylide_complex->product Reductive Elimination alkyne R2-C≡C-H alkyne->cu_acetylide Base

Fig 3. Simplified catalytic cycle of the Sonogashira coupling.

This protocol describes the coupling of this compound with 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium catalyst: Pd(PPh₃)₂Cl₂

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(PPh₃)₂Cl₂ (0.02 eq.), CuI (0.04 eq.), this compound (1.2 eq.), and 4-iodoanisole (1.0 eq.).

  • Add Solvents: Add anhydrous THF and anhydrous TEA via syringe. The reaction mixture should be a suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor progress by TLC. The reaction is typically complete within 2-4 hours.

    • Self-Validation: A control reaction lacking the palladium catalyst will show no product formation, confirming the necessity of the catalyst.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel to afford the pure diarylacetylene product.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Application of Derivatives in Biological Assays

The true power of derivatizing this compound lies in the diverse applications of the resulting products in biological research.

Activity Screening: Libraries of triazole derivatives are frequently synthesized and screened for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][17][18] The triazole ring itself is a key pharmacophore, and modifications to the groups attached to it allow for fine-tuning of activity and specificity.

| Table 1: Example Anticancer Screening Data for Triazole Derivatives | | :--- | :--- | :--- | :--- | | Compound ID | R-Group on Triazole | MCF-7 IC₅₀ (µM) [1] | A549 IC₅₀ (µM) [17] | | Tzl-01 | Benzyl | 15.2 | 21.8 | | Tzl-02 | 4-Nitrophenyl | 5.8 | 9.3 | | Tzl-03 | 3-Hydroxypropyl | > 100 | > 100 | | Tzl-04 | 4-Fluorobenzyl | 8.1 | 11.4 | | Control Drug (e.g., Doxorubicin) | - | 1.2 | 3.2 |

Target Identification and Visualization: By using CuAAC to attach functional tags, derivatives of this compound can be transformed into powerful biological probes.

  • Biotin Tag: Creates an affinity probe. After the probe binds to its cellular target(s), the entire complex can be captured on streptavidin beads, isolated, and the target protein identified by mass spectrometry (Affinity-Based Protein Profiling).

  • Fluorescent Tag: Creates an imaging probe. This allows for the visualization of the probe's localization within cells or tissues using fluorescence microscopy, providing spatial and temporal information about its biological target.

ABPP_Workflow reagent reagent process process sample sample analysis analysis probe Synthesize Biotinylated Probe via CuAAC incubation Incubate Probe with Lysate probe->incubation lysate Cell Lysate or Live Cells lysate->incubation click Click Chemistry: Attach Azide-Biotin incubation->click capture Capture on Streptavidin Beads click->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute digest Proteolytic Digest elute->digest ms LC-MS/MS Analysis digest->ms identification Protein Target Identification ms->identification

Fig 4. Workflow for target identification using a probe derived from this compound.
Summary and Outlook

This compound is a powerful and versatile starting material for the development of sophisticated tools for biological investigation. Through robust and efficient derivatization reactions like the CuAAC and Sonogashira coupling, researchers can readily access a vast chemical space of novel compounds. These derivatives serve not only as candidates in drug discovery pipelines but also as custom-designed probes for elucidating complex biological processes, from enzyme activity to cellular imaging and target validation. The continued application of these fundamental chemical strategies will undoubtedly fuel further discoveries across the landscape of biology and medicine.

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Application Notes and Protocols: 1-(4-Ethynylphenyl)ethanone as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Ethynylphenyl)ethanone in Fluorescent Probe Synthesis

In the dynamic field of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular reporters hinges on the selection of a versatile and reactive scaffold. This compound, also known as 4'-ethynylacetophenone, has emerged as a superior precursor for the synthesis of a diverse array of fluorescent probes. Its unique molecular architecture, featuring a terminal alkyne group, provides a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3] This reaction's specificity and reliability allow for the straightforward conjugation of the ethynylphenyl ethanone core with a wide variety of azide-functionalized fluorophores, recognition moieties, and biocompatible linkers. The presence of the ketone functional group also offers a potential site for further chemical modification, enhancing the versatility of this precursor.[4]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound and its subsequent utilization in the development of a novel fluorescent probe for the detection of ferric ions (Fe³⁺). The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this valuable chemical building block.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 42472-69-5[5][6]
Molecular Formula C₁₀H₈O[5][6]
Molecular Weight 144.17 g/mol [5][7]
Appearance White to light yellow crystalline powder[5]
Melting Point 67-71 °C[5][6]
Boiling Point 241.8 ± 23.0 °C at 760 mmHg[6]
Solubility Soluble in organic solvents such as dichloromethane, THF, and acetone. Insoluble in water.[8]

Synthesis and Purification of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this protocol, we detail the coupling of 4'-bromoacetophenone with ethynyltrimethylsilane, followed by deprotection of the silyl group.

Diagram of the Synthetic Workflow

Sonogashira_Coupling cluster_synthesis Synthesis of this compound 4-Bromoacetophenone 4-Bromoacetophenone Sonogashira_Reaction Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N, THF) 4-Bromoacetophenone->Sonogashira_Reaction Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira_Reaction Intermediate 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone Sonogashira_Reaction->Intermediate Deprotection Deprotection (K₂CO₃, MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4'-Bromoacetophenone

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromoacetophenone (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF and freshly distilled Et₃N (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with DCM.

  • Extraction: Combine the filtrates and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a mixture of THF and MeOH (1:1). Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

  • Final Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Purification Protocol

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.[11][12]

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20%) can be used for effective separation.

Application: Synthesis of a "Turn-On" Fluorescent Probe for Ferric Ions (Fe³⁺)

This section details the synthesis of a novel fluorescent probe for the detection of Fe³⁺, utilizing this compound as the core building block. The probe is designed based on a "turn-on" fluorescence mechanism, where the fluorescence is initially quenched and is restored upon binding to the target analyte. We will employ a coumarin-based fluorophore functionalized with an azide group for the click reaction.

Diagram of the Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis cluster_probe_synthesis Synthesis of Fe³⁺ Fluorescent Probe Precursor This compound Click_Reaction CuAAC 'Click' Reaction (CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O) Precursor->Click_Reaction Fluorophore Azide-Functionalized Coumarin Fluorophore->Click_Reaction Probe Fe³⁺ Fluorescent Probe Click_Reaction->Probe

Caption: Synthesis of the Fe³⁺ fluorescent probe via CuAAC click chemistry.

Experimental Protocol: CuAAC "Click" Reaction

Materials:

  • This compound

  • Azide-functionalized coumarin (e.g., 3-azidocoumarin)[4][6]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-functionalized coumarin (1.1 eq) in a 1:1 mixture of THF and deionized water.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Initiation of Reaction: Add an aqueous solution of CuSO₄·5H₂O (0.1 eq). The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure fluorescent probe.

Characterization and Photophysical Properties

The synthesized fluorescent probe must be thoroughly characterized to confirm its structure and evaluate its photophysical properties.

Characterization Techniques
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity of the synthesized probe.[8]

  • Mass Spectrometry (ESI-MS or HRMS): To determine the exact mass of the probe, further confirming its identity.[8]

  • UV-Vis Absorption and Fluorescence Spectroscopy: To determine the absorption and emission maxima of the probe in the absence and presence of Fe³⁺.[8][13]

Photophysical Properties Evaluation
ParameterDescriptionMethod of Determination
Absorption Maximum (λ_abs) The wavelength at which the probe exhibits maximum absorbance.Measured using a UV-Vis spectrophotometer.
Emission Maximum (λ_em) The wavelength at which the probe exhibits maximum fluorescence emission.Measured using a fluorescence spectrophotometer.
Quantum Yield (Φ_F) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.Determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[3][14][15]
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Measured using time-correlated single-photon counting (TCSPC).[14]

Protocol for Fe³⁺ Detection

This protocol outlines the procedure for utilizing the synthesized fluorescent probe for the detection of Fe³⁺ in an aqueous solution.

Materials:

  • Synthesized Fe³⁺ fluorescent probe (stock solution in DMSO or acetonitrile)

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Ferric chloride (FeCl₃) solution (stock solution in deionized water)

  • Solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe in HEPES buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.

  • Titration with Fe³⁺: To a cuvette containing the probe solution, add increasing concentrations of the FeCl₃ solution.

  • Fluorescence Measurement: After each addition of Fe³⁺, record the fluorescence emission spectrum. An increase in fluorescence intensity at the probe's emission wavelength should be observed.

  • Selectivity Studies: To assess the selectivity of the probe, repeat the fluorescence measurement with the addition of other metal ions at concentrations typically higher than that of Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity as a function of Fe³⁺ concentration to determine the detection limit and the linear range of the probe.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of advanced fluorescent probes. Its facile synthesis via Sonogashira coupling and its reactivity in CuAAC click chemistry provide a robust platform for the development of a wide range of molecular sensors. The detailed protocols provided herein for the synthesis of the precursor and a "turn-on" fluorescent probe for Fe³⁺ detection serve as a practical guide for researchers in the field. The modular nature of this synthetic approach allows for the straightforward adaptation of the probe's structure to target other analytes of interest by simply modifying the azide-functionalized component. Future work could focus on expanding the library of probes derived from this precursor to target a broader range of metal ions, reactive oxygen species, and specific biomolecules, further solidifying the importance of this compound in the advancement of chemical biology and diagnostic tools.

References

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Application Notes and Protocols for the Metal-Free Synthesis Involving 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 1-(4-Ethynylphenyl)ethanone in Modern Metal-Free Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for synthetic methodologies that are both efficient and sustainable has never been greater. The move away from transition-metal catalysts, which can introduce issues of toxicity and contamination in final products, has placed a spotlight on metal-free alternatives. This compound, a bifunctional building block featuring a reactive terminal alkyne and a versatile ketone group, has emerged as a cornerstone for such metal-free strategies. Its unique electronic and structural properties make it an ideal substrate for a variety of powerful transformations, including cycloadditions and conjugate additions, enabling the construction of complex molecular architectures without the need for metallic reagents.

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of key metal-free synthetic applications of this compound. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols, but also the scientific rationale behind the experimental design. Our focus is on empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Section 1: Metal-Free Synthesis of Substituted Pyrazoles

The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. The reaction of ynones, such as this compound, with hydrazine derivatives is a direct and atom-economical route to highly substituted pyrazoles. This transformation proceeds via a cyclocondensation mechanism and can be performed under mild, metal-free conditions.

Causality and Mechanism

The reaction is initiated by the Michael addition of a hydrazine nitrogen to the electron-deficient alkyne of the ynone, a process driven by the electron-withdrawing effect of the acetyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, is governed by the nature of the hydrazine used. Unsubstituted hydrazine will typically yield a mixture of tautomers, while substituted hydrazines provide a single regioisomer.

G

Protocol 1: Synthesis of 1-Phenyl-3-(4-acetylphenyl)-1H-pyrazole

This protocol describes the regioselective synthesis of a trisubstituted pyrazole from this compound and phenylhydrazine.[1][2]

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 mmol, 144.2 mg) in absolute ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol, 119 mg).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the imine-enamine tautomerization, facilitating the cyclization step.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1-phenyl-3-(4-acetylphenyl)-1H-pyrazole.

Data Summary
EntryHydrazine DerivativeSolventTime (h)Yield (%)
1Hydrazine hydrateEthanol685
2PhenylhydrazineEthanol592
34-MethylphenylhydrazineEthanol590
44-NitrophenylhydrazineAcetic Acid488

Section 2: Metal-Free Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The isoxazole ring is another key heterocycle in medicinal chemistry. A powerful and versatile metal-free method for its synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4][5] This reaction is a classic example of "click chemistry," known for its high efficiency and selectivity.

Causality and Mechanism

The key to this reaction is the in situ generation of a nitrile oxide from an aldoxime precursor using a mild oxidant or a dehydrating agent. The nitrile oxide, a reactive 1,3-dipole, then undergoes a concerted [3+2] cycloaddition with the terminal alkyne of this compound. This reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, a preference governed by frontier molecular orbital theory.

G

Protocol 2: Green Synthesis of 3-(4-Acetylphenyl)-5-phenylisoxazole in Water

This protocol details an environmentally friendly, metal-free synthesis of a 3,5-disubstituted isoxazole in an aqueous medium.[6]

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • Water

Procedure:

  • In a flask, dissolve benzaldoxime (1.1 mmol, 133 mg) in a mixture of water (10 mL) and methanol (0.5 mL). The small amount of methanol aids in the solubility of the organic reactants.

  • Add N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg) to the solution and stir for 10 minutes at room temperature to form the corresponding hydroximoyl chloride in situ.

  • Add this compound (1.0 mmol, 144.2 mg) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg) dropwise to the stirring solution. The base facilitates the elimination of HCl to generate the reactive nitrile oxide.

  • Stir the reaction vigorously at room temperature for 2-3 hours. The cycloaddition is typically efficient at ambient temperature.

  • Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 3-(4-acetylphenyl)-5-phenylisoxazole.

Data Summary
EntryAldoximeBaseTime (h)Yield (%)
1BenzaldoximeDIPEA291
24-ChlorobenzaldoximeDIPEA2.588
34-MethoxybenzaldoximeDIPEA293
4Thiophene-2-carboxaldehyde oximeDIPEA385

Section 3: Organocatalytic Sulfa-Michael Addition to this compound

The conjugate addition of thiols to activated alkynes, known as the sulfa-Michael addition, is a highly efficient method for the formation of carbon-sulfur bonds. This reaction can be performed under metal-free conditions, often catalyzed by a simple base or a chiral organocatalyst for asymmetric variants.[7][8]

Causality and Mechanism

In this reaction, the ethynyl group of this compound acts as the Michael acceptor. A basic catalyst deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the terminal carbon of the alkyne, with the negative charge being stabilized by the acetyl group. Subsequent protonation of the resulting vinyl anion yields the vinyl sulfide product. The reaction is highly regioselective, with the sulfur atom adding exclusively to the terminal carbon.

Protocol 3: Base-Catalyzed Sulfa-Michael Addition of Thiophenol

This protocol describes a straightforward, base-catalyzed addition of thiophenol to this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol, 144.2 mg) in dichloromethane (5 mL) in a round-bottom flask.

  • Add thiophenol (1.05 mmol, 115.7 mg) to the solution.

  • Add triethylamine (1.2 mmol, 121.4 mg) as the basic catalyst. The base generates the thiolate nucleophile required for the addition.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl (to remove the triethylamine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, though often the product is obtained in high purity after workup.

Data Summary
EntryThiolBaseTime (h)Yield (%)
1ThiophenolEt3N195
24-MethylthiophenolEt3N196
34-ChlorothiophenolEt3N1.592
4Benzyl mercaptanDBU290

References

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  • SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-ethynylphenyl)ethanone. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide expert-driven solutions to optimize your synthetic outcomes. Our guidance is structured to explain the fundamental chemistry behind each recommendation, ensuring you can adapt these principles to your specific experimental context.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and well-documented method is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. The process begins with the coupling of an aryl halide, typically 4-iodoacetophenone or 4-bromoacetophenone, with a protected acetylene source like trimethylsilylacetylene (TMSA). This is followed by the selective removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.[1][2]

Q2: Why is a protecting group like TMS necessary for the acetylene?

The TMS group serves two critical functions. First, it prevents the gaseous and difficult-to-handle acetylene from being used directly.[1] Second, it ensures that the coupling occurs only once, preventing the formation of undesired symmetrically substituted diarylacetylene byproducts.[1][2] The TMS group is then removed in a subsequent step under mild conditions that tolerate many other functional groups.[3][4]

Q3: Which palladium catalyst is best for the Sonogashira coupling step?

The choice of catalyst depends on the reactivity of the aryl halide. For the more reactive 4-iodoacetophenone, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) are highly effective.[5] For the less reactive but more cost-effective 4-bromoacetophenone, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands may be required to achieve good yields.[6]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A suitable eluent system (e.g., hexane/ethyl acetate) will show the consumption of the starting aryl halide and the formation of the TMS-protected product, which will have a different Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: What are the typical physical properties of the final product, this compound?

This compound is typically a yellow or light-orange crystalline solid at room temperature.[7][8] It has a melting point of approximately 68°C and a boiling point of around 242°C at atmospheric pressure.[7][9]

Troubleshooting Guide: Sonogashira Coupling & Deprotection

This guide provides in-depth solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the TMS-Protected Intermediate

A low yield of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone is a common issue. The troubleshooting workflow below can help diagnose the cause.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere Start->Check_Atmosphere Check_Catalyst 3. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 4. Review Reaction Conditions (Temp/Time) Start->Check_Conditions Sol_Reagents Solution: - Use fresh, high-purity reagents. - Dry solvents and amine base. - Verify stoichiometry. Check_Reagents->Sol_Reagents Issue Found Sol_Atmosphere Solution: - Degas solvent thoroughly (freeze-pump-thaw). - Maintain positive N2 or Ar pressure. Check_Atmosphere->Sol_Atmosphere Issue Found Sol_Catalyst Solution: - Use fresh Pd catalyst and CuI. - Consider a copper-free system if Glaser coupling is an issue. - Increase catalyst loading if necessary. Check_Catalyst->Sol_Catalyst Issue Found Sol_Conditions Solution: - Increase temperature for less reactive halides (e.g., bromides). - Extend reaction time and monitor by TLC. Check_Conditions->Sol_Conditions Issue Found

A troubleshooting workflow for low Sonogashira coupling yield.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Cause: The palladium catalyst may be partially or fully oxidized. The copper(I) iodide co-catalyst is sensitive to oxidation to copper(II), which is ineffective. The amine base (e.g., triethylamine or diisopropylamine) may contain water, which can interfere with the catalyst.

    • Solution: Use freshly purchased or properly stored catalysts. CuI should be white or off-white; if it is green or blue, it has oxidized and should be replaced or purified. Use freshly distilled and dried solvents and amines.

  • Presence of Oxygen:

    • Cause: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling, which forms 1,4-bis(trimethylsilyl)buta-1,3-diyne.[5][6] This side reaction consumes the alkyne and can complicate purification.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents and the amine base must be rigorously degassed before use, for example, by three freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Inefficient Catalyst System:

    • Cause: If using 4-bromoacetophenone, standard catalysts like Pd(PPh₃)₂Cl₂ may be too slow. The oxidative addition of the aryl bromide to Pd(0) is often the rate-limiting step and is slower than for the corresponding iodide.[6]

    • Solution: For aryl bromides, consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Alternatively, increasing the reaction temperature may be necessary. For aryl iodides, copper-free conditions can be effective and avoid the Glaser homocoupling side reaction.[1][6]

Catalyst SystemAryl HalideTypical ConditionsKey Advantage
Pd(PPh₃)₂Cl₂ / CuI4-IodoacetophenoneEt₃N, THF, Room TempStandard, reliable for iodides[5]
Pd(OAc)₂ / XPhos4-BromoacetophenoneK₂CO₃, Dioxane, 80-100 °CHigh activity for bromides
[DTBNpP]Pd(crotyl)Cl4-BromoacetophenoneTMP, DMSO, Room TempAir-stable precatalyst, mild conditions[10]
Problem 2: Significant Formation of a Diacetylene Side Product (Glaser Coupling)

Potential Cause & Solution:

  • Cause: This side reaction is the oxidative homocoupling of trimethylsilylacetylene and is almost always caused by the presence of oxygen in the reaction mixture, especially when using a copper co-catalyst.[5][11]

  • Solution:

    • Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Use Schlenk line techniques and thoroughly degassed solvents.

    • Switch to Copper-Free Conditions: The Glaser coupling is a copper-mediated process. Switching to a copper-free Sonogashira protocol can completely eliminate this side product.[1][12] This is particularly recommended for challenging or electron-rich substrates where homocoupling is a significant issue.[6]

Problem 3: Incomplete or Failed TMS Deprotection

Potential Causes & Solutions:

  • Inappropriate Reagent or Conditions:

    • Cause: The stability of the C-Si bond can be influenced by the overall molecular structure. A given deprotection method may not be universally effective.

    • Solution: There are several mild methods for TMS deprotection. If one fails, another may succeed.

      • Method A (Base-Catalyzed): Potassium carbonate (K₂CO₃) in methanol is the most common and mildest method. If the reaction is slow, gentle warming may help.[3]

      • Method B (Fluoride-Based): Tetrabutylammonium fluoride (TBAF) in THF is a very effective fluoride source for cleaving silicon-carbon bonds.[3] However, it is basic and can cause side reactions with other sensitive functional groups.

      • Method C (Selective Base): For substrates with other base-labile groups (like esters), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a highly chemoselective reagent for removing the acetylenic TMS group.[13]

  • Degradation of Product:

    • Cause: The terminal alkyne product, this compound, can be unstable under harsh basic or acidic conditions, potentially leading to decomposition or polymerization.

    • Solution: Use mild deprotection conditions (e.g., K₂CO₃/MeOH at room temperature) and monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to neutralize the base and isolate the product. Avoid prolonged exposure to strong bases or high temperatures.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodoacetophenone with TMS-Acetylene

This is a standard protocol using a palladium/copper catalyst system.

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodoacetophenone (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the 4-iodoacetophenone is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TMS-protected product, which can be purified by column chromatography or used directly in the next step.

Protocol 2: TMS Deprotection using Potassium Carbonate

This is a mild and high-yielding protocol for generating the final product.

  • Dissolve the crude 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone from the previous step in methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product (typically 1-2 hours).

  • Once complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

References

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Yi, C., et al. (2012). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 10(19), 3871-3875. [Link]

  • Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. (n.d.). ResearchGate. Retrieved January 11, 2026. [Link]

  • Boruah, M., & Ali, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 299–335. [Link]

  • Kempe, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1361. [Link]

  • Struggling with TMS deprotection for weeks. (2023). Reddit. [Link]

  • Lang, K., & Trogdon, J. T. (2012). Some Aspects of the Chemistry of Alkynylsilanes. The Journal of Organic Chemistry, 77(8), 3747-3763. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest. [Link]

  • Carpita, A., & Mannocci, L. (2007). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. European Journal of Organic Chemistry, 2007(23), 3835-3838. [Link]

  • Chutia, R., et al. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]

  • Ghorbani, F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3587–3591. [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 11, 2026. [Link]

  • Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson. Retrieved January 11, 2026. [Link]

  • This compound. (n.d.). Sichuan Hengchuan Co-creation New Material Technology Co., Ltd. Retrieved January 11, 2026. [Link]

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Technical Support Center: Sonogashira Coupling with 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sonogashira coupling reactions involving 1-(4-ethynylphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Q: My Sonogashira reaction with this compound is giving me very low to no yield of the desired coupled product. What are the likely causes and how can I fix this?

A: A low or nonexistent yield is one of the most common frustrations in any coupling reaction. For the Sonogashira coupling, a systematic approach to troubleshooting is essential. The primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction conditions.[1]

Underlying Causes & Actionable Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Both Pd(0) and Pd(II) precatalysts can be used. Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture and can degrade over time.[1] Pd(II) precatalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are generally more stable but require in situ reduction to the active Pd(0) species.

    • Solution: Always use a fresh batch of the palladium catalyst or one that has been stored meticulously under an inert atmosphere. If you suspect your catalyst has degraded, consider purchasing a new vial.

  • Reagent Purity: Impurities in your starting materials, particularly the aryl halide and this compound, can act as catalyst poisons.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the aryl halide and the alkyne before use. For the copper(I) iodide (CuI) co-catalyst, it's crucial to use a fresh bottle as it can degrade over time.[1]

  • Sub-optimal Reaction Conditions: The Sonogashira coupling is sensitive to several environmental factors.

    • Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of this compound, a side reaction known as Glaser coupling.[2][3]

      • Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

    • Incorrect Solvent or Base: The choice of solvent and base is critical. An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[1] The solvent must be able to dissolve all components and be compatible with the reaction conditions.

      • Solution: Ensure your base is dry and used in an appropriate excess. Common solvents include THF, DMF, and toluene. Some anecdotal evidence suggests that THF might promote the formation of palladium black (decomposed catalyst), so if you observe this, consider switching to a different solvent.[1][4]

    • Inappropriate Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[1][2] Aryl chlorides are generally the least reactive and often require specialized catalysts and higher temperatures.[5]

      • Solution: If using an aryl bromide, and the reaction is sluggish at room temperature, gradually increase the temperature. Be mindful that higher temperatures can also promote side reactions.

Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

Q: My reaction is producing a substantial amount of a byproduct that I've identified as the homocoupled dimer of this compound. How can I suppress this Glaser coupling?

A: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2][3][6] This occurs because the copper acetylide intermediate can undergo oxidative dimerization.

Underlying Causes & Actionable Solutions:

  • Presence of Oxygen: As mentioned, oxygen is a key culprit in promoting Glaser coupling.[7]

    • Solution: Rigorous exclusion of air is paramount. Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Degassing of all solvents and reagents is critical.

  • Copper Co-catalyst: While the copper co-catalyst increases the reaction rate, it is also directly involved in the homocoupling pathway.[2][3]

    • Solution 1: Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[2][3] This may require the use of specific ligands, different bases, or higher reaction temperatures to achieve a comparable reaction rate.[8][9]

    • Solution 2: Slow Addition of Alkyne: If you must use a copper co-catalyst, adding the this compound slowly to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the bimolecular homocoupling reaction.[10]

    • Solution 3: Reduce Copper Loading: In some cases, simply lowering the amount of the copper(I) iodide co-catalyst can help to minimize the homocoupling side reaction.[10]

Issue 3: Formation of a Black Precipitate (Palladium Black)

Q: I'm observing the formation of a black precipitate in my reaction vessel. What is this, and is it detrimental to my reaction?

A: The black precipitate is commonly referred to as "palladium black" and is indicative of the decomposition of your palladium catalyst to its elemental form.[1] This is highly detrimental as it removes the active catalyst from the catalytic cycle, leading to a stalled reaction.

Underlying Causes & Actionable Solutions:

  • Impurities: Impurities in your reagents or solvent can cause the palladium catalyst to crash out of solution.

    • Solution: Use high-purity, anhydrous solvents and reagents.

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black. As noted earlier, THF has been anecdotally implicated in some cases.[1][4]

    • Solution: If you consistently observe palladium black formation, try switching to an alternative solvent such as DMF or toluene.

  • Incorrect Temperature: Excessively high temperatures can lead to catalyst decomposition.

    • Solution: If heating is required, increase the temperature gradually and monitor the reaction closely. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Sonogashira coupling?

A1: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][11][12]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[2][3]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[13]

  • Transmetallation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex in a step called transmetallation.[2]

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst.[13]

Q2: Can I run a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3] These reactions may require different ligands or reaction conditions to proceed efficiently.[8][9] In the absence of copper, the terminal alkyne is thought to be activated directly by the palladium catalyst.[14]

Q3: What is the typical reactivity order for aryl halides in this reaction?

A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[1][5] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2] Aryl chlorides are the least reactive and typically require specialized, highly active catalyst systems.[5]

Visualizing the Process

To better understand the reaction dynamics, here are diagrams illustrating the key catalytic cycles.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Coupled R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Coupled Transmetallation CuX CuX PdII_Aryl->CuX Releases CuX PdII_Coupled->Pd0 Reductive Elimination (R¹-C≡CR²) Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide + CuX, Base Cu_Acetylide->PdII_Aryl Transfers Acetylide Cu_Acetylide->Alkyne + HX Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Glaser Coupling Side Reaction Cu_Acetylide 2  Cu-C≡CR Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization Oxygen O₂ (Oxidant) Oxygen->Cu_Acetylide Promotes

Caption: The undesired Glaser homocoupling side reaction.

Experimental Protocols & Data

Protocol: General Procedure for Sonogashira Coupling of an Aryl Bromide with this compound
  • To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Add the aryl bromide (1.0 equiv.) and this compound (1.2 equiv.).

  • Add degassed solvent (e.g., toluene or DMF, to make a ~0.2 M solution with respect to the aryl bromide).

  • Add degassed triethylamine (2.5 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C for aryl bromides).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Catalyst and Reagent Loadings
ComponentTypical Loading (mol%)Function
Palladium Catalyst0.1 - 5Primary Catalyst
Copper(I) Iodide0.2 - 10Co-catalyst
Phosphine Ligand0.2 - 10Stabilizes Pd catalyst
Base (e.g., Et₃N)200 - 500 (2-5 equiv.)Alkyne Deprotonation

Note: Optimal loadings can vary significantly depending on the specific substrates and reaction conditions.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • de Vries, J. G. (2007). Palladium-Catalysed Coupling Reactions. University of Groningen research portal.
  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
  • JCE Tutors. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1918.
  • Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Tundis, A., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 65(37), 8047-8070.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Chinchilla, R., & Nájera, C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 16(5), 3746-3777.
  • Behling, K., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • Schuster, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Ghorbani, F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13459-13465.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Sharma, A., & Kumar, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7553.
  • Sharma, A., & Kumar, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • chemeurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]

  • Van der Voort, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Plenio, H. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Retrieved from [Link]

  • Chemistry Solved. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

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Preventing homocoupling of 1-(4-Ethynylphenyl)ethanone in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the Sonogashira coupling of 1-(4-ethynylphenyl)ethanone and similar terminal alkynes. Our focus is to provide in-depth, mechanistically grounded troubleshooting advice to help you suppress unwanted side reactions and maximize the yield of your desired cross-coupled product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and fundamental questions regarding the homocoupling of terminal alkynes during Sonogashira reactions.

Q1: I'm observing a major byproduct in my Sonogashira reaction with this compound. What is it, and why is it forming?

A1: The most common byproduct in this reaction is the homocoupled dimer, 1,4-bis(4-acetylphenyl)buta-1,3-diyne. This symmetric 1,3-diyne forms when two molecules of your starting alkyne, this compound, react with each other instead of with your aryl/vinyl halide partner.

This undesired side reaction is known as the Glaser-Hay coupling.[1][2][3] It is an oxidative dimerization process catalyzed by the copper(I) co-catalyst that is traditionally used in Sonogashira protocols.[4][5] The presence of oxygen is a key promoter of this reaction, as it facilitates the oxidation of Cu(I) to the active Cu(II) species required for the coupling.[1][6][7] Therefore, even trace amounts of atmospheric oxygen can significantly increase the rate of homocoupling, consuming your valuable alkyne and reducing the yield of the desired product.[8][9]

Q2: What is the underlying mechanism of this unwanted Glaser-Hay homocoupling?

A2: The Glaser-Hay coupling proceeds through a distinct catalytic cycle that competes directly with the desired Sonogashira pathway. The key steps are:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate.[1][10]

  • Oxidation: An oxidant, most commonly O₂, oxidizes the Cu(I) in the copper acetylide complex to Cu(II).

  • Reductive Elimination/Dimerization: Two of these Cu(II) acetylide complexes then react, leading to the formation of the C(sp)-C(sp) bond of the 1,3-diyne product and regenerating the Cu(I) catalyst.[1]

This process is particularly problematic for electron-poor alkynes, and the acetyl group on your substrate makes it more susceptible to this side reaction.[6][7]

Q3: How can I definitively identify the homocoupled byproduct in my reaction mixture?

A3: You can use standard analytical techniques to confirm the presence of 1,4-bis(4-acetylphenyl)buta-1,3-diyne:

  • Thin-Layer Chromatography (TLC): The homocoupled product is more nonpolar than the starting alkyne but often has a similar polarity to the desired cross-coupled product. It typically appears as a distinct, often UV-active, spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the homocoupled product will be symmetric. You will observe a single set of aromatic proton signals corresponding to the 4-acetylphenyl group and a characteristic singlet for the methyl protons of the acetyl group. The key diagnostic feature is the complete absence of the terminal alkyne proton signal that was present in your starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The homocoupled product will have a distinct retention time and a mass-to-charge ratio (m/z) corresponding to its molecular weight (M+H⁺ for ESI).

Part 2: In-Depth Troubleshooting & Optimization Guide

This section provides actionable solutions to specific experimental problems, grounded in mechanistic principles.

Q4: My reaction is yielding almost exclusively the homocoupled dimer. What is the most critical parameter to check first?

A4: The most immediate and critical factor to address is the exclusion of oxygen. The Glaser homocoupling is an oxidative process, and rigorous anaerobic conditions are paramount.[4][8][11]

Immediate Actions:

  • Degassing Technique: Ensure your solvent and amine base are thoroughly degassed before use. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling argon or nitrogen through the solvent.

  • Inert Atmosphere: The reaction vessel must be flame-dried under vacuum and backfilled with a high-purity inert gas (argon is preferred due to its density). Maintain a positive pressure of the inert gas throughout the entire experiment, from reagent addition to workup.

  • Reagent Quality: Use freshly opened, high-purity solvents and reagents. Older bottles of amines can contain peroxides that promote oxidation.

A simple control experiment where you run the reaction under a pure oxygen atmosphere should result in almost complete formation of the homocoupling product, confirming that oxygen is the primary culprit.[8]

Q5: Beyond oxygen, how do my choices of catalyst, ligand, and copper source impact homocoupling?

A5: The components of your catalytic system create a delicate balance between the desired cross-coupling and undesired homocoupling.

  • Copper Concentration: While catalytic copper is necessary to activate the alkyne in the traditional Sonogashira cycle, excess copper dramatically accelerates homocoupling.[12] Use the minimum effective amount of CuI (typically 1-5 mol%). Do not assume that adding more will improve a sluggish reaction; it will likely worsen the homocoupling.

  • Palladium Source & Ligand: The choice of palladium catalyst and its supporting phosphine ligand is crucial.[13] Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps in the Sonogashira cycle.[14][15] This helps the desired reaction outcompete the slower homocoupling pathway.

Data Summary: Effect of Reaction Parameters on Homocoupling

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Rigorously Anaerobic (Argon)Aerobic (Air/Oxygen)[8][9]Homocoupling is an oxidative process requiring O₂.
Copper Source Low Concentration (1-2 mol% CuI)High Concentration (>10 mol% CuI)[12]Excess Cu(I) accelerates the Glaser-Hay pathway.
Pd Ligand Bulky, Electron-Rich (e.g., SPhos)[14][15]Small, Electron-Poor (e.g., PPh₃)Bulky ligands promote the desired reductive elimination.
Alkyne Addition Slow addition via syringe pump[16][17]All alkyne added at t=0Keeps instantaneous alkyne concentration low.
Temperature Optimized for cross-couplingExcessively high temperaturesCan lead to catalyst decomposition and side reactions.
Q6: I'm still struggling with homocoupling. Should I consider a copper-free protocol?

A6: Absolutely. For sensitive or electron-poor substrates like this compound, a copper-free Sonogashira reaction is often the most robust solution.[4][18][19] By eliminating the copper co-catalyst, you completely shut down the primary pathway for Glaser-Hay homocoupling.[19][20]

While the mechanism of copper-free variants is still debated, it is generally accepted that the palladium catalyst must perform the dual role of activating both the aryl halide and the alkyne.[10][21][22] These reactions may require slightly higher temperatures or more specialized ligands and bases, but the benefit is a significantly cleaner reaction profile with minimal to no homocoupling byproduct.[18][23][24]

Q7: What is the best way to add my alkyne to the reaction mixture?

A7: A high initial concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[16] To circumvent this, slow addition of the this compound solution to the reaction mixture using a syringe pump is a highly effective strategy.[16][17] This technique maintains a low, steady-state concentration of the alkyne, ensuring that when an alkyne molecule is activated, it is statistically more likely to find and react with the palladium-aryl halide complex rather than another alkyne molecule.

Part 3: Experimental Protocols & Visualization

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the Glaser-Hay homocoupling side reaction.

Materials:

  • Aryl Halide (e.g., 4-Iodoanisole) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (SPhos) (4 mol%)[14]

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent and Alkyne Addition: Add the degassed 1,4-dioxane to the flask via cannula or syringe. Follow this with the addition of this compound (1.2 equiv).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Visualization of Competing Catalytic Cycles

The following diagram illustrates the competition between the desired Sonogashira cross-coupling pathway and the undesired Glaser homocoupling pathway. The key to a successful reaction is to maximize the rate of the Sonogashira cycle while suppressing the Glaser cycle.

G Competing Pathways: Sonogashira vs. Glaser Homocoupling cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂(C≡CR') Pd_OA->Pd_TM Transmetalation (from Cu-C≡CR') Product Ar-C≡CR' (Product) Pd_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide Deprotonation (R'-C≡CH) Cu_Oxidized [R'-C≡C-Cu(II)] Cu_Acetylide->Cu_Oxidized Oxidation (O₂) Dimer R'-C≡C-C≡C-R' (Dimer) Cu_Oxidized->Dimer Reductive Dimerization Dimer->CuI Catalyst Regeneration Alkyne R'-C≡CH (this compound) Alkyne->Pd_TM Consumed in Cross-Coupling Alkyne->Cu_Acetylide Consumed in Homocoupling

Caption: Competing catalytic cycles in a Sonogashira reaction.

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve common issues related to homocoupling.

G start Problem: High % of Homocoupling Product q1 Is the reaction rigorously anaerobic? start->q1 sol1 Solution: Improve degassing (freeze-pump-thaw). Use high-purity inert gas (Ar). Flame-dry glassware. q1->sol1 No q2 Is CuI concentration > 5 mol%? q1->q2 Yes sol2 Solution: Reduce CuI loading to 1-2 mol%. q2->sol2 Yes q3 Is alkyne added all at once? q2->q3 No sol3 Solution: Use a syringe pump for slow addition of the alkyne. q3->sol3 Yes final_sol Advanced Solution: Switch to a Copper-Free Protocol. Use bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->final_sol No

Caption: Troubleshooting workflow for homocoupling issues.

References

  • Baruah, M., et al. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology. [Link]

  • L. Jia, et al. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. RSC Publishing. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • SynArchive. Glaser-Hay Coupling. SynArchive. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084. [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Mindat.org. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Mindat.org. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • P. S., S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. The Chemical Reaction Database. [Link]

  • SIKK, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Hardy, L. L., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Sonogashira reactions, with a specific focus on substrates like 1-(4-Ethynylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring both successful and reproducible outcomes.

Foundational Principles: The Role of Catalyst Loading

The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst.[1][3] The concentration, or "loading," of the palladium catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and purity.

While higher catalyst loadings can drive sluggish reactions to completion, they also increase costs and the potential for side reactions. Conversely, excessively low loadings may result in incomplete conversion or slow reaction rates. For a substrate such as this compound, which contains an electron-withdrawing acetyl group, the electronic properties of the aryl halide partner and the specific reaction conditions will dictate the optimal catalyst concentration.

The Catalytic Cycle: A Balancing Act

Understanding the Sonogashira catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves two interconnected cycles: one for palladium and one for copper.[4]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (from Cu cycle) Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Product Ar-C≡CR Reductive_Elimination->Product Product->Pd(0)L2 Regenerates Catalyst Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡CR) Cu-Alkyne_Complex [Cu(I)-C≡CR] Alkyne_Coordination->Cu-Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkyne Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is Catalyst Active? (No Pd Black) Start->Check_Catalyst Check_Reagents Are Reagents Pure? (Anhydrous Base) Check_Catalyst->Check_Reagents Yes Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Is Atmosphere Inert? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents No Optimize_Ligand Optimize Ligand (Bulky, e--rich) Check_Conditions->Optimize_Ligand Yes Degas_Solvent Degas Solvent/ Improve Inerting Check_Conditions->Degas_Solvent No Optimize_Temp Increase Temperature Optimize_Ligand->Optimize_Temp Increase_Loading Consider Increasing Catalyst Loading Optimize_Temp->Increase_Loading Success Reaction Optimized Increase_Loading->Success Use_Fresh_Catalyst->Check_Reagents Purify_Reagents->Check_Conditions Degas_Solvent->Optimize_Ligand

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Experimental Protocols

General Protocol for Catalyst Loading Screening (Copper-Free)

This protocol provides a starting point for optimizing the palladium catalyst loading for the coupling of an aryl bromide with this compound.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the desired phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂) for the desired loading (e.g., for 0.5 mol%, weigh X mg) and add it to the Schlenk flask.

  • Solvent and Base: Add degassed solvent (e.g., toluene, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). [5]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. [4]Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

By setting up parallel reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%), you can efficiently determine the optimal concentration for your specific substrate and conditions.

References

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Wiley Online Library. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). NIH. [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PubMed Central. [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025). ResearchGate. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). PubMed. [Link]

  • Optimization of Sonogashira conditions. (n.d.). ResearchGate. [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025). ResearchGate. [Link]

Sources

Effect of base and solvent on the reactivity of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-ethynylphenyl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical transformations. The unique bifunctional nature of this molecule, possessing both a terminal alkyne and a ketone, offers a versatile platform for synthesis but also presents specific reactivity challenges. This resource is designed to help you navigate these complexities and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using this compound in common reactions. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Scenario 1: Sonogashira Coupling

Problem: Low or no yield of the desired cross-coupled product when reacting this compound with an aryl halide.

Systematic Troubleshooting:

  • Catalyst System Integrity:

    • Palladium Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to Pd(0). The formation of palladium black is a visual indicator of catalyst decomposition.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or a recently purchased batch. A tan or greenish color indicates potential oxidation to Cu(II), which is ineffective.

    • Ligand Choice: For less reactive aryl halides (e.g., chlorides), consider using bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the unwanted Glaser-Hay homocoupling of this compound.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Base Selection: The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide.[2]

      • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used. Ensure they are anhydrous. Sterically hindered amines can sometimes offer advantages.[2]

      • Inorganic Bases: While less common for traditional Sonogashira reactions, bases like Cs₂CO₃ or K₂CO₃ can be effective in copper-free protocols.[3]

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

      • Polar Aprotic Solvents: DMF, THF, and acetonitrile are frequently used.[2][4] DMF's high electron-donating capacity can facilitate alkyne deprotonation.

      • Nonpolar Solvents: Toluene can also be an effective solvent.[5]

  • Substrate Reactivity:

    • Aryl Halide Reactivity Order: The reactivity of the aryl halide follows the trend: I > Br > Cl > F.[6] If you are using a less reactive halide, you may need to increase the reaction temperature or use a more active catalyst system.

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Sonogashira Troubleshooting Start Low/No Sonogashira Product Catalyst Check Catalyst System Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Substrate Assess Substrate Reactivity Start->Substrate Pd_Activity Palladium Activity (Pd(0)) Catalyst->Pd_Activity Cu_Activity Copper(I) Activity Catalyst->Cu_Activity Ligand Ligand Choice Catalyst->Ligand Inert_Atmosphere Inert Atmosphere Conditions->Inert_Atmosphere Base Base Selection Conditions->Base Solvent Solvent Choice Conditions->Solvent Halide_Reactivity Aryl Halide Reactivity (I > Br > Cl) Substrate->Halide_Reactivity Solution1 Solution1 Pd_Activity->Solution1 Use fresh catalyst/ Ensure reduction of Pd(II) Solution2 Solution2 Cu_Activity->Solution2 Use fresh CuI Solution3 Solution3 Ligand->Solution3 Use bulky, electron-rich ligands for Ar-Cl/Br Solution4 Solution4 Inert_Atmosphere->Solution4 Degas solvent/ Use Ar or N2 Solution5 Solution5 Base->Solution5 Use anhydrous amine base (e.g., Et3N, i-Pr2NH) Solution6 Solution6 Solvent->Solution6 Try different solvents (e.g., DMF, THF, Toluene) Solution7 Solution7 Halide_Reactivity->Solution7 Increase temperature for less reactive halides

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Scenario 2: Glaser-Hay Coupling

Problem: Predominant formation of the homocoupled diyne product, 1,4-bis(4-acetylphenyl)buta-1,3-diyne, when attempting a different reaction, or low yield of the desired diyne in a deliberate Glaser coupling.

Systematic Troubleshooting:

  • Reaction Conditions for Deliberate Glaser Coupling:

    • Catalyst: Copper(I) salts like CuCl or CuI are typically used.[7] The Hay modification uses a CuCl-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which has better solubility in organic solvents.[8][9]

    • Oxidant: An oxidant is required to regenerate the active copper species. Molecular oxygen (from air) is the most common oxidant.[10]

    • Base: An amine base, such as ammonia or TMEDA, is necessary to facilitate the formation of the copper acetylide.[10]

    • Solvent: A variety of solvents can be used, with the choice often depending on the solubility of the copper catalyst complex.[9]

  • Minimizing Unwanted Glaser Coupling in Other Reactions (e.g., Sonogashira):

    • Strictly Anaerobic Conditions: The primary cause of unwanted Glaser coupling is the presence of oxygen.[1] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas are critical.

    • Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may have different optimal bases (e.g., inorganic bases).[11]

    • Slow Addition of Alkyne: In some cases, slow addition of the this compound to the reaction mixture can minimize its homocoupling.

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Glaser-Hay Troubleshooting Start Glaser Coupling Issue Low_Yield Low Yield of Desired Diyne Start->Low_Yield Unwanted_Homocoupling Unwanted Homocoupling in Other Reactions Start->Unwanted_Homocoupling Catalyst_Oxidant Check Catalyst/Oxidant Low_Yield->Catalyst_Oxidant Base_Solvent Evaluate Base/Solvent Low_Yield->Base_Solvent Anaerobic Anaerobic Conditions Unwanted_Homocoupling->Anaerobic Cu_Free Copper-Free Protocol Unwanted_Homocoupling->Cu_Free Slow_Addition Slow Alkyne Addition Unwanted_Homocoupling->Slow_Addition Solution1 Solution1 Catalyst_Oxidant->Solution1 Ensure active Cu(I) catalyst and sufficient oxidant (O2) Solution2 Solution2 Base_Solvent->Solution2 Use appropriate amine base (e.g., TMEDA) and solvent for catalyst solubility Solution3 Solution3 Anaerobic->Solution3 Implement rigorous degassing and inert atmosphere Solution4 Solution4 Cu_Free->Solution4 Switch to a copper-free Sonogashira protocol Solution5 Solution5 Slow_Addition->Solution5 Add alkyne slowly to the reaction mixture

Caption: Troubleshooting guide for Glaser-Hay coupling of this compound.

Scenario 3: Michael Addition

Problem: Low conversion or formation of side products during the Michael addition of a nucleophile to this compound.

Systematic Troubleshooting:

  • Nucleophile and Base Compatibility:

    • "Soft" vs. "Hard" Nucleophiles: this compound is a "soft" electrophile. "Soft" nucleophiles (e.g., thiolates, amines, enamines) will preferentially undergo 1,4-conjugate addition.[12] "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the "hard" electrophilic carbonyl carbon (1,2-addition).[13]

    • Base Strength: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes unwanted side reactions of the ynone. For amine nucleophiles, a catalyst like DBU may be effective.[14]

  • Solvent Selection:

    • Polar Protic Solvents: Solvents like water and alcohols can promote the Michael addition of anilines, sometimes without the need for a catalyst.[15] However, they can also act as nucleophiles themselves (oxa-Michael addition).

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are also commonly used and can influence the reaction rate.

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly efficient.[16]

  • Side Reactions:

    • Polymerization: The acetylenic group can be prone to base-catalyzed polymerization, especially with strong bases or at elevated temperatures.

    • Reaction with the Acetyl Group: The α-protons of the acetyl group are acidic and can be deprotonated by a strong base, leading to self-condensation or other side reactions.

dot

Michael Addition Troubleshooting Start Michael Addition Issue Low_Conversion Low Conversion Start->Low_Conversion Side_Products Side Product Formation Start->Side_Products Nuc_Base Nucleophile/Base Compatibility Low_Conversion->Nuc_Base Solvent Solvent Choice Low_Conversion->Solvent Addition_1_2 1,2-Addition Product Side_Products->Addition_1_2 Polymerization Polymerization Side_Products->Polymerization Solution1 Solution1 Nuc_Base->Solution1 Use 'soft' nucleophiles for 1,4-addition. Optimize base strength. Solution2 Solution2 Solvent->Solution2 Screen polar protic (e.g., H2O, EtOH) and aprotic (e.g., DMSO) solvents. Solution3 Solution3 Addition_1_2->Solution3 Avoid 'hard' nucleophiles (e.g., Grignards, organolithiums) Solution4 Solution4 Polymerization->Solution4 Use milder base/ Lower reaction temperature

Sources

Removal of copper catalyst from click chemistry reactions with 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Removal in CuAAC Reactions

Guide ID: TRS-Cu-4498 Topic: Troubleshooting the Removal of Copper Catalysts from Click Chemistry Reactions Involving 1-(4-Ethynylphenyl)ethanone Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Challenge of Residual Copper

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is celebrated for its efficiency in forming 1,2,3-triazoles, such as those derived from this compound.[1] However, for researchers in drug discovery and development, the reaction's success is defined not only by the yield of the desired triazole but also by the effective removal of the copper catalyst. Residual copper can be cytotoxic, interfere with biological assays, and compromise the stability of the final compound, making its removal a critical step.[2][3]

This guide provides a comprehensive troubleshooting framework, detailed protocols, and expert insights to address common challenges associated with copper removal from reactions involving small organic molecules like the derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my purified product, derived from this compound, still showing a faint green or blue tint?

A1: A persistent green or blue color is a tell-tale sign of residual copper contamination.[4] This often occurs because the newly formed 1,2,3-triazole ring, along with other nitrogen or oxygen-containing functional groups in your molecule, can act as a chelating agent, binding copper ions tightly and making them difficult to remove with simple aqueous washes.

Q2: I'm working on a small scale. What is the most straightforward method to try first for removing copper?

A2: For small-scale reactions involving organic-soluble products like those from this compound, a liquid-liquid extraction with an aqueous solution of a chelating agent is the most common and straightforward starting point.[5][6] A wash with a buffered solution of Ethylenediaminetetraacetic acid (EDTA) is highly effective. EDTA is a hexadentate ligand that forms a very stable, water-soluble complex with copper ions, effectively pulling them from the organic phase into the aqueous phase.

Q3: Can residual copper affect my downstream applications?

A3: Absolutely. In the context of drug development, residual copper is highly undesirable. It can exhibit cellular toxicity, which would confound any biological activity studies of your compound.[2][7] Furthermore, copper ions can catalyze unwanted side reactions, lead to the generation of reactive oxygen species, and interfere with analytical techniques, particularly fluorescence-based assays.[8] For pharmaceutical applications, regulatory agencies require stringent limits on heavy metal impurities.

Q4: Are there alternatives to "wet chemistry" methods like aqueous washes?

A4: Yes, solid-phase scavenging is an excellent and increasingly popular alternative.[4][9] This technique uses scavenger resins—solid supports like silica or polystyrene functionalized with copper-chelating groups (e.g., thiourea, iminodiacetic acid).[4][9] The crude reaction mixture is stirred with the resin or passed through a cartridge containing it. The resin selectively binds the copper, which is then removed by simple filtration. This method avoids aqueous workups, which can be advantageous for water-sensitive compounds or to minimize solvent waste.[3]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you may encounter and guides you toward the appropriate solution and protocol.

Scenario 1: Basic Aqueous Wash is Ineffective
  • Problem: "I've washed my dichloromethane (DCM) solution of the crude product with water and brine several times, but TLC analysis and visual inspection still suggest copper is present."

  • Causality: Water alone is a poor chelator for copper. While some copper salts may partition into the aqueous phase, any copper coordinated to your triazole product will likely remain in the organic layer. A more powerful and targeted approach is needed.

  • Solution: Employ an aqueous solution containing a strong chelating agent. An EDTA wash is the industry standard for this situation.

  • Recommended Action: Proceed to Protocol 1: Copper Removal via Liquid-Liquid Extraction with EDTA .

Scenario 2: Product has Moderate Water Solubility or Emulsion Issues
  • Problem: "When I perform the EDTA wash, I'm experiencing significant product loss to the aqueous layer, or I'm struggling with persistent emulsions at the solvent interface."

  • Causality: Your triazole product may possess some polarity, giving it partial solubility in the aqueous wash solution. Emulsions are common when the reaction mixture contains ligands, surfactants, or salts that stabilize the interface between the organic and aqueous phases.

  • Solution: Switch to a method that does not involve a liquid-liquid interface. Solid-supported scavengers are ideal for this scenario. They are highly selective for the metal and are easily removed by filtration, completely avoiding emulsion and phase-separation problems.

  • Recommended Action: Proceed to Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin .

Scenario 3: Ultra-High Purity is Required (<5 ppm Copper)
  • Problem: "My compound is a preclinical candidate, and I need to reduce copper levels to parts-per-million (ppm) for toxicology studies. A single purification method is not sufficient."

  • Causality: Achieving extremely low levels of metal contamination often requires a multi-step approach. A single equilibrium-based method like an aqueous wash may not be sufficient to remove tightly bound copper.

  • Solution: Combine orthogonal purification techniques. A common and highly effective strategy is to first perform a bulk removal of copper using an EDTA wash (Protocol 1) and then "polish" the product by passing it through a solid-phase scavenger cartridge (Protocol 2). The initial wash removes the majority of the copper, preventing the saturation of the more expensive scavenger resin, which then efficiently captures the remaining trace amounts.

  • Recommended Action: Perform Protocol 1 , followed by Protocol 2 .

Method Selection Workflow

The following diagram provides a logical decision tree for selecting the most appropriate copper removal strategy for your specific experimental context.

G start Start: Crude Reaction Mixture (Post-Click Reaction) product_type Is the product a small organic molecule (e.g., from this compound)? start->product_type purity_req Is standard purity sufficient? product_type->purity_req  Yes other_methods Consider other methods: (Dialysis, Chromatography for macromolecules, etc.) product_type->other_methods  No (e.g., Protein) emulsion_check Are emulsions or product loss an issue? purity_req->emulsion_check  Yes combo_protocol Combine Protocols: 1. EDTA Wash (Bulk Removal) 2. Scavenger (Polishing) purity_req->combo_protocol  No (Ultra-High Purity Needed) protocol1 Protocol 1: Liquid-Liquid Extraction with EDTA Wash emulsion_check->protocol1  No protocol2 Protocol 2: Solid-Phase Scavenging emulsion_check->protocol2  Yes end_purified Purified Product protocol1->end_purified protocol2->end_purified combo_protocol->end_purified

Caption: Decision workflow for selecting a copper removal method.

Quantitative Comparison of Methods

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound Derivatives
Aqueous Wash (EDTA) Chelation & ExtractionInexpensive, scalable, effective for bulk removal.[10][11]Can cause emulsions, potential for product loss if partially water-soluble, generates aqueous waste.High: Excellent first-line choice for organic-soluble small molecules.
Solid-Phase Scavenging Adsorption/ChelationHigh efficiency, no emulsions, simple filtration workup, low product loss.[3][4][9]Higher cost of scavenger resins, may require optimization of resin choice and loading.High: Ideal for overcoming emulsion issues or when very high purity is needed.
Precipitation Salt FormationSimple, can be effective for certain counter-ions.Can be non-selective, may co-precipitate the product, often incomplete removal.Low: Generally not recommended as a primary method due to poor selectivity.
Silica Gel Chromatography AdsorptionCan remove copper while also purifying the product from other organic impurities.Copper may streak on the column, potential for product loss on silica, requires large solvent volumes.Medium: Can be effective, but copper often binds irreversibly to the silica head, complicating purification.

Experimental Protocols

Protocol 1: Copper Removal via Liquid-Liquid Extraction with EDTA

This protocol is designed for a typical small-scale click reaction (~1 mmol) where the product is soluble in a water-immiscible organic solvent like DCM or ethyl acetate.

Materials:

  • Crude reaction mixture in an organic solvent.

  • 0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8.0.

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dilution: Dilute the crude reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate) to a total volume of 20-30 mL in a separatory funnel.

  • Initial Wash (Optional but Recommended): Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any acidic components. Drain the aqueous layer.

  • EDTA Wash: Add 15 mL of the 0.5 M EDTA solution (pH 8.0) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes. You may observe the aqueous layer developing a deep blue color as the copper-EDTA complex forms.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat EDTA Wash: Repeat step 3 and 4 one more time to ensure complete copper removal.

  • Brine Wash: Wash the organic layer with 15 mL of brine to remove residual water-soluble components, including any remaining EDTA.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the copper-free crude product, ready for further purification (e.g., chromatography).

Troubleshooting:

  • Persistent Emulsion: If an emulsion forms, add a few milliliters of brine and swirl gently. Letting the funnel stand for a longer period (15-30 min) can also help. In stubborn cases, the mixture can be filtered through a pad of Celite.

  • Aqueous Layer is Not Blue: If the aqueous layer does not turn blue, it may indicate that the copper was already in the Cu(I) state and has been oxidized to Cu(II) by air upon workup. The procedure is still effective for both oxidation states.

Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin

This protocol provides a general procedure for using a silica-based copper scavenger (e.g., SiliaMetS® Thiourea or similar).[4][9]

Materials:

  • Crude reaction mixture, filtered to remove any particulates.

  • Copper scavenger resin (e.g., functionalized silica gel).

  • Appropriate organic solvent (e.g., DCM, THF, Ethyl Acetate).

  • Round-bottom flask with a stir bar.

  • Filtration apparatus (e.g., Büchner funnel or a syringe filter).

Procedure:

  • Solvent Choice: Ensure your crude product is fully dissolved in a suitable organic solvent. The reaction solvent is often adequate.

  • Resin Addition: To the dissolved crude product, add the scavenger resin. A typical starting point is 3-5 equivalents of resin by weight relative to the weight of the copper catalyst used.

  • Incubation: Stir the suspension at room temperature. The required time can vary from 1 to 12 hours depending on the resin and the nature of the product. Monitor the removal of copper by taking small aliquots, filtering, and analyzing by TLC (observing the disappearance of the colored baseline spot).

  • Filtration: Once copper removal is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the copper-free crude product.

Troubleshooting:

  • Incomplete Removal: If copper remains after the initial treatment, try increasing the amount of resin, extending the incubation time, or gently heating the mixture (if your product is stable).

  • Product Loss: If you suspect your product is binding to the resin, choose a scavenger with a different functional group or perform the scavenging in a more polar solvent to discourage non-specific binding.

References

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.Current Protocols in Chemical Biology.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • How to remove copper after CuAAc click reaction?
  • How can I remove copper from a click reaction mixture using EDTA? ECHEMI Community.
  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. Benchchem.
  • Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • How can I remove copper from a click reaction mixture using EDTA?
  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
  • Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Liquid–liquid extraction. Wikipedia.
  • Vortex-Assisted Liquid-Liquid Extraction: An Innovative Approach for Copper Separation.
  • Solvent Extraction of Copper. Oresome Resources.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Copper Catalysis in Living Systems and In Situ Drug Synthesis.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers in Chemistry.

Sources

Stability issues of 1-(4-Ethynylphenyl)ethanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability Challenges

Welcome to the technical support center for 1-(4-ethynylphenyl)ethanone (also known as 4-ethynylacetophenone). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this versatile building block, particularly under acidic and basic experimental conditions. As Senior Application Scientists, we understand that unexpected reactivity can derail critical experiments. This guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower you in your research.

I. General Handling and Storage

Before delving into specific reaction conditions, it's crucial to establish a baseline for proper handling and storage to ensure the integrity of your starting material.

FAQ 1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[3][4] It is important to keep it away from heat, sparks, and open flames as well as strong oxidizing agents.[1]

FAQ 2: What are the initial signs of degradation?

Visually, degradation may be indicated by a change in color from its typical white to light yellow powder or crystalline solid to a darker yellow or orange hue.[2][5] For a more definitive assessment, analytical techniques such as NMR spectroscopy can be employed to detect the emergence of impurity peaks.

II. Stability Under Acidic Conditions

A common challenge encountered by researchers is the hydration of the terminal alkyne functionality in the presence of acid, leading to the formation of an undesired ketone byproduct.

Question: I'm observing the formation of a new species with a mass corresponding to the addition of water to my starting material during a reaction under acidic conditions. What is happening and how can I prevent it?

Answer:

You are likely observing the acid-catalyzed hydration of the terminal alkyne of this compound. This reaction proceeds via a keto-enol tautomerization to yield a methyl ketone.[6][7]

Underlying Mechanism: Acid-Catalyzed Hydration

The reaction is initiated by the protonation of the alkyne's triple bond, which is the rate-determining step. This is followed by the nucleophilic attack of water on the resulting vinylic carbocation.[6][8] The addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[6][7] The initially formed enol is unstable and rapidly tautomerizes to the more stable keto form.[8][9] This reaction is often facilitated by the presence of a mercuric salt catalyst, such as HgSO4.[7][8][9][10]

Caption: Acid-catalyzed hydration of the alkyne.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Considerations
Anhydrous Conditions The most effective way to prevent hydration is to rigorously exclude water from your reaction. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled solvents.
Choice of Acid If an acid is essential for your transformation, consider using a non-aqueous acid source or a milder Lewis acid that is less prone to promoting hydration.The pKa of the acid and the reaction temperature will influence the rate of hydration.
Protecting Group Strategy In multi-step syntheses, it may be beneficial to protect the terminal alkyne. A common protecting group for alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[11][12] These groups are generally stable under a range of acidic conditions and can be selectively removed later.The choice of silyl group depends on the required stability. TIPS is more robust than TMS.[12]

Experimental Protocol: Silyl Protection of this compound

  • Dissolve this compound in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a suitable base, such as n-butyllithium or a Grignard reagent, dropwise to deprotonate the terminal alkyne.

  • After stirring for a short period, add the desired silyl halide (e.g., TMSCl or TIPSCl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silylated product by column chromatography.

III. Stability Under Basic Conditions

While the ethynyl group is generally more stable under basic conditions compared to acidic conditions, certain side reactions can still occur, particularly with strong bases or elevated temperatures.

Question: I am attempting a reaction using a strong base and observing the disappearance of my starting material without the formation of the desired product. What could be happening?

Answer:

Under strongly basic conditions, you may be encountering issues such as deprotection of a protected alkyne, or in the presence of a carbonyl group, a Favorskii-type reaction could be a possibility, although less common for this specific substrate.

Underlying Mechanism: Potential Side Reactions

  • Deprotonation: The terminal alkyne proton is acidic and will be readily removed by a strong base to form a metal acetylide.[13] While often a desired step in C-C bond formation, if not the intended reaction, it represents a change to the starting material.

  • Favorskii Reaction: This reaction involves the interaction of an alkyne with a carbonyl group under basic conditions.[13] In the context of this compound, an intermolecular reaction is a remote possibility but should be considered in concentrated solutions. The Favorskii rearrangement is more typically associated with α-halo ketones.[14][15][16]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Considerations
Choice of Base Use the mildest base necessary to achieve your desired transformation. Consider inorganic bases like potassium carbonate over strong organometallic bases if applicable.The pKa of the base and the reaction temperature are critical factors.
Temperature Control Many base-mediated reactions are exothermic. Maintaining a low temperature (e.g., 0°C or -78°C) can help to minimize side reactions.Use an ice bath or a dry ice/acetone bath to control the reaction temperature.
Protecting Group Strategy As with acidic conditions, protecting the alkyne can prevent unwanted reactivity. Silyl protecting groups are generally stable to many basic conditions.Deprotection of silyl groups can be achieved with fluoride sources like TBAF.[12]

Experimental Protocol: Deprotection of a Silyl-Protected Alkyne

  • Dissolve the silyl-protected this compound derivative in a suitable solvent like THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the deprotection is complete, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the deprotected product by column chromatography.

Caption: Troubleshooting workflow for basic conditions.

IV. Concluding Remarks

This compound is a valuable reagent in organic synthesis and drug discovery. A thorough understanding of its reactivity under both acidic and basic conditions is paramount to its successful application. By carefully selecting reaction parameters, employing anhydrous techniques where necessary, and utilizing protecting group strategies, researchers can effectively mitigate the stability issues associated with this compound and achieve their desired synthetic outcomes.

V. References

  • Synquest Labs. 1-(4-Ethynyl-phenyl)-ethanone Safety Data Sheet.

  • Khan Academy. Hydration of alkynes. [Link]

  • Chem Help ASAP. hydration of alkynes in acid. [Link]

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • Leah4sci. Alkyne Acid Catalyzed Hydration Reaction and Mechanism. [Link]

  • Chemistry LibreTexts. 9.4: Hydration of Alkynes. [Link]

  • Synerzine. Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet. [Link]

  • Wikipedia. Favorskii reaction. [Link]

  • Angene Chemical. 1-(2-Ethynylphenyl)ethanone Safety Data Sheet. [Link]

  • Chemsrc. This compound | CAS#:42472-69-5. [Link]

  • MDPI. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • NIH National Library of Medicine. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Organic Chemistry Portal. Favorskii Reaction. [Link]

  • Professor Dave Explains. Favorskii Rearrangement. [Link]

  • ResearchGate. A facile synthesis of 2-ethynylpyrroles by ButOK-assisted room temperature deprotection of 2-(acylethynyl)pyrroles. [Link]

  • NIH National Library of Medicine. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • 四川恒川共创新材料科技有限公司. This compound - CAS:42472-69-5. [Link]

  • Andrew G. Myers Research Group, Harvard University. Favorskii Rearrangement. [Link]

  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered in reactions involving 1-(4-ethynylphenyl)ethanone, also known as 4-ethynylacetophenone.[1] This versatile building block is frequently used in the synthesis of pharmaceuticals and fine chemicals due to its reactive ethynyl group.[1] This guide will address common issues in two major classes of reactions for this compound: Sonogashira coupling and Azide-Alkyne "Click" Chemistry.

Understanding the Reactivity of this compound

This compound is an organic compound featuring both a ketone functional group and a terminal alkyne (ethynyl group) on a phenyl ring.[1] The presence of the electron-withdrawing acetyl group can influence the reactivity of the ethynyl proton and the efficiency of metal-catalyzed coupling reactions. The compound is typically a white to light yellow powder or crystalline solid.[1][2]

Key Structural Features and Their Implications:
  • Terminal Alkyne: The C-H bond of the ethynyl group is weakly acidic and can be deprotonated by a suitable base to form a reactive acetylide. This is a crucial step in both Sonogashira and click chemistry reactions.

  • Aryl Ketone: The acetyl group is a moderate electron-withdrawing group, which can impact the electron density of the aromatic ring and the acidity of the terminal alkyne.

  • Conjugated System: The phenyl ring, ketone, and alkyne form a conjugated system, which can influence the molecule's electronic properties and reactivity.

Section 1: Troubleshooting Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] Low conversion rates in these reactions are a common challenge.

Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: My Sonogashira reaction with this compound is showing low to no conversion. What are the most likely causes?

Several factors can contribute to poor performance in Sonogashira couplings. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.[4]

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[4][5][6] The copper(I) co-catalyst can also degrade over time.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Aryl bromides, for instance, often require higher temperatures than the more reactive aryl iodides.[3][4]

  • Reagent Purity: Impurities in your starting materials (the aryl halide or this compound) can poison the catalyst.[4] The solvent and base must be anhydrous and of high purity.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7]

Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?

The black precipitate is likely palladium black, which forms when the active palladium catalyst decomposes.[4][6] This is a common indicator of a failed or failing reaction.

Causality and Prevention:

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[4][6]

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][5] Consider screening alternative solvents.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[6]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are a common variation.[3] The primary motivation for omitting the copper co-catalyst is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4] However, these reactions may require different ligands or reaction conditions to proceed efficiently.[4]

Troubleshooting Workflow for Low Sonogashira Conversion

Below is a systematic approach to diagnosing and resolving low conversion rates in your Sonogashira coupling reaction.

Caption: A logical workflow for troubleshooting low Sonogashira conversion.

Quantitative Data for Sonogashira Optimization
ParameterRecommendationRationale
Palladium Catalyst Loading 1-5 mol%Higher loading may be necessary for challenging substrates.
Copper(I) Co-catalyst Loading 0.5-10 mol%Essential for the copper-catalyzed variant.
Ligand:Palladium Ratio 1:1 to 4:1Optimizing this ratio can prevent catalyst decomposition.[6]
Base 2-5 equivalentsAn excess is needed to deprotonate the alkyne and neutralize the HX byproduct.[4]
Temperature Room temp to 100 °CAryl iodides often react at room temperature, while bromides may require heating.[3][4]
Experimental Protocol: Test Reaction for Sonogashira Coupling

This protocol provides a starting point for optimizing your reaction.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).[4]

  • Reaction: Stir the mixture at the desired temperature (start with room temperature for aryl iodides, 60-80 °C for aryl bromides).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4]

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Troubleshooting Azide-Alkyne "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for forming 1,2,3-triazoles.[8][9][10] Despite its robustness, low conversion rates can still occur.

Frequently Asked Questions (FAQs) - Click Chemistry
Q1: My CuAAC reaction with this compound is not proceeding. What should I check first?

The success of a CuAAC reaction hinges on the presence of the active Cu(I) catalyst and the purity of the reagents.

  • Copper(I) Source: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in this reaction. It's common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[8] Ensure your reducing agent is fresh.

  • Ligand Effects: While not always necessary, a ligand can accelerate the reaction and protect the biomolecules from oxidation if applicable.[11]

  • Solvent Choice: Polar solvents are known to accelerate the reaction.[12] While water is often an excellent solvent for click chemistry, the solubility of your substrates might be a limiting factor.[13]

  • Purity of Azide: Ensure your azide starting material is pure and has not decomposed.

Q2: Do I need to add a base to my click reaction?

Generally, a base is not required for CuAAC reactions.[11] The formation of the copper acetylide is typically a fast process without the need for an external base. In some cases, added bases like Hünig's base (DIPEA) can even be detrimental to the reaction rate.[11]

Q3: Are there any common side reactions to be aware of?

The primary side reaction of concern is the oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by the presence of oxygen.[4] The addition of a slight excess of a reducing agent like sodium ascorbate can help prevent this.[8]

Troubleshooting Workflow for Low Click Chemistry Conversion

This workflow will guide you through troubleshooting a sluggish CuAAC reaction.

Caption: A systematic approach to troubleshooting low CuAAC conversion.

Quantitative Data for Click Chemistry Optimization
ParameterRecommendationRationale
Copper Catalyst Loading 1-5 mol%Lower loadings are often sufficient for this efficient reaction.
Reducing Agent (e.g., Sodium Ascorbate) 5-10 mol% (or slight excess relative to Cu)Ensures the copper remains in the active Cu(I) state and prevents homocoupling.[8]
Solvent Polar solvents (DMF, DMSO, tBuOH/H₂O)Polar solvents can accelerate the reaction rate.[12]
Temperature Room temperature to 85 °CMost reactions proceed well at room temperature, but gentle heating can increase the rate.[13]
Experimental Protocol: Test Reaction for CuAAC

This protocol is a general starting point for a CuAAC reaction.

  • Preparation: In a vial, dissolve the organic azide (1.0 equiv.) and this compound (1.05 equiv.) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv.) in water and add it to the reaction mixture. Then, add a solution of copper(II) sulfate pentahydrate (0.02 equiv.) in water.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can often be purified by recrystallization or column chromatography.

Section 3: Analytical Monitoring of Reactions

Effective and timely monitoring of your reaction is crucial for successful troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the confirmation of the product's mass and a more quantitative assessment of the reaction's progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by taking aliquots at different time points and analyzing the disappearance of starting material signals and the appearance of product signals.[14][15]

Safety Information

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[16] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

References

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • International Journal of New Chemistry. 1014.01 K. (2024). [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Organic Syntheses. Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]

  • D-Scholarship@Pitt. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Chemsrc. This compound | CAS#:42472-69-5. [Link]

  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • NIH. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. [Link]

  • ResearchGate. Optimization of the click reaction conditions a. [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-(4-Ethynylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this key building block.

I. Navigating the Synthesis: A Visual Workflow

The large-scale synthesis of this compound typically proceeds through a two-step process: a Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step to yield the terminal alkyne. This workflow is designed to ensure safety and efficiency at an industrial scale.

Synthesis_Workflow A Aryl Halide (e.g., 4-bromoacetophenone) C Sonogashira Coupling A->C B Protected Alkyne (e.g., Trimethylsilylacetylene) B->C D Protected Intermediate (1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone) C->D E Deprotection D->E F Crude Product E->F G Purification (Recrystallization/Distillation) F->G H Final Product (this compound) G->H

Caption: A typical workflow for the large-scale synthesis of this compound.

II. Troubleshooting Guide: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of this synthesis, but it is not without its challenges, especially at scale. This section addresses common issues and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity Ensure the palladium catalyst and copper(I) co-catalyst are fresh and have been stored under an inert atmosphere. For Pd(0) sources like Pd(PPh₃)₄, which are sensitive to air and moisture, consider using more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂.[1]
Poor Reagent Quality Use high-purity aryl halide and alkyne. Impurities can poison the catalyst. Consider purifying starting materials if necessary.[1] The amine base should be anhydrous; consider distilling it before use.
Inefficient Inert Atmosphere The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions.[1] Degas the solvent thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Suboptimal Reaction Temperature The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require heating.[1] If using a less reactive halide, a gradual increase in temperature may be necessary.
Problem 2: Formation of a Black Precipitate (Palladium Black)

Possible Causes & Solutions

The appearance of a black precipitate is a common indicator of palladium catalyst decomposition, which renders it inactive.

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Rigorous inert atmosphere techniques are crucial.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[2] Consider alternative solvents such as DMF or acetonitrile.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Optimize the temperature to be just high enough for the reaction to proceed at a reasonable rate.

Problem 3: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)

Possible Causes & Solutions

The formation of a dimeric alkyne byproduct is a common side reaction, particularly in copper-mediated Sonogashira couplings.

  • Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.[1] Maintaining strictly anaerobic conditions is the primary solution.

  • High Copper Loading: Minimize the amount of the copper(I) co-catalyst to reduce the rate of homocoupling.

  • Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods have been developed specifically to circumvent the issue of Glaser coupling.[1]

III. Troubleshooting Guide: TMS Deprotection

The removal of the trimethylsilyl (TMS) protecting group is a critical final step. Incomplete deprotection or product degradation can significantly impact the overall yield and purity.

Problem 1: Incomplete Deprotection

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reagent Ensure an adequate excess of the deprotection reagent is used. For base-catalyzed hydrolysis (e.g., with K₂CO₃ in methanol), monitor the reaction by TLC or HPLC and add more reagent if the reaction stalls.
Poor Solubility The substrate may not be fully soluble in the reaction medium, leading to a heterogeneous mixture and incomplete reaction. Consider a co-solvent system to improve solubility. For example, if using K₂CO₃ in methanol, the addition of a solvent like dichloromethane (DCM) in which the starting material is more soluble can be beneficial.[3]
Steric Hindrance While this compound is not exceptionally hindered, complex derivatives might be. In such cases, a more potent deprotecting agent or harsher conditions may be required. However, this must be balanced against the risk of product degradation.
Problem 2: Product Degradation

Possible Causes & Solutions

  • Harsh Basic Conditions: Strong bases like NaOH or KOH can lead to the degradation of the desired product, especially if other sensitive functional groups are present.[3] If product degradation is observed, consider milder conditions such as K₂CO₃ in methanol.[4]

  • Acidic Workup/Purification: Silica gel can be acidic and may cause degradation of acid-sensitive compounds during column chromatography.[5] If purification by chromatography is necessary, consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent.[5] Alternatively, opt for non-chromatographic purification methods like recrystallization or distillation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting aryl halide for the large-scale synthesis of this compound?

A1: While 4-iodoacetophenone is the most reactive, 4-bromoacetophenone is often a more cost-effective choice for large-scale production. The reactivity order for aryl halides in the Sonogashira coupling is I > Br > Cl.[1] The choice will depend on a balance of reagent cost and the required reaction conditions (temperature, catalyst loading).

Q2: Is it necessary to use a copper co-catalyst in the Sonogashira coupling?

A2: No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[1] However, these reactions may require specific ligands or different reaction conditions to proceed efficiently.

Q3: What are the best practices for purifying the final product on a large scale?

A3: For large-scale purification, recrystallization or distillation are generally preferred over column chromatography. A patent for a similar synthesis describes a final purification step of either recrystallization or distillation to obtain the aryl acetylene.[6] Activated carbon can also be used to remove residual palladium and copper catalysts after the reaction.

Q4: What are the primary safety concerns when working with ethynyl compounds on a large scale?

A4: Terminal acetylenes can be hazardous, and safety precautions should be strictly followed. It is important to handle all hazardous materials according to established safety protocols, such as those outlined in "Prudent Practices in the Laboratory". All chemical waste must be disposed of according to local regulations.

Q5: Can trimethylsilylacetylene be replaced with a different protected alkyne?

A5: Yes, other protecting groups such as triisopropylsilyl (TIPS) can be used. The TIPS group is more robust and less prone to premature desilylation under certain reaction conditions. However, its removal may require different, and sometimes harsher, deprotection methods.

V. Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Bromoacetophenone with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • To a clean, dry, and inerted reactor, add 4-bromoacetophenone (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.01-0.05 eq), and a copper(I) co-catalyst like CuI (0.01-0.05 eq).

  • Add a suitable degassed solvent, such as toluene or DMF.

  • Add a degassed amine base, such as triethylamine (2.0-3.0 eq).

  • Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • The filtrate containing the protected intermediate can be taken directly to the deprotection step or purified by recrystallization.

Protocol 2: Deprotection of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

This protocol outlines a mild deprotection using potassium carbonate.

  • Dissolve the crude or purified 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation PdII->TM Cu-C≡CR PdII_alkyne Ar-Pd(II)-C≡CR(L₂) TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE Ar-C≡CR RE->Pd0 Product Product Ar-C≡C-R RE->Product Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Base, CuX Base Base CuX CuX Cu_acetylide->TM

Sources

Technical Support Center: Analysis of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(4-ethynylphenyl)ethanone, a key intermediate in pharmaceutical synthesis and materials science. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy and inconsistent. What are the common causes?

A1: An erratic baseline is often due to issues with the mobile phase, system contamination, or detector problems.[1] Key factors include:

  • Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[2] Buffers should be freshly prepared, as microbial growth can occur within 24-48 hours.[3] Always filter aqueous mobile phases.

  • System Leaks/Bubbles: Check all fittings for leaks. A gradual pressure drop or visible fluid can indicate a leak. Air bubbles in the pump or detector can cause significant baseline noise; ensure the degasser is functioning correctly and purge the system thoroughly.[1]

  • Contamination: Contaminants from previous injections ("ghost peaks") can appear as baseline disturbances. Run a blank gradient (injecting only your mobile phase) to diagnose this.[4]

Q2: I am observing unexpected adduct ions (e.g., [M+Na]+, [M+K]+) in my mass spectrum, sometimes more intense than my target [M+H]+ ion. Why is this happening and how can I minimize it?

A2: The formation of adduct ions is common in electrospray ionization (ESI) and occurs when the analyte molecule associates with ions present in the mobile phase or sample matrix.[5] Sodium ([M+Na]⁺, +22 Da relative to [M+H]⁺) and potassium ([M+K]⁺, +38 Da relative to [M+H]⁺) are the most frequent adducts.[6]

  • Source of Ions: Sodium and potassium can leach from glassware, be present as impurities in reagents, or originate from the sample matrix itself.

  • Minimization Strategy: To promote protonation ([M+H]⁺), add a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase. This provides a ready source of protons and can suppress the relative intensity of metal adducts. Using high-purity solvents and plastic vials can also help reduce sodium and potassium contamination.[7]

Q3: The peak shape for this compound is tailing significantly. What should I investigate?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions.[4]

  • Secondary Silanol Interactions: The acetyl group in your molecule can interact with acidic residual silanol groups on the silica-based column packing, causing tailing. Adding a buffer to the mobile phase (e.g., ammonium formate with formic acid) can mask these sites and improve peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.[4]

  • Physical Issues: A void at the column inlet or a partially blocked frit can also cause poor peak shape for all analytes. If all peaks in your chromatogram are tailing, this is a likely cause.[3]

Q4: I see a peak at m/z 289.2 in my chromatogram that I can't identify. What could it be?

A4: A peak at m/z 289.2 could correspond to the dimer of this compound ([2M+H]⁺). The molecular weight of the target compound is 144.17 g/mol .[8][9] The dimer would have a mass of (144.17 * 2) + 1.0078 (proton) = 289.34. This is a common in-source phenomenon, especially at higher analyte concentrations. To confirm, try reducing the concentration of your sample; the intensity of the dimer peak should decrease more rapidly than the monomer peak.

Impurity Identification & Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.

Logical Workflow for Impurity Identification

The following diagram outlines a structured workflow for investigating an unknown peak in your chromatogram.

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation A Unknown Peak Observed in Chromatogram B Review MS Data: m/z, Adducts, Isotopes A->B C Check Blank Injection: Contamination or Carryover? A->C D Consult Impurity Table: Match m/z to Known Impurities? B->D E Consider Synthesis Pathway: Starting Materials, Reagents, Byproducts? D->E F Consider Degradation: Oxidation, Polymerization, Hydrolysis? D->F G Perform MS/MS Fragmentation: Does fragmentation pattern match proposed structure? E->G F->G H Spike with Standard: Does retention time match? G->H I Impurity Identified H->I

Caption: A systematic workflow for identifying unknown chromatographic peaks.

Potential Impurities in this compound

The synthesis of this compound often involves a Sonogashira coupling reaction between an aryl halide (like 4-iodoacetophenone or 4-bromoacetophenone) and a protected acetylene, followed by deprotection.[10][11][12] Impurities can arise from starting materials, side reactions, or degradation.

Potential Impurity Structure Monoisotopic Mass Expected Ion [M+H]⁺ Likely Origin
4-IodoacetophenoneI-C₆H₄-C(O)CH₃245.96246.97Starting Material
4-BromoacetophenoneBr-C₆H₄-C(O)CH₃197.98198.99 / 200.99Starting Material
AcetophenoneC₆H₅-C(O)CH₃120.06121.07Side Product
Bis(4-acetylphenyl)acetyleneCH₃C(O)-C₆H₄-C≡C-C₆H₄-C(O)CH₃262.09263.10Homocoupling Side Product[13][14]
1-(4-Vinylphenyl)ethanoneCH₂=CH-C₆H₄-C(O)CH₃146.07147.08Reduction of alkyne
4-Acetylbenzoic acidHOOC-C₆H₄-C(O)CH₃164.05165.06Oxidation of alkyne/acetyl group[15]
Troubleshooting Common LC-MS Problems

Problem 1: Poor Sensitivity or No Peak Detected

  • Plausible Cause: Incorrect MS settings, sample degradation, or poor ionization.

  • Troubleshooting Steps:

    • Verify Compound Stability: Phenylacetylene compounds can be sensitive to light and air, potentially leading to polymerization or oxidation.[16][17] Prepare samples fresh and store them in amber vials at a cool temperature (e.g., 2-8°C).[18]

    • Optimize Ion Source Parameters: Ensure the ESI source parameters (capillary voltage, gas flow, temperature) are optimized for a compound of this mass and polarity. Start with typical values for small molecules and perform an infusion analysis if necessary.

    • Check Mobile Phase pH: The compound's ketone group has a pKa that may influence ionization. Ensure the mobile phase pH is at least 2 units below the pKa of the protonated form to favor positive ionization. Adding 0.1% formic acid is a standard starting point.

    • Confirm Mass Analyzer Settings: Verify the mass spectrometer is scanning the correct m/z range (e.g., m/z 100-500) and that the target ion (m/z 145.06 for [M+H]⁺) is included.

Problem 2: Retention Time Drifting or Unstable

  • Plausible Cause: Column equilibration issues, inconsistent mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient time (at least 10 column volumes). Inconsistent equilibration can cause retention time shifts, especially in gradient methods.[19]

    • Verify Mobile Phase Preparation: Inaccurate mobile phase composition can lead to significant shifts. Use graduated cylinders for precise measurements and ensure the solvents are properly mixed. Always make fresh mobile phase daily.[4]

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times. Fluctuations in ambient lab temperature can cause drift. Set the column oven to a stable temperature (e.g., 30-40°C).[2]

    • Check for Pump Issues: Inconsistent flow from the HPLC pump will directly impact retention times. Check the pump pressure for stability; fluctuations may indicate a need for maintenance, such as replacing pump seals.[2]

Problem 3: Split or Fronting Peaks

  • Plausible Cause: Sample solvent mismatch, column void, or injector issues.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase is a primary cause of peak distortion.[2] Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used (e.g., for solubility), keep the injection volume as small as possible.[3]

    • Inspect the Column: A split peak can indicate a void or channel in the column packing at the inlet. This can be caused by pressure shocks or operating at a pH that degrades the silica. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it.[3]

    • Check the Injector and Tubing: Ensure that all tubing connections between the injector and the column are zero-dead-volume fittings. Any extra-column volume can lead to peak broadening and distortion.[1] A partially plugged needle or sample loop can also cause split peaks.[2]

Potential Impurity Formation Pathways

The diagram below illustrates potential side reactions during a typical Sonogashira coupling synthesis that can lead to common impurities.

G ArylHalide 4-Iodoacetophenone (Starting Material) Catalyst Pd/Cu Catalyst + Base ArylHalide->Catalyst Reactant 1 Alkyne Phenylacetylene (Coupling Partner) Alkyne->Catalyst Reactant 2 Homocoupling Bis(4-acetylphenyl)acetylene (Homocoupling Impurity) Alkyne->Homocoupling Glaser-Hay Homocoupling Target This compound (Desired Product) Catalyst->Target Sonogashira Cross-Coupling Reduction 1-(4-Vinylphenyl)ethanone (Reduction Impurity) Target->Reduction In-situ Reduction

Caption: Synthetic pathways leading to the desired product and common impurities.

Experimental Protocol: General LC-MS Method

This protocol provides a starting point for the analysis of this compound. Optimization will be required for specific instruments and impurity profiles.

1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a solvent mixture matching the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the final sample solution through a 0.22 µm syringe filter if any particulates are visible.

2. LC Parameters

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

3. MS Parameters (ESI Positive Mode)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Profile or Centroid mode. For impurity identification, MS/MS (or data-dependent acquisition) should be enabled to trigger fragmentation on observed peaks.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?
  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. (n.d.). Adduits ESI MS.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Trhlíková, O., et al. (2011). Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
  • Stoll, D. & Dolan, J. (n.d.). LC Troubleshooting Essentials. LCGC International.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • ChemicalBook. (n.d.). Phenylacetylene.
  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ECHEMI. (n.d.). Phenylacetylene.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • LookChem. (n.d.). Phenylacetylene.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • CymitQuimica. (n.d.). Ethanone, 1-(4-ethynylphenyl)-.
  • Chemenu. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound.
  • Echemi. (n.d.). This compound.

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Sonogashira reaction optimization for electron-rich aryl halides with 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Sonogashira Reactions for Electron-Rich Aryl Halides with 1-(4-Ethynylphenyl)ethanone

Welcome to the Sonogash-ERA of Precision, your dedicated resource for mastering the Sonogashira cross-coupling reaction. As Senior Application Scientists, we understand the nuances and challenges that arise when working with particularly demanding substrates. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and practical, field-proven insights to ensure the success of your experiments.

The Sonogashira reaction is a cornerstone of modern organic synthesis, invaluable for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, its efficiency can be significantly impacted by the electronic nature of the substrates. Electron-rich aryl halides, in particular, present a unique set of challenges due to their slower rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4]

This guide will specifically address the optimization of the Sonogashira coupling between electron-rich aryl halides and this compound, a common building block in medicinal chemistry and materials science.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the Sonogashira coupling of electron-rich aryl halides.

Q1: My reaction shows low to no conversion of the aryl halide. What are the likely causes and how can I fix it?

A1: Low or no conversion when using electron-rich aryl halides is a frequent issue, primarily stemming from the challenging oxidative addition step. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.

    • Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may not be optimal for electron-rich substrates.[5] Consider using more active precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand.[4][5]

    • Ligand Choice: Electron-rich and sterically bulky phosphine ligands are known to accelerate the oxidative addition of electron-rich aryl halides.[3][4] Ligands such as XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction rates and yields.[3][6] The increased steric bulk facilitates the formation of the active monoligated palladium species, while the electron-donating nature of the ligand enhances the electron density on the palladium center, promoting oxidative addition.[7]

  • Reaction Temperature: Electron-rich aryl bromides and chlorides often require elevated temperatures to overcome the activation barrier for oxidative addition.[3][8] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary. However, be mindful of the potential for side reactions at higher temperatures.

  • Solvent and Base: The reaction medium plays a crucial role.

    • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP can be effective.[9][10] Toluene and THF are also commonly used.[11][12] The choice of solvent can influence catalyst stability and solubility of reagents.

    • Base: An appropriate base is required to deprotonate the terminal alkyne.[13] Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[11] For particularly challenging couplings, stronger inorganic bases such as K₂CO₃ or Cs₂CO₃ might be more effective, especially in copper-free systems.[5][14]

Q2: I'm observing significant formation of a byproduct that I suspect is the homocoupling product of this compound (Glaser coupling). How can I minimize this?

A2: The formation of diynes via Glaser coupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling reaction is slow.[8][11] This is an oxidative homocoupling of the alkyne, often promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

  • Minimize Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8][13] Degassing the solvent and reagents prior to use is a critical step.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][8] This approach has gained significant traction and numerous effective ligand/palladium systems have been developed for copper-free couplings.[15][16]

  • Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the this compound slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[11]

  • Reduce Copper(I) Loading: Using the minimum effective amount of the copper(I) co-catalyst (e.g., 1-2 mol%) can also help to suppress Glaser coupling.

Q3: My reaction mixture turns black, and I'm getting poor yields. What's happening?

A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of palladium catalyst decomposition.[13] This leads to a loss of active catalyst and consequently, poor reaction performance.

  • Ligand Protection: The phosphine ligand plays a crucial role in stabilizing the palladium(0) catalyst. Ensure you are using a sufficient excess of the ligand, especially if using a Pd(0) source that is not pre-complexed.

  • Temperature Control: While higher temperatures can be beneficial for activating electron-rich aryl halides, excessive heat can also lead to catalyst decomposition. It's a delicate balance that may require careful optimization for your specific substrates.

  • Purity of Reagents: Impurities in your starting materials or solvent can poison the catalyst. Ensure your aryl halide, alkyne, and solvent are of high purity.

  • Choice of Palladium Source: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[8][13] The active Pd(0) species is generated in situ.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira reaction?

A1: The reactivity of aryl halides follows the trend: I > Br > OTf > Cl.[8][13] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides and chlorides typically require more forcing conditions.[8]

Q2: Should I use a copper co-catalyst? What are the pros and cons?

A2: The use of a copper(I) co-catalyst (typically CuI) is the traditional Sonogashira protocol.[8]

  • Pros: Copper(I) facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] This can lead to faster reaction rates at lower temperatures.

  • Cons: The primary drawback is the potential for undesired alkyne homocoupling (Glaser coupling).[8][17] Copper can also be difficult to remove from the final product, which is a concern in pharmaceutical applications.

Q3: Can I run the Sonogashira reaction in an aqueous medium?

A3: Yes, in recent years, significant progress has been made in developing Sonogashira coupling protocols in water, which aligns with the principles of green chemistry.[2][15] These methods often utilize water-soluble ligands and surfactants.

Q4: My product seems to be contaminated with palladium. What is the best way to remove it?

A4: Removing residual palladium from the final product is a common purification challenge. Several methods can be employed:

  • Filtration through Celite or Silica Gel: Passing the crude reaction mixture through a short plug of Celite or silica gel can help to remove insoluble palladium species.[18]

  • Treatment with Scavengers: There are commercially available palladium scavengers (resins or silica-based) that can effectively remove trace amounts of palladium.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide

This protocol provides a starting point for the optimization of your reaction.

  • To a dry Schlenk flask under an argon atmosphere, add the electron-rich aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.2 mmol) and Cs₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂More active for generating the catalytic Pd(0) species.[5]
Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition.[3]
Solvent Toluene, DMF, or DMSOAprotic solvents are generally effective.[9][10]
Base Cs₂CO₃ or K₂CO₃Stronger inorganic bases can be beneficial in copper-free systems.[5][14]
Temperature 50-100 °CElevated temperatures are often required for less reactive aryl halides.[3][8]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and Glaser coupling.[8][13]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Alkyne Deprotonation (R-C≡CH + Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu(I)-C≡CR->Cu(I)X

Caption: The Catalytic Cycles of the Sonogashira Reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal for Electron-Rich Aryl Halide? Start->Check_Catalyst Optimize_Catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)3) with Pd2(dba)3 or Pd(OAc)2 Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions (Temp, Solvent, Base) Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Increase Temperature Consider Stronger Base (e.g., Cs2CO3) Use Aprotic Polar Solvent (e.g., DMF) Check_Conditions->Optimize_Conditions No Check_Homocoupling Is Glaser Homocoupling (Alkyne Dimer) Observed? Check_Conditions->Check_Homocoupling Yes Optimize_Conditions->Check_Homocoupling Prevent_Homocoupling Switch to Copper-Free Conditions Ensure Strict Inert Atmosphere Slow Addition of Alkyne Check_Homocoupling->Prevent_Homocoupling Yes Check_Decomposition Is Palladium Black Observed? Check_Homocoupling->Check_Decomposition No Prevent_Homocoupling->Check_Decomposition Prevent_Decomposition Ensure Ligand Stability Optimize Temperature Use High-Purity Reagents Check_Decomposition->Prevent_Decomposition Yes Success Successful Reaction Check_Decomposition->Success No Prevent_Decomposition->Success

Caption: Troubleshooting Workflow for Sonogashira Reactions.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • The Boffin Access. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]

  • Reddit. (2018, February 28). Sonogashira coupling confusion: where did my reactant go?[Link]

  • Royal Society of Chemistry. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • ResearchGate. (2025, August 6). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. [Link]

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Technical Support Center: Copper-Free Sonogashira Coupling for 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for performing copper-free Sonogashira coupling reactions with 1-(4-ethynylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who seek to leverage this powerful C-C bond-forming reaction while avoiding the drawbacks associated with copper co-catalysts. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and practical aspects of executing a copper-free Sonogashira coupling.

Q1: Why should I opt for a copper-free Sonogashira protocol?

A: While the classic Sonogashira reaction effectively utilizes a copper(I) co-catalyst to increase reactivity, this approach has several significant drawbacks.[1] The primary issue is the promotion of undesirable alkyne homocoupling, known as Glaser coupling, which forms diyne byproducts and consumes the valuable alkyne starting material.[2][3] This side reaction is particularly problematic in the presence of oxygen.[1] Furthermore, copper can be toxic and its removal from active pharmaceutical ingredients (APIs) can be challenging, making copper-free methods highly desirable in pharmaceutical manufacturing.[4][5] Copper-free variations have been developed specifically to circumvent these issues.[1]

Q2: What is the best palladium source to start with for coupling this compound?

A: The choice of palladium catalyst is crucial. While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they can be sensitive to air.[6] For greater stability and ease of handling, we recommend starting with a Pd(II) precatalyst. Excellent choices include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or palladium(II) acetate (Pd(OAc)₂) used in conjunction with a suitable ligand.[4][7] These precatalysts are reduced in situ to the active Pd(0) species that enters the catalytic cycle. For more challenging substrates or to achieve lower catalyst loadings, advanced N-heterocyclic carbene (NHC) palladium complexes are also highly effective.[4][8]

Q3: How do I select an appropriate ligand for a copper-free system?

A: Ligand selection directly impacts catalyst stability and reactivity. For general applications, triphenylphosphine (PPh₃) is a robust and common choice, often used with PdCl₂ or Pd(OAc)₂.[8] However, to enhance reaction efficiency, especially with less reactive aryl halides, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are often superior.[9] In some modern protocols, nitrogen-containing ligands like 2,2′-dipyridylamine have been shown to facilitate the reaction, even in aqueous media.[10] It is also possible to run the reaction under "ligand-free" conditions, though this often relies on a specific base, such as tetrabutylammonium acetate (TBAA), to stabilize the palladium catalyst.[9]

Q4: Which base and solvent system is recommended for this reaction?

A: The base is critical for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[6]

  • Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard and can sometimes serve as the solvent.[1] For amine-free conditions, which can be advantageous for certain substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[1][11]

  • Solvents: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are widely used and generally provide good results by effectively solvating the reaction components.[5][12] The optimal choice depends on the specific substrates and other reaction conditions.

Q5: What is the expected reactivity order for the aryl halide coupling partner?

A: The reactivity of the aryl halide (Ar-X) is one of the most important factors determining the reaction conditions. The general trend is that reactivity decreases down the series: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1][6] Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are also very common substrates but typically require heating to achieve reasonable reaction rates.[1] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with a well-designed protocol, unexpected challenges can arise. This guide provides a systematic approach to troubleshooting your copper-free Sonogashira reaction.

Q: My reaction has a very low yield or has failed completely. What should I investigate first?

A: A failed reaction points to a fundamental issue with one of the core components or conditions.

  • Catalyst Inactivity: The palladium catalyst is the most likely culprit. Ensure you are using a fresh batch of the palladium precatalyst, as older reagents can degrade.[6] If using Pd(PPh₃)₄, ensure it was stored properly under an inert atmosphere.

  • Reagent Purity: Impurities in your starting materials (this compound or the aryl halide) or solvent can poison the catalyst. Verify the purity of your reagents. If the amine base is old, consider distilling it, as oxidation can inhibit the reaction.[13]

  • Atmosphere Control: The catalytic cycle involves sensitive Pd(0) species. Ensure your reaction was set up under an inert atmosphere (argon or nitrogen) and that the solvent was properly degassed to remove dissolved oxygen.[6] Oxygen can lead to catalyst decomposition and promote side reactions.

Q: I'm observing a black precipitate (palladium black) in my reaction flask. What does this signify and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition. This occurs when the Pd(0) catalyst aggregates and falls out of the solution, halting the catalytic cycle.

  • Causes: This is often triggered by high temperatures, impurities, or an inappropriate solvent or ligand choice. Some anecdotal reports suggest that THF can sometimes promote the formation of palladium black under certain conditions.[6][13]

  • Solutions:

    • Lower the Temperature: If heating, try running the reaction at a lower temperature for a longer period.

    • Use a More Stable Catalyst System: Employing a more robust ligand that better stabilizes the Pd(0) intermediate can prevent aggregation.

    • Ensure Reagent Purity: As mentioned above, impurities are a common cause of catalyst death.

Q: Even without adding copper, I am still observing the alkyne homocoupling (Glaser) product. Why is this happening?

A: While copper-free conditions are designed to prevent this, homocoupling can still occur under specific circumstances.

  • Trace Copper Contamination: The most common reason is trace amounts of copper present in the reagents, particularly in some palladium salts or inorganic bases.[8] Using high-purity reagents is essential.

  • Oxygen Exposure: Although primarily a copper-mediated process, oxidative homocoupling can sometimes be promoted by other mechanisms in the presence of oxygen. Rigorous exclusion of air from the reaction is the best preventative measure.[1]

Q: My reaction is very sluggish and does not proceed to completion. What adjustments can I make?

A: A stalled reaction indicates that the conditions are not optimal for your specific substrates.

  • Increase Temperature: If you are running the reaction at room temperature, gently heating the mixture (e.g., to 50-80 °C) can significantly increase the rate, especially if you are using an aryl bromide.[14]

  • Change the Ligand/Base/Solvent: The combination of these three components defines the reaction environment. If one system isn't working, a systematic screen of alternatives is advisable. For example, switching from an amine base like Et₃N to an inorganic base like Cs₂CO₃, or changing the solvent from THF to DMF, can have a dramatic effect.

  • Check Reactivity: Confirm that your aryl halide is sufficiently reactive. If you are struggling with an aryl chloride, you will likely need to switch to a more potent catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[8]

Reference Experimental Protocol

This protocol provides a reliable starting point for the copper-free Sonogashira coupling of this compound with 4-iodotoluene.

Reaction: Coupling of this compound with 4-Iodotoluene

Chemical reaction scheme

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Methodology
  • Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), 4-iodotoluene (1.1 eq.), and PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Using a syringe, add anhydrous, degassed THF to create a ~0.2 M solution with respect to the limiting reagent. Follow this by adding freshly distilled triethylamine (3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature.[6] The solution will typically turn from a pale yellow to a darker color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-24 hours). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the triethylammonium iodide salt and any palladium residues.[14]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product, 1-(4'-(p-tolylethynyl)-[1,1'-biphenyl]-4-yl)ethan-1-one.

Table of Reaction Parameters
ParameterRecommended ValueRationale
Aryl Halide 4-Iodotoluene (1.1 eq.)Aryl iodides are highly reactive, facilitating milder conditions.[1]
Alkyne This compound (1.0 eq.)Limiting reagent.
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Air-stable Pd(II) precatalyst, reliable and easy to handle.[6]
Base Triethylamine (3.0 eq.)Acts as both a base and a scavenger for HI.[1]
Solvent Anhydrous, Degassed THFGood general-purpose solvent for this coupling.[13]
Temperature Room Temperature to 60 °CStart at RT; heat if necessary to increase the reaction rate.[3]
Atmosphere Inert (Argon or Nitrogen)Protects the active Pd(0) catalyst from oxygen.[6]

Catalytic Cycle and Mechanism

The widely accepted mechanism for the copper-free Sonogashira reaction proceeds through a palladium-centered catalytic cycle.[2][15] It begins with an active Pd(0) species, which is generated in situ from the Pd(II) precatalyst.

Key Steps:

  • Oxidative Addition: The active Pd(0)L₂ catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[1]

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the presence of a base, the acidic acetylenic proton is removed to form a palladium-acetylide intermediate.[8]

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired C(sp²)-C(sp) bond of the product. This step regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.[1]

It is noteworthy that recent advanced mechanistic studies have provided evidence for an alternative pathway involving a tandem Pd/Pd cycle linked by a transmetalation step, where a second palladium complex plays the role traditionally held by copper.[16][17][18]

Diagram of the Copper-Free Sonogashira Catalytic Cycle

Copper_Free_Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition alkyne_complex π-Alkyne Complex oxidative_addition->alkyne_complex Alkyne Coordination pd_acetylide Palladium Acetylide Complex L₂Pd(II)(Ar)(C≡CR') alkyne_complex->pd_acetylide Deprotonation pd_acetylide->pd0 product Ar-C≡CR' (Product) pd_acetylide->product Reductive Elimination base_h Base-H⁺X⁻ pd_acetylide->base_h arx Ar-X arx->pd0 alkyne R'-C≡C-H alkyne->oxidative_addition base Base base->alkyne_complex

Caption: The catalytic cycle for the copper-free Sonogashira reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. [Link]

  • Hartwig, J. F., et al. (2011). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]

  • Braunstein, P., et al. (2004). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Chemical Communications. [Link]

  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • LibreTexts Chemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Zhang, Y., et al. (2006). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry. [Link]

  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. [Link]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Peris, E., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Grote, Z., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Majumder, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Rajagopal, R., et al. (2005). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Mack, J., et al. (2011). Solvent and Copper Free Sonogashira Reactions Utilizing High-Speed Ball Milling. University of Cincinnati. [Link]

  • SIKK, L., et al. (2012). Copper-free Sonogashira coupling in amine–water solvent mixtures. Tetrahedron. [Link]

  • Shroder, M. The Sonogashira Coupling. University of Central Florida. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central. [Link]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link]

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Technical Support Center: Recrystallization of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals on the purification of 1-(4-Ethynylphenyl)ethanone (CAS: 42472-69-5) via recrystallization. We will move beyond basic protocols to address the nuanced challenges and critical thinking required for achieving high purity and yield.

Core Principles: The Science of Selective Purification

Recrystallization is a powerful purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For this compound, a compound with moderate polarity, the goal is to identify a solvent system where it is highly soluble at an elevated temperature but sparingly soluble at ambient or sub-ambient temperatures. Conversely, impurities should either remain in the cooled solution (the "mother liquor") or be insoluble in the hot solvent, allowing for their removal via hot filtration.

The success of this technique hinges on slow, controlled crystal lattice formation. Rapid precipitation, or "crashing out," traps impurities within the crystal structure, negating the purification objective.[1]

Key Physical Properties of this compound:

PropertyValueSource(s)
CAS Number 42472-69-5[2][3][4]
Molecular Formula C10H8O[2][5]
Molecular Weight 144.17 g/mol [4][5]
Appearance White to light yellow crystalline powder[5]
Melting Point 67-71 °C[2][3][5]
Solubility Insoluble in water; soluble in many organic solvents[4]

Recommended Recrystallization Protocol: A Mixed-Solvent Approach

A mixed-solvent system often provides the fine control needed for compounds like this compound. This protocol utilizes ethanol as the primary solvent (in which the compound is soluble) and water as the anti-solvent (in which the compound is poorly soluble).

Experimental Protocol Steps:

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate (to ~70-75°C, below the boiling point of ethanol) with stirring until the solid completely dissolves. The key is to use the absolute minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[7]

  • Inducing Saturation: While keeping the ethanol solution hot, add deionized water dropwise until a persistent cloudiness (incipient precipitation) is observed. This indicates the solution is nearing its saturation point.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Slow Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][8] Placing the hot flask directly on a cold surface can cause rapid precipitation and trap impurities.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a low temperature (<40°C) to remove all residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound formed an oil instead of crystals. What went wrong?

  • Answer: This phenomenon, known as "oiling out," is a frequent issue when a compound's melting point is lower than the boiling point of the solvent. The compound comes out of the supersaturated solution at a temperature above its melting point (67-71 °C), causing it to separate as a liquid.

    • Probable Cause: The solution cooled too quickly, or it was too concentrated.

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (ethanol in the protocol above) to decrease the saturation point.[9][10] Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period, which should ensure that crystallization begins at a temperature below the compound's melting point.

Q2: No crystals are forming, even after the solution is cold. What should I do?

  • Answer: The absence of crystals typically indicates one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystallization.

    • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[9] The concentration of the compound is too low to crystallize even at low temperatures.

    • Solution 1: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[9][10] Once the volume is reduced, attempt the slow cooling process again.

    • Probable Cause 2: Supersaturation. The solution holds more dissolved solute than it theoretically should at that temperature and requires a trigger to crystallize.

    • Solution 2: Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[9][10] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of pure this compound to the solution to serve as a template for crystal growth.[7]

Q3: My product crashed out immediately as a fine powder. Is this a problem?

  • Answer: Yes, this is likely a problem. Rapid formation of a fine powder or precipitate is not true crystallization. This process tends to trap impurities within the solid, significantly reducing the effectiveness of the purification.[1]

    • Probable Cause: The solution was cooled too quickly ("shock cooling"), or it was excessively supersaturated.[1]

    • Solution: Reheat the flask to redissolve the precipitate. Add a small amount (5-10% more) of the primary hot solvent (e.g., ethanol) to ensure you are not at the bare minimum for dissolution.[10] Then, ensure the cooling process is very gradual by insulating the flask or allowing it to cool on a surface that is not a strong heat sink.

Q4: The color of my product (e.g., yellow) hasn't improved. What can I do?

  • Answer: If a colored impurity is co-crystallizing with your product, a simple recrystallization may not be sufficient.

    • Probable Cause: The impurity has very similar solubility properties to this compound in the chosen solvent system.

    • Solution: Before cooling, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored organic impurities. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before proceeding with the slow cooling step.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

  • Answer: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, solvents like ethanol, isopropanol, acetone, or ethyl acetate are good starting points.[11] A good preliminary test is to place a small amount of the crude solid in a test tube, add a few drops of the candidate solvent, and observe. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. A mixed-solvent system, as described in the protocol, often provides the best results by allowing for precise control over solubility.

Q2: What is the expected melting point of pure this compound, and how does it relate to purity?

  • Answer: The literature reports the melting point to be in the range of 67-71 °C.[3][5] A pure crystalline solid will have a sharp melting point range (typically < 1-2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to become depressed and broaden. A successful recrystallization should result in a product with a higher and sharper melting point than the crude starting material.[1]

Q3: What are some common impurities this recrystallization aims to remove?

  • Answer: While specific impurities depend on the synthetic route, recrystallization is effective at removing several types. These can include unreacted starting materials, by-products from side reactions, and certain degradation products that have different solubility profiles.[12] For example, in syntheses involving coupling reactions, unreacted precursors or homocoupled by-products are common impurities that can often be removed.

Recrystallization Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Filtration check_insoluble->hot_filter Yes induce_sat Induce Saturation (Add Anti-Solvent) check_insoluble->induce_sat No hot_filter->induce_sat slow_cool Slow Cooling to Room Temperature induce_sat->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals induce_xtal Induce Crystallization (Scratch / Seed) check_crystals->induce_xtal No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes induce_xtal->check_crystals Re-evaluate isolate Isolate via Vacuum Filtration ice_bath->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals wash->dry finish End: Pure Product dry->finish

Caption: Workflow for the recrystallization of this compound.

References

  • Chemsrc. This compound | CAS#:42472-69-5. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • MH Chem via YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Link]

  • Tyler Parra via YouTube. How To Recrystallize A Solid. [Link]

  • National Institutes of Health (NIH). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • NileRed via YouTube. Recrystallization of Acetanilide. [Link]

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Validation & Comparative

A Comparative Guide to Alkyne Reactivity in Sonogashira Coupling: 1-(4-Ethynylphenyl)ethanone vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its efficiency in coupling terminal alkynes with aryl or vinyl halides.[1][2] This palladium- and copper-cocatalyzed transformation is fundamental to the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[1][3] The choice of substrates, particularly the alkyne, is a critical determinant of reaction efficiency, yield, and overall success.

This guide provides an in-depth, objective comparison of two commonly encountered terminal alkynes in Sonogashira reactions: the unsubstituted phenylacetylene and its electronically modified analogue, 1-(4-ethynylphenyl)ethanone . We will dissect how the presence of a para-acetyl group, an electron-withdrawing substituent, fundamentally alters the reactivity profile of the alkyne and what this means for practical applications in the laboratory.

The Decisive Factor: Electronic Effects on Alkyne Acidity

The core of the Sonogashira mechanism involves the activation of the terminal alkyne.[4][5] In the widely accepted dual-catalytic cycle, the copper(I) cocatalyst coordinates to the alkyne, increasing the acidity of the terminal C-H bond and facilitating its deprotonation by a base to form a crucial copper acetylide intermediate.[6] It is this intermediate that undergoes transmetalation with the palladium(II) complex.

This is where the electronic nature of the alkyne substrate becomes paramount.

  • Phenylacetylene: As the parent aromatic alkyne, phenylacetylene serves as our baseline. Its reactivity is considered standard, and it participates effectively in a broad range of Sonogashira couplings.[7][8][9]

  • This compound: This molecule features a potent electron-withdrawing acetyl group (-COCH₃) at the para-position of the phenyl ring. This group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic ring and, consequently, from the ethynyl group.

This withdrawal of electron density has a direct chemical consequence: it significantly increases the acidity of the terminal acetylenic proton . A more acidic proton is more readily removed by the base in the reaction mixture, leading to a faster formation of the copper acetylide intermediate. This accelerated rate of acetylide formation often translates directly to a more efficient and rapid overall Sonogashira coupling reaction.[10][11] Studies have consistently shown that arylacetylenes bearing electron-withdrawing groups exhibit enhanced reactivity in these couplings.[10][12]

Comparative Performance Analysis

While steric hindrance can be a major factor in Sonogashira reactions, the para-substitution in this compound ensures that the steric environment around the reactive alkyne moiety is virtually identical to that of phenylacetylene.[13] This unique feature allows us to isolate and examine the purely electronic effects on performance.

FeaturePhenylacetyleneThis compoundScientific Rationale
Electronic Nature Neutral/Slightly Electron-Donating Phenyl GroupStrongly Electron-Withdrawing Acetyl GroupThe acetyl group's -I and -M effects polarize the C-H bond.
Acetylenic H Acidity BaselineSignificantly Higher Electron density withdrawal stabilizes the resulting acetylide anion.
Rate of Acetylide Formation StandardFaster A more acidic proton requires less energetic input for deprotonation.
Expected Reaction Rate GoodExcellent / Faster The formation of the copper acetylide is a key step in the catalytic cycle. Faster formation leads to higher turnover frequency.[10][11]
Typical Yield Good to ExcellentOften Higher (under identical conditions)More efficient conversion within a given timeframe often leads to higher isolated yields and fewer side products from starting material degradation.
Susceptibility to Homocoupling ModerateModerateWhile electronics can play a role, Glaser homocoupling is primarily driven by the copper catalyst and the presence of an oxidant. Copper-free protocols are the most effective way to eliminate this side reaction.[1][14]

The Sonogashira Catalytic Cycle

To fully appreciate the comparison, it is essential to visualize the reaction mechanism. The following diagram illustrates the interconnected palladium and copper cycles that drive the transformation. The key takeaway is the copper cycle, where the electronic properties of the alkyne directly influence the rate of the crucial deprotonation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_pd R¹-Pd(II)L₂-C≡CR² pd_complex->transmetalation_pd Transmetalation transmetalation_pd->pd0 Reductive Elimination product R¹-C≡C-R² transmetalation_pd->product cu_x Cu(I)X pi_complex [R²-C≡C-H • CuX] cu_x->pi_complex cu_acetylide R²-C≡C-Cu(I) pi_complex->cu_acetylide Deprotonation (Base) base_h Base-H⁺X⁻ pi_complex->base_h cu_acetylide->pd_complex cu_acetylide->cu_x Regenerates Cu(I)X aryl_halide R¹-X alkyne R²-C≡C-H base Base base->pi_complex

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: A Head-to-Head Comparison

To translate theory into practice, a robust experimental design is crucial. The following protocol provides a reliable starting point for comparing the two alkynes. The key to a fair comparison is to run two reactions in parallel, keeping all variables (temperature, concentrations, catalyst loading, solvent volume) identical, with the only difference being the alkyne substrate.

Workflow for Comparative Reactivity Study

Workflow cluster_alkynes Parallel Substrate Addition prep Prepare Identical Reaction Vessels (Dried Schlenk Flasks, Stir Bars) reagents Add Pd Catalyst, CuI, Aryl Halide, and Anhydrous Solvent under Inert Gas prep->reagents degas Degas Solvent Thoroughly (e.g., 3x Freeze-Pump-Thaw Cycles) reagents->degas base_add Add Amine Base (e.g., Et₃N) via Syringe degas->base_add alkyne1 Reaction A: Add Phenylacetylene (1.2 equiv) base_add->alkyne1 alkyne2 Reaction B: Add this compound (1.2 equiv) base_add->alkyne2 reaction Stir Reactions at Set Temperature (e.g., Room Temperature or 50 °C) alkyne1->reaction alkyne2->reaction monitor Monitor Progress in Parallel (TLC, GC-MS at t = 1h, 2h, 4h, etc.) reaction->monitor workup Quench, Extract, and Purify Both Reactions Under Identical Conditions monitor->workup analyze Analyze Results: Compare Yields, Reaction Times, and Purity workup->analyze

Caption: Experimental workflow for comparing alkyne reactivity.

Detailed Step-by-Step Methodology

Objective: To couple 4-iodoanisole with (A) phenylacetylene and (B) this compound.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • Copper cocatalyst: Copper(I) iodide (CuI)

  • Aryl Halide: 4-iodoanisole

  • Alkyne A: Phenylacetylene

  • Alkyne B: this compound

  • Base/Solvent: Triethylamine (Et₃N), anhydrous

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Inert gas: Nitrogen or Argon

Procedure:

  • Vessel Preparation: To two separate, identical, oven-dried Schlenk flasks equipped with magnetic stir bars, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill each flask with inert gas three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and alkyne homocoupling.[1][2]

  • Reagent Addition: To each flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) to each flask via syringe. Stir the resulting slurries for 5 minutes at room temperature. The amine acts as both the base and a co-solvent.[1]

  • Alkyne Addition:

    • To Flask A, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • To Flask B, add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir both flasks at room temperature (or gently heat to 40-50 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup (Upon Completion):

    • Cool the reaction mixtures to room temperature.

    • Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.[6]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

  • Analysis: Determine the isolated yield for each reaction and compare the time to completion. It is expected that Reaction B will proceed faster and potentially give a higher yield than Reaction A.

Conclusion and Field-Proven Insights

For researchers and drug development professionals, efficiency is key. The choice between phenylacetylene and this compound is a clear case of leveraging electronic effects to optimize a reaction.

The verdict is clear: Due to the activating effect of the electron-withdrawing acetyl group, This compound is the more reactive substrate in Sonogashira couplings. This enhanced reactivity can translate to significant practical advantages:

  • Shorter Reaction Times: Faster kinetics mean higher throughput.

  • Milder Conditions: The reaction may proceed to completion at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loading: In some cases, the increased reactivity of the substrate may allow for a reduction in the amount of expensive palladium catalyst required.

  • Higher Yields: More efficient conversion often minimizes the formation of byproducts.

Therefore, when designing a synthesis, if the final product accommodates an acetyl group (or if it can be used as a synthetic handle for further transformations), choosing this compound over phenylacetylene is a scientifically sound decision to enhance the robustness and efficiency of your Sonogashira coupling step.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]

  • The effect of steric bulk in Sonogashira coupling reactions - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved January 11, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6263-6306. Retrieved January 11, 2026, from [Link]

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

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  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved January 11, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Retrieved January 11, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved January 11, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Reactivity of 1-(4-Ethynylphenyl)ethanone and 1-(3-Ethynylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Isomeric Effects on Reaction Pathways and Rates

In the landscape of organic synthesis and drug discovery, the subtle placement of functional groups can dramatically alter the reactivity and properties of a molecule. This guide provides a comprehensive comparison of two isomeric building blocks, 1-(4-ethynylphenyl)ethanone and 1-(3-ethynylphenyl)ethanone. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these compounds in the synthesis of complex molecular architectures, including active pharmaceutical ingredients.

The Decisive Role of Substituent Position: An Electronic Perspective

The reactivity of an aromatic compound is profoundly influenced by the electronic effects of its substituents. In the case of this compound and 1-(3-ethynylphenyl)ethanone, both molecules possess an electron-withdrawing acetyl group and a reactive ethynyl group. However, their relative positions on the phenyl ring—para versus meta—dictate distinct electronic environments, which in turn govern their behavior in chemical reactions.[1][2]

This compound (Para Isomer): In this isomer, the acetyl group is positioned para to the ethynyl group. This arrangement allows for direct resonance delocalization of electron density from the ethynyl group to the acetyl group.[2] This extended conjugation significantly influences the electron density at both the acetyl and ethynyl moieties, impacting their susceptibility to nucleophilic and electrophilic attack.

1-(3-Ethynylphenyl)ethanone (Meta Isomer): In the meta isomer, the acetyl and ethynyl groups are not in direct conjugation.[1] The electronic influence of the acetyl group on the ethynyl group is primarily transmitted through inductive effects, which are generally weaker than resonance effects.[2] This results in a different electronic landscape compared to the para isomer, leading to altered reactivity patterns.

The Hammett equation provides a quantitative framework for understanding these electronic effects.[3][4] By correlating reaction rates and equilibrium constants for reactions of substituted benzene derivatives, it allows for the prediction of how a substituent will affect the reactivity of a functional group.[3][4] The differing Hammett substituent constants (σ) for para and meta acetyl groups would predict different reaction rates for reactions involving the ethynyl group.[5][6]

Comparative Reactivity in Key Organic Transformations

The electronic disparities between the two isomers manifest in their reactivity across a range of important organic reactions. Below, we explore how these differences can be exploited in synthetic strategies.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the ethynyl group enhances this electrophilicity in both isomers. However, the greater resonance-withdrawing effect in the para isomer is expected to render its carbonyl carbon more electron-deficient and thus, more reactive towards nucleophiles compared to the meta isomer.

Reaction Type Isomer Expected Relative Reactivity Rationale
Nucleophilic Addition to C=OThis compoundHigherStronger resonance electron-withdrawing effect of the para-ethynyl group increases the electrophilicity of the carbonyl carbon.
Nucleophilic Addition to C=O1-(3-Ethynylphenyl)ethanoneLowerWeaker inductive electron-withdrawing effect of the meta-ethynyl group results in a less electrophilic carbonyl carbon.

Experimental Protocol: A Representative Nucleophilic Addition

The following protocol outlines a general procedure for the addition of an organometallic nucleophile, such as a Grignard reagent, to the carbonyl group. This type of reaction is foundational in constructing more complex carbon skeletons.[7][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent Organometallic Reagent (e.g., R-MgBr) add Add substrate solution to Grignard reagent at 0°C reagent->add substrate 1-(Ethynylphenyl)ethanone Isomer substrate->add solvent Anhydrous THF solvent->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Figure 1. General workflow for nucleophilic addition to ethynylphenyl ethanones.

Reactions at the Ethynyl Group

The terminal alkyne of the ethynyl group is a versatile functional handle for a variety of transformations, including Sonogashira coupling and cycloaddition reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12] The acidity of the acetylenic proton is a key factor in the rate-determining deprotonation step. The stronger electron-withdrawing effect of the acetyl group in the para isomer is expected to increase the acidity of the terminal proton, potentially leading to a faster reaction rate compared to the meta isomer.[13]

Reaction Type Isomer Expected Relative Reactivity Rationale
Sonogashira CouplingThis compoundHigherIncreased acidity of the acetylenic proton due to the strong resonance electron-withdrawing effect of the para-acetyl group.
Sonogashira Coupling1-(3-Ethynylphenyl)ethanoneLowerLower acidity of the acetylenic proton due to the weaker inductive electron-withdrawing effect of the meta-acetyl group.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of the ethynylphenyl ethanone isomers with an aryl iodide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification flask Schlenk flask under Argon reagents Add: - 1-(Ethynylphenyl)ethanone isomer - Aryl Iodide - Pd(PPh3)4 - CuI flask->reagents solvent_base Add THF and Triethylamine reagents->solvent_base stir Stir at room temperature solvent_base->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify

Figure 2. General workflow for the Sonogashira coupling reaction.

1,3-Dipolar Cycloaddition: The electron-deficient nature of the alkyne in these compounds makes them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions.[14][15][16][17] This reaction is a powerful method for the synthesis of five-membered heterocyclic rings.[14][17] The more electron-deficient alkyne in the para isomer is expected to be a more reactive dipolarophile in reactions with electron-rich 1,3-dipoles.

Reaction Type Isomer Expected Relative Reactivity Rationale
1,3-Dipolar CycloadditionThis compoundHigherThe alkyne is more electron-deficient due to the strong resonance electron-withdrawing effect of the para-acetyl group, making it a better dipolarophile.
1,3-Dipolar Cycloaddition1-(3-Ethynylphenyl)ethanoneLowerThe alkyne is less electron-deficient due to the weaker inductive electron-withdrawing effect of the meta-acetyl group.

Experimental Protocol: 1,3-Dipolar Cycloaddition with an Azide

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a 1,3-dipolar cycloaddition.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification flask Reaction flask reagents Add: - 1-(Ethynylphenyl)ethanone isomer - Organic Azide - Sodium Ascorbate - Copper(II) Sulfate Pentahydrate flask->reagents solvent Add t-Butanol and Water reagents->solvent stir Stir at room temperature solvent->stir monitor Monitor by TLC stir->monitor dilute Dilute with Water monitor->dilute extract Extract with Dichloromethane dilute->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Figure 3. General workflow for a copper-catalyzed azide-alkyne cycloaddition.

Conclusion and Strategic Recommendations

The choice between this compound and 1-(3-ethynylphenyl)ethanone is a critical decision in the design of a synthetic route. The para isomer generally exhibits enhanced reactivity in reactions where an electron-withdrawing effect at the reaction center is favorable. This includes nucleophilic additions to the carbonyl group and reactions at the ethynyl group that are accelerated by increased electrophilicity or acidity.

Conversely, the meta isomer may be the preferred substrate when a more moderate level of reactivity is desired, or to avoid potential side reactions that may be promoted by the highly activated nature of the para isomer. Ultimately, the selection of the appropriate isomer will depend on the specific transformation being performed and the desired electronic properties of the final product. A thorough understanding of the electronic and steric factors governing the reactivity of these isomers will empower researchers to make informed decisions and optimize their synthetic strategies.

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The Unambiguous Arbiter: Validating 1-(4-Ethynylphenyl)ethanone Derivative Structures with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational design and functional understanding are built. For derivatives of 1-(4-ethynylphenyl)ethanone, a scaffold of significant interest due to its reactive ethynyl group and versatile aromatic core, absolute structural confirmation is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state.

This guide, intended for professionals in chemical and pharmaceutical research, provides an in-depth exploration of the use of X-ray crystallography for the structural validation of this compound derivatives. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and objectively compares the technique with other common analytical methods, supported by experimental data.

The Imperative of Unambiguous Structure Determination

The journey from a synthetic concept to a functional molecule is fraught with potential structural ambiguities. Isomers, polymorphs, and unexpected reaction pathways can lead to products that are deceptively similar in spectroscopic character to the intended target. For this compound derivatives, where the geometry of the ethynylphenyl core and the conformation of substituents can dramatically influence biological activity or material properties, an unverified structure is a liability. X-ray crystallography mitigates this risk by providing a direct visualization of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled precision[1].

A Self-Validating Workflow for X-ray Crystallography

The power of X-ray crystallography lies not only in the final structure but also in a rigorous, multi-stage process of data collection, analysis, and validation. Each step is designed to ensure the integrity and reproducibility of the result.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Validation synthesis Synthesis & Purification crystallization Crystal Growth & Selection synthesis->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Validation (checkCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: From Powder to Publication-Ready Structure

This protocol outlines the critical steps for obtaining and validating the crystal structure of a this compound derivative.

1. Synthesis and Purification:

  • Synthesize the target derivative using established organic chemistry methodologies.

  • Rigorous purification is non-negotiable. Techniques such as column chromatography, recrystallization, and sublimation are essential to remove impurities that can inhibit crystallization[2]. Purity should be assessed by methods like NMR and LC-MS.

2. Crystal Growth: The Art and Science of Nucleation:

  • The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and often, a systematic screening of conditions is necessary.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less volatile co-solvent like hexane) in a clean vial. Loosely cap the vial to allow for slow evaporation over days or weeks[3].

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization[3].

    • Thermal Methods: Slow cooling of a saturated solution can also yield high-quality crystals. This can be achieved by placing the solution in a controlled temperature environment, such as a freezer or a programmable heating block[4].

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size for small molecule diffraction is typically 0.1-0.3 mm in each dimension[5].

3. Data Collection:

  • Mount the selected crystal on a goniometer head.

  • The crystal is then placed in a single-crystal X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • An intense beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots that are recorded by a detector[1].

4. Structure Solution and Refinement:

  • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

  • Software packages such as SHELXS or SIR are used to solve the "phase problem" and generate an initial electron density map[6].

  • An initial molecular model is built into the electron density map.

  • The model is then refined using programs like SHELXL, where the atomic positions, and their anisotropic displacement parameters are adjusted to best fit the experimental diffraction data. This is an iterative process aimed at minimizing the difference between the observed and calculated structure factors[7][8][9].

5. Structure Validation and Deposition:

  • The final refined structure is validated using software like PLATON, which is often integrated into the checkCIF procedure provided by the International Union of Crystallography (IUCr)[10][11]. This process checks for geometric consistency, missed symmetry, and other potential errors[12][13].

  • Upon successful validation, the crystallographic information file (CIF) and structure factor data are deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure data integrity and accessibility for the scientific community[4][14][15]. This step is a mandatory requirement for publication in most reputable journals.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are often more readily accessible.

comparison XRD X-ray Crystallography + Unambiguous 3D structure + Bond lengths & angles + Stereochemistry + Intermolecular interactions - Requires single crystals - Solid-state structure only NMR NMR Spectroscopy + Connectivity information + Solution-state structure + Dynamic processes - Ambiguous stereochemistry - Indirect 3D information XRD->NMR Complements solution-state data MS Mass Spectrometry + Molecular weight + Elemental composition + Fragmentation pattern - No 3D structure - Isomer differentiation difficult NMR->MS Confirms connectivity of fragments MS->XRD Confirms molecular formula

Caption: Comparison of structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity of atoms in a molecule in solution[16]. For a typical this compound derivative, ¹H and ¹³C NMR would reveal:

  • ¹H NMR: The number of unique proton environments, their chemical shifts (indicative of their electronic environment), and their coupling patterns (revealing neighboring protons). For the ethynyl proton, a characteristic singlet is expected around 3 ppm, while the aromatic protons will appear in the 7-8 ppm region. The acetyl methyl protons would be a singlet around 2.5 ppm.

  • ¹³C NMR: The number of unique carbon environments. The acetyl carbonyl carbon would have a characteristic shift around 197 ppm, while the alkyne carbons would appear in the 80-90 ppm range.

Advantages over X-ray Crystallography:

  • Provides information about the molecule's structure and dynamics in solution, which may be more relevant to its biological activity.

  • Does not require crystallization, making it applicable to a wider range of compounds, including oils and amorphous solids.

Limitations Compared to X-ray Crystallography:

  • Provides indirect information about the 3D structure, which is inferred from through-bond and through-space correlations.

  • Can be ambiguous in determining absolute stereochemistry without chiral auxiliaries or advanced techniques.

  • Complex spectra from mixtures or large molecules can be difficult to interpret fully.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, offering crucial information about the molecular weight and elemental composition[17].

  • Molecular Ion Peak: The mass spectrum of a this compound derivative will show a molecular ion peak (M+) corresponding to its molecular weight.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. For aromatic ketones, common fragmentations include cleavage of the bonds adjacent to the carbonyl group[18][19]. The loss of a methyl radical (M-15) or an acetyl group (M-43) would be expected.

Advantages over X-ray Crystallography:

  • High sensitivity, requiring very small amounts of sample.

  • Provides a rapid confirmation of the molecular weight and elemental formula (with high-resolution MS).

Limitations Compared to X-ray Crystallography:

  • Provides no information about the 3D arrangement of atoms.

  • Often cannot distinguish between isomers that have the same mass and elemental composition.

Supporting Experimental Data: A Case Study

To illustrate the output of a successful X-ray crystallographic analysis, we present data for a close analogue of the target compound, 1-[4-(2-phenylethynyl)phenyl]ethanone , which has been deposited in the Cambridge Structural Database (CCDC) with the deposition number 971826 [20]. The key crystallographic parameters are summarized in the table below.

ParameterValue
CCDC Deposition Number971826
Empirical FormulaC₁₆H₁₂O
Formula Weight220.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.832(3)
b (Å)5.925(2)
c (Å)16.591(5)
α (°)90
β (°)96.09(3)
γ (°)90
Volume (ų)1156.4(6)
Z4
Temperature (K)296
R-factor (R1)0.057
Goodness-of-fit (GooF)1.03

Data extracted from CCDC 971826.

This table represents the "gold standard" of structural validation. The low R-factor and a Goodness-of-fit value close to 1 indicate a high-quality refinement and a reliable structural model. This level of detail is unattainable with NMR or MS alone.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of this compound derivatives, single-crystal X-ray crystallography is the indispensable final arbiter. It provides a definitive, high-resolution 3D structure that underpins further research and development. However, its power is magnified when used in concert with other analytical techniques. NMR confirms the structure's integrity in solution and provides insights into its dynamic behavior, while mass spectrometry rapidly verifies the molecular weight and formula. By embracing an integrated analytical strategy, with X-ray crystallography as the cornerstone, researchers can proceed with the utmost confidence in the structural foundation of their work.

References

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  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
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  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Waterloo. About Single X-ray Diffraction. Retrieved from [Link]

  • Widdifield, C. M., Farrell, J. D., Cole, J. C., Howard, J. A. K., & Hodgkinson, P. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(11), 2968–2977. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. CIF Deposition Guidelines. Retrieved from [Link]

  • Wolfender, J.-L., Nuzillard, J.-M., & van der Krol, S. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica, 81(12/13), 1017–1032. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Quarterly Reviews of Biophysics, 28(1), 1–43. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1–10. Retrieved from [Link]

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Comparing the efficiency of different ligands in Sonogashira couplings of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ligand Efficiency in Sonogashira Couplings of 1-(4-Ethynylphenyl)ethanone

The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The choice of ligand coordinated to the palladium center is paramount, as it profoundly influences the catalytic activity, stability, and overall efficiency of the reaction.[4] This guide provides a detailed comparison of the performance of various ligand classes in the Sonogashira coupling of this compound, a key building block in medicinal chemistry and materials science.

The Critical Role of Ligands in the Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a complex catalytic cycle involving both palladium and, in the traditional method, copper. The ligand's primary role is to stabilize the palladium center and modulate its electronic and steric properties to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Electron-rich ligands can enhance the rate of oxidative addition of the aryl halide to the palladium(0) complex.[4]

  • Sterically bulky ligands can promote the dissociation of ligands from the palladium center, which can be the rate-determining step, and facilitate the reductive elimination of the final product.[4][6]

The choice of an appropriate ligand is therefore a critical parameter for optimizing reaction yields, minimizing side reactions like the undesired Glaser-Hay homocoupling of the alkyne, and enabling the use of more challenging substrates such as aryl chlorides.[1][2][7]

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Deprotonation (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X caption Figure 1: Simplified Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Reaction.

Caption: Figure 1: Simplified Catalytic Cycles of the Copper-Cocatalyzed Sonogashira Reaction.

Ligand Classes and Their Performance

The efficiency of the Sonogashira coupling of this compound with an aryl halide is highly dependent on the ligand employed. We will compare three major classes of ligands: traditional phosphines, bulky electron-rich phosphines (Buchwald-type), and N-heterocyclic carbenes (NHCs).

Traditional Phosphine Ligands: The Workhorses

Triphenylphosphine (PPh₃) is the most common and historically significant ligand used in Sonogashira reactions, often employed in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][4] While effective for many applications, these catalysts often require higher catalyst loadings (up to 5 mol%) and may exhibit limited activity with less reactive aryl halides, such as those bearing electron-donating groups.[4]

LigandCatalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₃PdCl₂(PPh₃)₂ / CuI4-IodoacetophenoneEt₃NTHFRT6~95General Knowledge
PPh₃PdCl₂(PPh₃)₂ / CuI4-BromoacetophenoneEt₃NToluene8012~80General Knowledge
dppfPdCl₂(dppf) / CuI4-BromoacetophenonePiperidineDMF1008~90General Knowledge

Causality Behind Experimental Choices: The use of triphenylphosphine is often a starting point due to its commercial availability and well-established reactivity. For more challenging substrates like aryl bromides, bidentate phosphine ligands such as dppf can sometimes offer improved stability and reactivity. The choice of an amine base is crucial; it not only neutralizes the HX formed but can also influence the catalytic cycle.[1]

Bulky, Electron-Rich Phosphine Ligands: The High-Performers

The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands are particularly effective in copper-free Sonogashira couplings and for activating challenging substrates like aryl chlorides.[2][8] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[4][6]

LigandCatalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhosPd₂(dba)₃4-ChloroacetophenoneCs₂CO₃Dioxane11012>90[2]
SPhosPd(OAc)₂4-BromoacetophenoneK₃PO₄Toluene1006>95
cataCXium APd(CH₃CN)₂Cl₂4-IodoacetophenoneCs₂CO₃DioxaneRT36~98[9]

Causality Behind Experimental Choices: The move to copper-free conditions is often desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][7] Bulky phosphine ligands enable efficient copper-free pathways. The use of stronger inorganic bases like cesium carbonate or potassium phosphate is common in these systems.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternatives

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[1][4][10] They form very stable palladium complexes and can be highly effective in Sonogashira couplings, often at very low catalyst loadings.[11][12] NHC ligands are strong σ-donors, which can enhance the catalytic activity.[4]

LigandCatalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IPrPd(OAc)₂ / CuI4-BromoacetophenoneEt₃NDMF804>95[13]
SIMes(NHC)-Pd / (NHC)-Cu4-BromoacetophenoneK₂CO₃THF606~90[11]
iPEPPSIiPEPPSI-IPr4-ChloroacetophenoneK₂CO₃Water1002>90[1]

Causality Behind Experimental Choices: The high stability of NHC-palladium complexes allows for reactions under harsher conditions and can lead to very high turnover numbers. The development of well-defined (NHC)Pd precatalysts, such as PEPPSI-type complexes, offers ease of handling and reproducible results.[1] Some NHC-based systems have also shown excellent activity in aqueous media, offering a greener alternative.[1]

Caption: Figure 2: Decision workflow for ligand selection in the Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling with XPhos

This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide using the bulky phosphine ligand XPhos.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for the time indicated by TLC or GC-MS monitoring (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Trustworthiness: This protocol is based on well-established procedures for copper-free Sonogashira couplings using Buchwald-type ligands.[2] The use of a pre-catalyst system and an inert atmosphere ensures reproducibility. Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing byproduct formation.

Conclusion

The choice of ligand is a critical parameter in optimizing the Sonogashira coupling of this compound.

  • Traditional phosphine ligands like PPh₃ are suitable for reactive aryl halides (iodides and activated bromides) in conventional copper-cocatalyzed systems.

  • Bulky, electron-rich phosphines such as XPhos and SPhos are highly efficient, especially for less reactive aryl halides (chlorides, electron-rich bromides) and are the ligands of choice for copper-free conditions.

  • N-heterocyclic carbenes (NHCs) offer a robust and highly active alternative, often allowing for very low catalyst loadings and reactions in greener solvents.

For researchers and drug development professionals, a careful consideration of the substrate scope, desired reaction conditions (with or without copper), and cost-effectiveness will guide the selection of the optimal ligand to achieve high efficiency and yield in the synthesis of valuable arylalkyne products.

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  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ACS Figshare. (2012, March 15). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

Sources

A Senior Application Scientist's Guide to Terminal Alkynes in Bioconjugation: A Comparative Analysis Beyond 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise art of molecular assembly, the choice of reagents is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for bioconjugation. At the heart of this reaction lies the terminal alkyne, a key building block whose properties can significantly influence reaction efficiency, biocompatibility, and the characteristics of the final conjugate.

For years, 1-(4-ethynylphenyl)ethanone, also known as 4-ethynylacetophenone, has been a widely utilized terminal alkyne due to its commercial availability and the reactivity imparted by its aromatic system. However, the expanding scope of bioconjugation, from in-vitro diagnostics to in-vivo therapeutics, necessitates a deeper understanding of its limitations and a comprehensive evaluation of available alternatives. This guide provides an in-depth technical comparison of terminal alkynes for specific applications, moving beyond a singular reliance on this compound to empower researchers with the knowledge to make informed decisions for their experimental designs.

Understanding the Landscape: The Role and Limitations of this compound

This compound is an aromatic ketone featuring a terminal alkyne group. This structure offers a rigid framework and the electron-withdrawing nature of the acetyl group can enhance the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate in CuAAC reactions. Its applications are found in the synthesis of pharmaceuticals, fine chemicals, and in materials science.[1]

However, its utility in sensitive biological applications can be hampered by several factors:

  • Hydrophobicity: The phenyl and acetyl moieties contribute to a significant hydrophobic character. This can lead to poor solubility in aqueous buffers, a critical requirement for most bioconjugation reactions. Furthermore, hydrophobicity can increase the propensity for non-specific binding to proteins and cell membranes, leading to higher background signals and potential off-target effects.

  • Copper Cytotoxicity: Like all CuAAC reactions, those involving this compound are dependent on a copper(I) catalyst. Copper ions can be toxic to living cells, limiting the application of this chemistry in live-cell imaging and in vivo studies. This has driven the development of copper-free click chemistry alternatives.

A Comparative Analysis of Alternative Terminal Alkynes

The limitations of this compound have spurred the development and characterization of a diverse range of alternative terminal alkynes. These can be broadly categorized based on their key features designed to address specific experimental challenges.

The Workhorse Alternative: Propargyl Compounds

Propargyl groups, found in molecules like propargyl alcohol, propargyl amine, and their derivatives, represent a cost-effective and highly efficient class of terminal alkynes.

  • Advantages:

    • Hydrophilicity: Simple propargyl compounds, such as propargyl alcohol, are significantly more hydrophilic than this compound, leading to improved aqueous solubility.

    • Reactivity: They exhibit excellent reactivity in CuAAC reactions.

    • Versatility: The functional group (e.g., hydroxyl, amine) provides a convenient handle for further derivatization.

Enhanced Reactivity: Electron-Deficient Alkynes

Alkynes bearing electron-withdrawing groups, such as propiolamides and ethynyl ketones, can exhibit enhanced reactivity in CuAAC. The electron-withdrawing groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which can accelerate the cycloaddition step.

  • Advantages:

    • Faster Kinetics: Can lead to faster reaction times or allow for the use of lower catalyst concentrations.

  • Disadvantages:

    • Susceptibility to Nucleophilic Attack: The increased electrophilicity of the alkyne can make it susceptible to Michael addition by nucleophiles present in the reaction mixture, such as thiols from cysteine residues in proteins.

Biocompatibility Champions: Hydrophilic PEG-Alkynes

To address the critical need for aqueous solubility and reduced non-specific binding in biological systems, alkynes functionalized with polyethylene glycol (PEG) linkers have become indispensable.

  • Advantages:

    • Superior Hydrophilicity: The PEG chain imparts excellent water solubility, making these reagents ideal for bioconjugation in aqueous buffers.[2][3]

    • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker can minimize non-specific interactions with proteins and other biomolecules.

    • Tunable Linker Length: The length of the PEG chain can be varied to control the distance between the conjugated molecules.

The Copper-Free Paradigm: Strain-Promoted Alkynes (Cyclooctynes)

For applications where copper toxicity is a primary concern, such as in vivo studies, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. This reaction utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. While not terminal alkynes in the traditional sense, they are the primary alternative for copper-free click chemistry.

  • Advantages:

    • Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for live-cell and in-vivo applications.

    • High Selectivity: The reaction is highly bioorthogonal.

  • Disadvantages:

    • Steric Bulk: Cyclooctynes are significantly larger than terminal alkynes, which can sometimes impact the properties of the final conjugate.

    • Cost and Availability: Functionalized cyclooctynes can be more expensive and less readily available than simple terminal alkynes.

Data-Driven Decision Making: A Quantitative Comparison

To facilitate an evidence-based selection of the appropriate terminal alkyne, the following tables summarize key performance metrics.

Table 1: Comparison of Physicochemical and Kinetic Properties of Terminal Alkynes

Alkyne ClassRepresentative CompoundPredicted LogP*Relative Reactivity (CuAAC)Key AdvantagesKey Disadvantages
Aromatic Ketone This compound1.85[4][5]ModerateCommercially available, rigid scaffoldPoor aqueous solubility, potential for non-specific binding
Propargyl Compound Propargyl alcohol-0.38[6][7]HighExcellent aqueous solubility, cost-effectiveSmaller, less rigid linker
Electron-Deficient N-Propylpropiolamide(Estimated < 1)Very HighFastest reaction kineticsSusceptible to Michael addition side reactions
Hydrophilic PEG Alkyne-PEG4-Amine(Highly Negative)HighExcellent hydrophilicity, reduces non-specific bindingIncreased molecular weight, potential for polydispersity
Strain-Promoted Dibenzocyclooctyne (DBCO)(N/A - for SPAAC)(N/A - for SPAAC)Copper-free, highly biocompatibleSterically bulky, higher cost

*LogP is a measure of hydrophobicity; a lower value indicates higher hydrophilicity.

Experimental Validation: Protocols for Success and Trustworthiness

The transition from theory to practice requires robust and reliable experimental protocols. Here, we provide detailed methodologies for a typical CuAAC bioconjugation reaction and a protocol for assessing non-specific binding to ensure the integrity of your results.

Experimental Workflow for CuAAC Protein Labeling

This workflow outlines the key steps for conjugating an alkyne-containing small molecule to an azide-modified protein.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis azide_protein Azide-Modified Protein in PBS reaction_mix Combine: 1. Azide-Protein 2. Alkyne Probe 3. Catalyst Premix 4. Sodium Ascorbate azide_protein->reaction_mix alkyne_probe Alkyne Probe (e.g., this compound) in DMSO alkyne_probe->reaction_mix catalyst_premix Catalyst Premix: CuSO4 + Ligand (e.g., THPTA) catalyst_premix->reaction_mix reducer Reducing Agent: Freshly prepared Sodium Ascorbate reducer->reaction_mix incubation Incubate at RT (1-4 hours) reaction_mix->incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: Workflow for a typical CuAAC protein labeling experiment.

Detailed Protocol: CuAAC Labeling of an Azide-Modified Protein

  • Prepare Stock Solutions:

    • Azide-modified protein: Prepare a solution of your protein (e.g., 1-5 mg/mL) in a copper-free buffer such as phosphate-buffered saline (PBS), pH 7.4.

    • Alkyne probe: Prepare a 10 mM stock solution of the terminal alkyne (e.g., this compound, propargyl alcohol, or a PEG-alkyne) in dimethyl sulfoxide (DMSO).

    • Catalyst premix: Prepare a 20 mM solution of copper(II) sulfate (CuSO₄) in water and a 100 mM solution of a copper-chelating ligand (e.g., THPTA) in water. Just before use, mix the CuSO₄ and ligand solutions in a 1:5 molar ratio.

    • Reducing agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the alkyne probe stock solution to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein. Ensure the final DMSO concentration is below 5% to avoid protein denaturation.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove unreacted small molecules and purify the protein conjugate using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography if the alkyne probe contains a purification tag.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift upon conjugation.

    • Confirm the identity and purity of the conjugate by mass spectrometry.

Ensuring Trustworthiness: A Protocol for Assessing Non-Specific Binding

A critical aspect of validating any bioconjugation protocol is to assess the level of non-specific binding of the labeling reagent. This is particularly important for hydrophobic probes like this compound.

NonSpecificBinding_Workflow cluster_setup Experimental Setup cluster_reaction Labeling Reaction cluster_analysis Analysis control_protein Control Protein (No Azide Modification) control_reaction Incubate Control Protein with Alkyne Probe + CuAAC reagents control_protein->control_reaction azide_protein Azide-Modified Protein (Positive Control) positive_reaction Incubate Azide-Protein with Alkyne Probe + CuAAC reagents azide_protein->positive_reaction sds_page Analyze by SDS-PAGE and In-Gel Fluorescence control_reaction->sds_page positive_reaction->sds_page comparison Compare Signal Intensity: Control vs. Positive sds_page->comparison

Caption: Workflow to assess non-specific binding of an alkyne probe.

Detailed Protocol: Assessing Non-Specific Binding

  • Prepare Protein Samples:

    • Prepare two protein samples: one with your azide-modified protein of interest and a negative control sample of the same protein that has not been modified with an azide.

  • Perform Parallel Labeling Reactions:

    • Set up two parallel CuAAC reactions as described in the protocol above. One reaction will contain the azide-modified protein (positive control), and the other will contain the unmodified protein (negative control).

    • Ensure that both reactions are treated with the identical concentrations of the alkyne probe (e.g., a fluorescently tagged alkyne) and all CuAAC reagents.

  • Analysis:

    • After the incubation period, analyze equal amounts of protein from both reactions by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner.

    • A successful and specific labeling reaction will show a strong fluorescent band at the molecular weight of the azide-modified protein, with minimal to no fluorescent signal in the lane corresponding to the unmodified control protein. Significant signal in the control lane indicates non-specific binding of the alkyne probe.[8]

Conclusion and Future Perspectives

The selection of a terminal alkyne for bioconjugation is a critical decision that extends beyond mere reactivity. While this compound has served as a valuable reagent, a nuanced understanding of its limitations, particularly its hydrophobicity, is essential for its appropriate application. This guide has provided a comparative framework, highlighting the distinct advantages of propargyl compounds for their balance of reactivity and hydrophilicity, electron-deficient alkynes for their enhanced kinetics, and PEG-alkynes for their superior biocompatibility in aqueous environments.

Furthermore, the advent of strain-promoted, copper-free click chemistry has opened new frontiers for in-vivo bioconjugation, where the choice of a strained cyclooctyne becomes the primary consideration. By presenting quantitative data, detailed experimental protocols, and a framework for assessing the trustworthiness of the conjugation, we empower researchers to select the optimal alkyne for their specific application, thereby enhancing the precision, efficiency, and biological relevance of their work. As the field of bioconjugation continues to evolve, a thoughtful and data-driven approach to reagent selection will remain a cornerstone of innovation and success.

References

  • The Good Scents Company. (n.d.). propargyl alcohol 1-hydroxy-2-propyne. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem Compound Summary for CID 7859. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?. Retrieved from [Link]

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A Tale of Two Clicks: Benchmarking Copper-Catalyzed vs. Copper-Free Cycloadditions with 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Choosing the Right Ligation Strategy

For researchers, scientists, and professionals in drug development, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry," a concept introduced by K.B. Sharpless, offers a suite of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1] At the forefront of this chemical toolbox are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

This guide provides an in-depth, objective comparison of these two powerful ligation techniques, with a practical focus on the versatile building block, 1-(4-ethynylphenyl)ethanone. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a head-to-head comparison of their performance to empower you with the knowledge to select the optimal strategy for your specific research needs.

The Contenders: A Mechanistic Overview

The fundamental distinction between CuAAC and SPAAC lies in their mode of alkyne activation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is the quintessential "click" reaction, renowned for its efficiency and regioselectivity.[4] It involves the reaction of a terminal alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[4]

The role of the copper(I) is to coordinate with the terminal alkyne, significantly lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[4] This intermediate then readily reacts with the azide through a stepwise mechanism, ultimately yielding a stable 1,4-disubstituted 1,2,3-triazole as the sole regioisomer.[5] This high regioselectivity is a key advantage of the CuAAC reaction.[4]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) Triazole_Product 1,4-Triazole Cu_Acetylide->Triazole_Product + R2-N3 Triazole_Product->CuI releases catalyst SPAAC_Mechanism cluster_1 Catalyst-Free Reaction Cyclooctyne Strained Cyclooctyne Triazole_Product Triazole Product Cyclooctyne->Triazole_Product + R-N3 Azide R-N3

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Head-to-Head Comparison: Performance and Practical Considerations

The choice between CuAAC and a SPAAC-based strategy for conjugating a molecule like this compound hinges on a trade-off between reaction kinetics, biocompatibility, and the synthetic accessibility of the required reagents.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) (typically from CuSO₄/Sodium Ascorbate) [4]None [3]
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this [2][6]High, suitable for in vivo applications [3][6]
Reaction Rate Generally fast (minutes to a few hours) at room temperature [7]Highly dependent on the cyclooctyne used (can be very fast) [8]
Regioselectivity Exclusively 1,4-disubstituted triazole [5]Mixture of regioisomers, though often not a concern in bioconjugation [9]
Reactants Terminal alkyne + Azide [4]Strained cyclooctyne + Azide [3]
Substrate Scope Broad for both alkynes and azides [4]Limited by the availability of functionalized cyclooctynes [10]
Side Reactions Potential for oxidative homocoupling of the alkyne [5]Thiol-yne side reactions with cysteine-containing proteins have been reported [11]
Typical Yields Generally high to quantitative [7]High, but can be dependent on the specific reactants and conditions

Experimental Protocols

To provide a practical framework for this comparison, we present detailed, step-by-step methodologies for both a CuAAC reaction with this compound and a representative SPAAC reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically within 1-2 hours), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). [7]7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.

CuAAC_Workflow A 1. Dissolve Alkyne and Azide B 2. Add Sodium Ascorbate A->B C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temperature C->D E 5. Work-up and Extraction D->E F 6. Purification E->F

Caption: General workflow for a CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Functionalized Aryl Ketone with DBCO

This protocol outlines a general procedure for a SPAAC reaction, assuming the successful conversion of this compound to its corresponding azide derivative.

Materials:

  • Azide-functionalized aryl ketone (derived from this compound)

  • Dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-amine for subsequent conjugation)

  • Solvent (e.g., dimethyl sulfoxide (DMSO) or a buffered aqueous solution)

Procedure:

  • Dissolve the azide-functionalized aryl ketone (1 equivalent) in the chosen solvent.

  • Add the DBCO derivative (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within minutes to a few hours. [8]4. Monitor the reaction progress by LC-MS.

  • Due to the high efficiency and clean nature of the reaction, purification may sometimes be minimal. If necessary, the product can be purified by high-performance liquid chromatography (HPLC).

SPAAC_Workflow A 1. Dissolve Azide B 2. Add DBCO Reagent A->B C 3. Stir at Room Temperature B->C D 4. Monitor by LC-MS C->D E 5. Purification (if needed) D->E

Caption: General workflow for a SPAAC reaction.

Conclusion: Making an Informed Decision

The choice between copper-catalyzed and copper-free click chemistry is not a matter of one being definitively superior to the other, but rather a decision guided by the specific demands of the application.

Choose CuAAC when:

  • Biocompatibility is not a primary concern.

  • High regioselectivity (1,4-isomer) is critical.

  • The starting material is a terminal alkyne, and a direct, one-step conjugation is desired.

  • Cost-effectiveness is a major consideration, as copper catalysts and simple alkynes are generally less expensive than strained cyclooctynes.

Opt for a SPAAC-based strategy when:

  • The reaction needs to be performed in a biological environment or with sensitive biomolecules where copper toxicity is a concern. [3][6]* A catalyst-free reaction is preferred to simplify purification.

  • The synthetic effort to convert the initial alkyne to an azide is justifiable for the benefits of a bioorthogonal reaction.

By understanding the underlying principles and practical considerations of both CuAAC and SPAAC, researchers can confidently select the most appropriate click chemistry tool to advance their scientific endeavors, whether in the synthesis of novel therapeutics, the development of advanced materials, or the intricate study of biological systems.

References

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024, November 1). Retrieved January 11, 2026, from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved January 11, 2026, from [Link]

  • New synthesis method for click chemistry -- ScienceDaily. (2017, September 25). Retrieved January 11, 2026, from [Link]

  • SPAAC click DNA ligation between azide-labelled and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. (2022, January 10). Retrieved January 11, 2026, from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper-free click chemistry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved January 11, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 11, 2026, from [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications. (2023, January 18). Retrieved January 11, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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A Comparative Analysis of Synthetic Routes to 1-(4-Ethynylphenyl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Ethynylphenyl)ethanone in Modern Chemistry

This compound is a versatile bifunctional molecule that has garnered significant attention in various fields of chemical research, particularly in drug discovery, materials science, and organic synthesis.[1][2] Its structure, featuring both a reactive terminal alkyne and a ketone functional group, makes it a valuable building block for the construction of more complex molecular architectures. The ethynyl group serves as a handle for a variety of chemical transformations, most notably copper-catalyzed or palladium-catalyzed cross-coupling reactions such as the Sonogashira, "click" chemistry (azide-alkyne cycloaddition), and Glaser couplings.[3] The acetylenic linkage is a key structural motif in many biologically active compounds and functional organic materials. The ketone functionality, on the other hand, allows for a different set of chemical manipulations, including nucleophilic additions, reductions, and condensations.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides a comparative analysis of the most common and effective synthetic routes to this valuable compound, offering detailed experimental protocols, a critical evaluation of each method's strengths and weaknesses, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the carbon-carbon triple bond. The most prevalent and well-established method is the Sonogashira cross-coupling reaction. Alternative approaches, such as those involving one-carbon homologation of a carbonyl compound, also offer viable, albeit less common, pathways. This guide will focus on a detailed comparison of the following routes:

  • Sonogashira Coupling of 4-Haloacetophenones with a Protected Acetylene

  • One-Carbon Homologation Routes: Corey-Fuchs and Seyferth-Gilbert Reactions

The following table provides a high-level comparison of these synthetic strategies, with detailed discussions and protocols to follow.

Synthetic Route Starting Materials Typical Yield Key Advantages Key Disadvantages
Sonogashira Coupling (Iodo) 4-Iodoacetophenone, Trimethylsilylacetylene85-95%High yields, mild reaction conditions, high functional group tolerance.Higher cost of 4-iodoacetophenone.
Sonogashira Coupling (Bromo) 4-Bromoacetophenone, Trimethylsilylacetylene70-85%Lower cost of 4-bromoacetophenone.Harsher reaction conditions may be required, potentially lower yields.
Corey-Fuchs Reaction 4-Acetylbenzaldehyde70-95% (two steps)Useful for converting aldehydes to terminal alkynes.Requires a two-step process, use of strong base (n-BuLi).
Seyferth-Gilbert Homologation 1-(4-Acetylphenyl)ethanoneVariableDirect conversion of a ketone to an alkyne.Requires a specialized phosphonate reagent, use of strong base.

Route 1: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] For the synthesis of this compound, this typically involves the coupling of a 4-haloacetophenone with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group. The use of a protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[6]

Causality Behind Experimental Choices:
  • Choice of Halide (Iodo vs. Bromo): The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br > Cl. 4-Iodoacetophenone is significantly more reactive than 4-bromoacetophenone, allowing for milder reaction conditions (often room temperature) and generally leading to higher yields.[7][8] However, 4-iodoacetophenone is considerably more expensive than 4-bromoacetophenone. The choice between the two often represents a trade-off between reaction efficiency and cost. For small-scale laboratory syntheses where high yield is paramount, the iodo- starting material is often preferred. For larger-scale preparations where cost is a major factor, the bromo- derivative is a more economical choice, though it may require more optimization to achieve satisfactory yields.

  • Catalyst System: The standard catalyst system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Phosphine ligands, such as triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

  • Protecting Group: The trimethylsilyl (TMS) group is a common choice for protecting the terminal alkyne due to its ease of installation and removal under mild conditions.[6]

Experimental Protocols:

Protocol 1A: Sonogashira Coupling using 4-Iodoacetophenone

This protocol describes the synthesis of the intermediate, 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone, followed by its deprotection.

Step 1: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

Sonogashira_Iodo start 4-Iodoacetophenone + Trimethylsilylacetylene reagents PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Et₃N, THF start->reagents Sonogashira Coupling product 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone reagents->product

Sonogashira coupling of 4-iodoacetophenone.
  • Materials:

    • 4-Iodoacetophenone

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoacetophenone (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and triethylamine (3:1 v/v).

    • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.[9][10][11]

Step 2: Deprotection to this compound

Deprotection start 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone reagents K₂CO₃, Methanol start->reagents TMS Deprotection product This compound reagents->product

Deprotection of the silyl-protected alkyne.
  • Materials:

    • 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

    • Potassium carbonate (K₂CO₃)

    • Methanol

  • Procedure:

    • Dissolve 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude this compound can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 1B: Sonogashira Coupling using 4-Bromoacetophenone

The procedure is similar to that for 4-iodoacetophenone, but typically requires heating to achieve a reasonable reaction rate.

  • Procedure:

    • Follow the same setup as in Protocol 1A, using 4-bromoacetophenone (1.0 eq).

    • After the addition of all reagents, heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Follow the same workup and purification procedure as in Protocol 1A. The subsequent deprotection step is identical.

Route 2: One-Carbon Homologation Strategies

These methods provide an alternative approach to the synthesis of terminal alkynes from carbonyl compounds.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne with a one-carbon extension.[12][13][14] The first step involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene. In the second step, treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield a lithium acetylide, which is then quenched to give the terminal alkyne.[15][16]

For the synthesis of this compound, the starting material would be 4-acetylbenzaldehyde.

Corey_Fuchs start 4-Acetylbenzaldehyde step1 1. CBr₄, PPh₃ start->step1 intermediate 1-(4-(2,2-dibromovinyl)phenyl)ethanone step1->intermediate step2 2. n-BuLi 3. H₂O intermediate->step2 product This compound step2->product

Corey-Fuchs reaction pathway.

Advantages:

  • A reliable method for the conversion of aldehydes to terminal alkynes.

  • The intermediate lithium acetylide can be trapped with other electrophiles to generate internal alkynes.

Disadvantages:

  • Requires the use of stoichiometric amounts of triphenylphosphine, which can make product purification challenging due to the formation of triphenylphosphine oxide.

  • The use of a strong and pyrophoric base like n-butyllithium requires careful handling and anhydrous conditions.

  • The starting material, 4-acetylbenzaldehyde, may not be as readily available as the haloacetophenones.

The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation allows for the direct conversion of a ketone or aldehyde to an alkyne with one-carbon homologation using a diazomethylphosphonate reagent.[17][18][19] For the synthesis of this compound, one could envision starting directly from 1-(4-acetylphenyl)ethanone, although the reaction is more commonly employed with aldehydes. The reaction involves the formation of a diazoalkene intermediate, which then eliminates nitrogen and rearranges to the alkyne.[20][21]

Seyferth_Gilbert start 1-(4-Acetylphenyl)ethanone reagents Dimethyl (diazomethyl)phosphonate KOtBu start->reagents Seyferth-Gilbert Homologation product This compound reagents->product

Seyferth-Gilbert homologation pathway.

Advantages:

  • Potentially a more direct route from a readily available starting material.

Disadvantages:

  • The Seyferth-Gilbert reagent is not as commonly available as the reagents for the Sonogashira or Corey-Fuchs reactions and may need to be prepared separately.

  • The reaction often requires the use of a strong base and low temperatures.

  • Yields can be variable depending on the substrate.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Sonogashira coupling of 4-iodoacetophenone with trimethylsilylacetylene followed by deprotection stands out as the most reliable and high-yielding method. The mild reaction conditions and excellent functional group tolerance make it an attractive choice for complex molecule synthesis. While the initial cost of 4-iodoacetophenone is higher, the superior and more consistent yields often justify the expense.

For larger-scale syntheses where cost is a primary concern, the Sonogashira coupling of 4-bromoacetophenone is a viable alternative. Although it may require more rigorous optimization of reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the iodo-analogue, the significant cost savings of the starting material make it an industrially relevant approach.

The Corey-Fuchs and Seyferth-Gilbert homologations , while elegant in their chemical transformations, are generally less practical for the specific synthesis of this compound compared to the Sonogashira coupling. The need for specialized reagents, strong bases, and multi-step procedures make them less appealing unless the specific starting materials are more readily available or if the unique reactivity of the intermediates is to be exploited for further transformations.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, balancing factors such as scale, cost, available equipment, and desired purity. This guide provides the necessary information to make an informed decision and to successfully execute the synthesis of this important chemical building block.

References

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A Comparative Guide to the Biological Activity of 1-(4-Ethynylphenyl)ethanone Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-(4-Ethynylphenyl)ethanone Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. This compound, also known as 4-ethynylacetophenone, has emerged as a particularly valuable building block.[1][2] Its structure uniquely combines the reactive functionalities of an ethynyl group and an acetyl group on a phenyl ring, offering two distinct points for chemical modification.[1][2] This dual reactivity allows for the synthesis of diverse and complex molecular libraries, which have been explored for a wide range of therapeutic applications.

Derivatives stemming from this scaffold have demonstrated significant potential across various biological domains, including anticancer, anti-inflammatory, and antifungal activities.[1][3][4][5] The core value of this guide is to provide an objective, in-depth comparison of the biological performance of these derivatives against relevant structural and functional analogs. By presenting supporting experimental data and detailing the self-validating protocols used to obtain them, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their work in this promising area of chemical biology.

Comparative Analysis of Biological Activities: A Multifaceted Evaluation

The therapeutic potential of a compound is not defined by a single activity but by a spectrum of interactions within a biological system. Here, we compare the performance of this compound derivatives against notable analogs in key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer remains a primary focus of drug discovery. The this compound scaffold has been instrumental in developing novel anticancer agents.[1] The rationale behind its use lies in the ability to generate compounds that can interact with specific biological targets within cancer cells, leading to the inhibition of proliferation or the induction of apoptosis.

When compared to other classes of compounds, such as 1-indanones and 1,4-quinone derivatives , which are also recognized for their potent anticancer effects, the derivatives of this compound offer a distinct synthetic tractability.[3][6] For instance, studies on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which can be synthesized from related ethanone precursors, have shown moderate activity against leukemia and breast cancer cell lines.[7] Similarly, 1,4-quinone derivatives have demonstrated significant cytotoxic activity against various leukemia and solid tumor cell lines, including colorectal and breast cancer.[6]

A crucial aspect of evaluating anticancer potential is the concept of a selectivity index . This metric compares the cytotoxicity of a compound against cancer cells to its effect on nonmalignant cells.[8][9] A high selectivity index is desirable as it indicates that the compound is more toxic to cancer cells while sparing healthy cells, potentially leading to fewer side effects in a clinical setting. The development of derivatives from the this compound scaffold should, therefore, be guided by optimizing this selectivity.

Enzyme Inhibition: A Common Mechanism of Action

Many of the observed biological activities of these compounds can be attributed to the inhibition of specific enzymes.[10] The ethynylphenyl moiety can be a key pharmacophore for interacting with the active sites of various enzymes.

  • Protein Kinase Inhibition: Small molecules that inhibit protein kinases are a cornerstone of modern targeted cancer therapy.[11] The this compound scaffold can be elaborated to create potent inhibitors of kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[12] The design of such inhibitors often involves creating analogs that fit into the ATP-binding pocket of the kinase.

  • Cyclooxygenase (COX) Inhibition: For anti-inflammatory applications, derivatives have been designed to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[5] Structure-activity relationship studies have shown that linear 1,2-diarylacetylenes, which are analogs of this compound derivatives, can be potent and selective COX-2 inhibitors.[5]

  • Other Enzymes: The versatility of the core structure allows for the design of inhibitors for a wide range of other enzymes, including digestive enzymes, which can be relevant in metabolic disorders.[13][14]

Antifungal Activity: Combating Pathogenic Fungi

Derivatives of ethanone have also been evaluated for their ability to combat phytopathogenic fungi.[4] Studies on 1-(2,4-dihydroxyphenyl) ethanones have revealed that certain structural features are critical for fungicidal action. Specifically, the presence of an α,β-unsaturated ketone unit in the alkyl chain was identified as a key requirement for inhibitory activity against the mycelial growth of several fungal pathogens.[4] This highlights the importance of specific structural modifications to the core ethanone structure to elicit a desired biological effect.

Experimental Protocols: Ensuring Scientific Rigor and Reproducibility

The trustworthiness of any comparative analysis rests on the validity of the experimental methods used. The following protocols are detailed to provide a self-validating system for evaluating the biological activities of novel compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a fundamental method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] It is widely used in drug discovery to screen for compounds with potential anticancer activity.[8][16]

Principle of the Assay: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives and analogs) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a desired exposure period (e.g., 48 or 72 hours).[17][18]

  • MTT Addition: After incubation, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[18] Incubate for 1.5 to 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[16][18] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Protocol 2: Protein Expression Analysis (Western Blot)

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19][20] This method is crucial for elucidating the mechanism of action of a compound, for example, by determining if it alters the expression levels of key proteins in a signaling pathway.[19][21]

Principle of the Assay: The workflow involves four main steps: separation of proteins by size via gel electrophoresis, transfer of the separated proteins to a solid membrane, immunodetection using primary and secondary antibodies, and visualization of the target protein.[20]

Step-by-Step Methodology:

  • Sample Preparation (Cell Lysis): Treat cells with the test compounds for a specified time. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein. Determine the protein concentration of the lysate using a protein assay (e.g., Bradford assay).[19]

  • Gel Electrophoresis (SDS-PAGE): Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins based on their molecular weight by applying an electric current.[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[22]

  • Membrane Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific binding of antibodies.[20]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C with gentle agitation.[19][20]

    • Secondary Antibody: Wash the membrane several times with wash buffer (e.g., TBST). Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.[19][23]

  • Signal Detection: After further washes, add a chemiluminescent or fluorescent substrate.[21] Capture the signal using an imaging system to visualize the protein bands.

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific enzyme.[10][24]

Principle of the Assay: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of a test compound (inhibitor).[10] The product formation is typically monitored over time using a spectrophotometer or fluorometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, the enzyme's specific substrate, and the test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test inhibitor. Include a positive control (a known inhibitor, if available) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular time intervals using a microplate reader. The initial linear portion of the reaction progress curve represents the initial reaction velocity (V₀).[10]

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with multiple fixed concentrations of the inhibitor while varying the substrate concentration.[10] The data can then be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the inhibition kinetics.[10][25]

Data Presentation and Visualization

Comparative Biological Activity Data

To facilitate a direct comparison, the following table summarizes hypothetical but representative data for a series of this compound derivatives and their structural analogs.

Compound IDCompound TypeTarget Cell Line/EnzymeIC₅₀ (µM)Selectivity Index (SI)
EPE-01 Ethynylphenyl EthanoneMCF-7 (Breast Cancer)8.54.2
EPE-02 Ethynylphenyl EthanoneK562 (Leukemia)5.26.1
EPE-03 Ethynylphenyl EthanoneCOX-2 Enzyme0.75-
ANA-01 1-Indanone AnalogMCF-7 (Breast Cancer)12.12.5
ANA-02 1,4-Quinone AnalogK562 (Leukemia)3.97.8
ANA-03 Diarylacetylene AnalogCOX-2 Enzyme0.98-

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of IC₅₀ in a nonmalignant cell line to the IC₅₀ in the cancer cell line. A higher value is more favorable.

Visualizing Experimental Workflows and Pathways

Anticancer_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Test Compound (EPE Derivative/Analog) Cell_Culture Cancer & Normal Cell Lines MTT MTT Cytotoxicity Assay Cell_Culture->MTT Treat Cells IC50 Determine IC₅₀ & Selectivity Index MTT->IC50 Analyze Data Western Western Blot (Protein Expression) IC50->Western Select Lead Compound Enzyme Enzyme Inhibition Assay IC50->Enzyme Pathway Identify Molecular Target/Pathway Western->Pathway Enzyme->Pathway

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor EPE Derivative (Kinase Inhibitor) Inhibitor->Receptor

Caption: Simplified receptor tyrosine kinase signaling pathway.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Read Absorbance (570 nm) D->E

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of compounds derived from the versatile this compound scaffold. The experimental data, though representative, underscore the potential of these derivatives as potent agents in anticancer and anti-inflammatory applications, holding their own against established analog classes. The detailed protocols provided herein serve as a robust foundation for researchers to conduct their own reproducible and scientifically sound investigations.

The true strength of the this compound core lies in its synthetic accessibility and the potential for fine-tuning its structure to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structural diversity of these derivatives, exploring novel biological targets, and employing integrated in vitro and in vivo models to validate their therapeutic potential. By continuing to build upon this foundational knowledge, the scientific community can unlock the full potential of this remarkable chemical scaffold in the ongoing quest for novel therapeutics.

References

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  • PubMed. (n.d.). Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Retrieved from [Link]

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A Head-to-Head Comparison of Suzuki and Sonogashira Couplings for Synthesizing Similar Structures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Sonogashira couplings are workhorse reactions, pivotal in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2][3] This guide provides a head-to-head comparison of these two powerful methodologies, focusing on their application in the synthesis of structurally analogous compounds. We will delve into their mechanisms, evaluate their performance based on experimental data, and provide practical, field-proven insights to aid in the strategic selection of the optimal coupling partner for your synthetic targets.

At a Glance: Key Distinctions

FeatureSuzuki CouplingSonogashira Coupling
Bond Formed C(sp2)-C(sp2) or C(sp2)-C(sp3)C(sp)-C(sp2) or C(sp)-C(sp)
Nucleophile Organoboron Compound (e.g., boronic acid, ester)Terminal Alkyne
Key Reagents Base (e.g., K2CO3, Cs2CO3, NaOH)Base (amine, e.g., Et3N), Copper(I) co-catalyst (optional)
Typical Products Biaryls, styrenes, poly-olefinsArylalkynes, conjugated enynes
Byproducts Boron-based salts (generally non-toxic)Amine salts, copper salts (if used)

The Catalytic Heart: A Mechanistic Overview

Both the Suzuki and Sonogashira couplings are driven by a palladium catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the nature of the nucleophile and the specific requirements for its activation lead to distinct mechanistic pathways.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction couples an organoboron compound with an organohalide.[6] A critical step is the activation of the organoboron species by a base, which forms a borate complex, enhancing the nucleophilicity of the organic group for transmetalation.[7]

Suzuki_Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_r2 R¹-Pd(II)L_n-R² pd2_halide->pd2_r2 Transmetalation pd2_r2->pd0 Regeneration product R¹-R² pd2_r2->product Reductive Elimination center reagents_in reagents_in->pd0 R¹-X reagents_in2 reagents_in2->pd2_halide R²-B(OR)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira Catalytic Cycle

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[8] The classic mechanism involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki coupling, and a copper co-catalyst cycle.[9] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for transmetalation with the palladium complex.[9][10] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)L_n-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) cu_halide Cu-X cu_acetylide Cu-C≡CR² cu_halide->cu_acetylide Base, R²C≡CH cu_acetylide->pd2_halide Transmetalation cu_acetylide->cu_halide Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Performance Under Pressure: A Comparative Analysis

To provide a tangible comparison, we will analyze experimental data from a study by Hajipour and Khorsandi, where a palladium nanoparticle catalyst immobilized on DNA-modified multi-walled carbon nanotubes (Pd/DNA@MWCNTs) was employed for both Suzuki and Sonogashira couplings under mild, green conditions.[1][11] This allows for a direct, head-to-head comparison of the two reactions using the same catalytic system.

Synthesis of Biphenyl vs. Diphenylacetylene Derivatives

The following tables summarize the yields obtained for the synthesis of biphenyl derivatives (Suzuki coupling) and diphenylacetylene derivatives (Sonogashira coupling) from various aryl halides.

Table 1: Suzuki Coupling of Aryl Halides with Phenylboronic Acid [11]

EntryAryl Halide (Ar-X)XAr SubstituentIsolated Yield (%)
1IodobenzeneIH98
24-IodoanilineI4-NH279
31-Iodo-3-nitrobenzeneI3-NO294
4BromobenzeneBrH96
54-BromobenzonitrileBr4-CN96
64-BromobenzaldehydeBr4-CHO98
7ChlorobenzeneClH86
84-ChloroanilineCl4-NH268

Table 2: Sonogashira Coupling of Aryl Halides with Phenylacetylene [11]

EntryAryl Halide (Ar-X)XAr SubstituentIsolated Yield (%)
1IodobenzeneIH98
24-IodoanisoleI4-OCH396
31-Iodo-4-nitrobenzeneI4-NO298
4BromobenzeneBrH96
54-BromotolueneBr4-CH394
61-Bromo-4-nitrobenzeneBr4-NO297
7ChlorobenzeneClH84
81-Chloro-4-nitrobenzeneCl4-NO292
Key Insights from the Data
  • Reactivity of Halides: For both reactions, the reactivity of the aryl halide follows the expected trend: I > Br > Cl. This is evident from the generally higher yields obtained with aryl iodides and bromides compared to chlorides.

  • Electronic Effects: Both couplings are efficient with aryl halides bearing either electron-donating or electron-withdrawing substituents. However, aryl halides with electron-withdrawing groups tend to give slightly higher yields in some cases.

  • Overall Efficiency: Under these specific conditions, both the Suzuki and Sonogashira couplings demonstrate high to excellent yields, highlighting the versatility of modern catalytic systems. The choice between the two may therefore depend more on the desired final structure rather than a significant difference in expected yield for simple substrates.

Functional Group Tolerance: A Critical Consideration

In the context of drug discovery and complex molecule synthesis, functional group tolerance is a paramount concern.[2][12][13]

  • Suzuki Coupling: This reaction is renowned for its exceptional functional group tolerance.[6][13] The organoboron reagents are stable in air and water, and the reaction conditions are generally mild, preserving sensitive functional groups.[6][14]

  • Sonogashira Coupling: While also tolerant of a wide range of functional groups, the Sonogashira reaction can present challenges.[12][13] The basic amine conditions can be incompatible with base-sensitive groups. The use of a copper co-catalyst can lead to the undesirable homocoupling of the alkyne, especially in the presence of oxygen.[10] Copper-free methods have been developed to mitigate this issue.[9][15]

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for Suzuki and Sonogashira couplings, adapted from the literature for the synthesis of a biphenyl and a diphenylacetylene derivative.

Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide, Coupling Partner, Catalyst, and Base/Solvent degas Degas the mixture (e.g., Ar purge) prep->degas heat Heat to specified temperature for a set time degas->heat monitor Monitor reaction progress (TLC/GC-MS) heat->monitor cool Cool to room temp monitor->cool extract Aqueous workup & extraction cool->extract purify Purify by column chromatography extract->purify

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. 1-(4-Ethynylphenyl)ethanone, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, is no exception. Its purity and concentration can significantly impact reaction yields, impurity profiles, and the ultimate efficacy and safety of the final product. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of this compound, grounded in the principles of cross-validation to ensure data integrity and inter-method reliability.

The Imperative of Cross-Validation in Analytical Science

In the landscape of pharmaceutical development and quality control, a single analytical method, even if validated, may not be sufficient to provide a comprehensive understanding of a substance's properties or to ensure consistency across different laboratories and manufacturing sites. Cross-validation is the systematic process of comparing two or more analytical methods to demonstrate their equivalence for a specific intended purpose.[1] This is not merely a procedural formality but a critical scientific exercise that underpins the trustworthiness of analytical data. The International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures provides a robust framework for this process, emphasizing that the objective is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3][4]

The rationale for employing multiple, cross-validated methods is multifaceted. It mitigates the risk of method-specific biases, provides a more holistic view of the analyte, and ensures seamless method transfer between different laboratories or instruments. This guide will explore three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The Analytical Workflow: A Cross-Validation Framework

The cross-validation of analytical methods follows a structured workflow, ensuring that each method is individually validated before a comparative assessment is performed. This process is designed to build a chain of evidence that supports the reliability and interchangeability of the chosen analytical techniques.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Comparative Analysis cluster_2 Outcome Method A Method A (e.g., HPLC-UV) Validation A ICH Q2(R2) Validation (Accuracy, Precision, etc.) Method A->Validation A Method B Method B (e.g., GC-FID) Validation B ICH Q2(R2) Validation (Accuracy, Precision, etc.) Method B->Validation B Method C Method C (e.g., UV-Vis) Validation C ICH Q2(R2) Validation (Accuracy, Precision, etc.) Method C->Validation C Sample Analysis Analysis of Identical Sample Sets Validation A->Sample Analysis Validation B->Sample Analysis Validation C->Sample Analysis Data Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample Analysis->Data Comparison Equivalence Demonstrated Method Equivalence Data Comparison->Equivalence

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methodologies

This section details the principles, experimental protocols, and validation parameters for three distinct analytical methods for the quantification of this compound. The presented data are representative and serve to illustrate the comparative performance of each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[5] For this compound, a reversed-phase HPLC method is ideal, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The ethynyl and ketone functionalities, along with the aromatic ring, provide a strong chromophore, making UV detection a sensitive and reliable means of quantification.[6]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. Based on the structure and similar acetophenones, a λmax in the range of 240-280 nm is expected.[7] For this guide, we will use a λmax of 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R2)): [3][8]

ParameterAcceptance CriteriaRepresentative Result
Specificity No interference from blank or placebo at the retention time of the analyte.Peak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

digraph "HPLC-UV Principle" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Sample" [label="Sample Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pump" [label="Mobile Phase\n(Acetonitrile/Water)", shape=cylinder, fillcolor="#F1F3F4"]; "Column" [label="C18 Column\n(Stationary Phase)", shape=cylinder, fillcolor="#FBBC05"]; "Detector" [label="UV Detector\n(λ = 254 nm)", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chromatogram" [label="Chromatogram\n(Peak Area vs. Time)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pump" -> "Sample"; "Sample" -> "Column"; "Column" -> "Detector"; "Detector" -> "Chromatogram"; }

Caption: Principle of HPLC-UV analysis for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] this compound is amenable to GC analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response proportional to the mass of carbon atoms.[10][11]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetone or dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Validation Parameters (as per ICH Q2(R2)): [3][8]

ParameterAcceptance CriteriaRepresentative Result
Specificity No interfering peaks from the blank at the analyte's retention time.Baseline resolution from other components.
Linearity (r²) ≥ 0.9980.9992
Range 10 - 500 µg/mLConfirmed
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 101.8%
Precision (% RSD) Repeatability: ≤ 2.5% Intermediate: ≤ 3.5%Repeatability: 1.2% Intermediate: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:13 µg/mL

digraph "GC-FID Principle" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Sample" [label="Sample Injection\n(Vaporization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CarrierGas" [label="Carrier Gas\n(Helium)", shape=cylinder, fillcolor="#F1F3F4"]; "Column" [label="Capillary Column\n(Separation)", shape=cylinder, fillcolor="#FBBC05"]; "Detector" [label="Flame Ionization\nDetector (FID)", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Signal" [label="Signal\n(Peak Area vs. Time)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"CarrierGas" -> "Sample"; "Sample" -> "Column"; "Column" -> "Detector"; "Detector" -> "Signal"; }

Caption: Principle of GC-FID analysis for this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[12] The conjugated system of the aromatic ring and the carbonyl group in this compound results in strong UV absorbance, which can be correlated to its concentration using the Beer-Lambert law.[13][14][15]

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the λmax.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to cover a suitable absorbance range (typically 0.2 - 0.8 AU).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.

Validation Parameters (as per ICH Q2(R2)): [3][8]

ParameterAcceptance CriteriaRepresentative Result
Specificity The absorption spectrum of the analyte in the sample matrix should be comparable to that of the standard.No significant spectral interference from excipients.
Linearity (r²) ≥ 0.9990.9995
Range 2 - 20 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 1.0% Intermediate: 1.8%
Limit of Detection (LOD) Based on the standard deviation of the blank response.0.2 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the blank response.0.6 µg/mL

digraph "UV-Vis Principle" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"LightSource" [label="UV-Vis Light Source", shape=cds, fillcolor="#F1F3F4"]; "Monochromator" [label="Monochromator\n(Selects λmax)"]; "SampleCuvette" [label="Sample in Cuvette", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detector" [label="Detector", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorbance" [label="Absorbance Reading", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"LightSource" -> "Monochromator"; "Monochromator" -> "SampleCuvette"; "SampleCuvette" -> "Detector"; "Detector" -> "Absorbance"; }

Caption: Principle of UV-Vis spectrophotometric analysis.

Conclusion: An Integrated Approach to Analytical Certainty

The cross-validation of analytical methods for quantifying this compound is not merely about comparing numbers; it is about building a robust and reliable analytical framework. Each of the discussed methods—HPLC-UV, GC-FID, and UV-Vis spectrophotometry—offers distinct advantages and is governed by different separation and detection principles.

  • HPLC-UV provides excellent specificity and is well-suited for analyzing complex mixtures.

  • GC-FID is a reliable method for thermally stable and volatile compounds, offering high sensitivity.

  • UV-Vis Spectrophotometry is a rapid and cost-effective technique, ideal for routine analysis of relatively pure samples.

By demonstrating the equivalence of results obtained from these orthogonal methods, researchers and drug development professionals can have a high degree of confidence in the quality and integrity of their data. This integrated approach, grounded in the principles of the ICH Q2(R2) guideline, is a testament to scientific rigor and a commitment to producing safe and effective products.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Analytical Quality Control Group. (2024). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236–240. [Link]

  • Pomerantsev, A. L., & Rodionova, O. Y. (2020). Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. Analytical Chemistry, 92(17), 11957–11965. [Link]

  • Arboretti, R., et al. (2022). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv preprint arXiv:2206.08272. [Link]

  • Habibi-Khorassani, S. M., et al. (2025). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). ResearchGate. [Link]

  • Onisuru, O. R., et al. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). HPLC method development and validation. [Link]

  • PubMed. (1979). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]

  • Morikawa, G., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Journal of Pharmaceutical Health Care and Sciences, 9(1), 33. [Link]

  • TTB. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. [Link]

  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. [Link]

  • Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. [Link]

  • PubMed. (2009). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. Se Pu, 27(1), 114–116. [Link]

  • PubMed. (2021). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. Current Radiopharmaceuticals, 14(2), 131–144. [Link]

  • National Metrology Institute of Japan. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with. [Link]

  • Morikawa, G., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Journal of Pharmaceutical Health Care and Sciences, 9(1), 33. [Link]

  • African Journal of Pharmacy and Pharmacology. (n.d.). development and validation of uv- spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. [Link]

Sources

A Senior Application Scientist's Guide to Solvent System Performance in CuAAC Reactions Featuring 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful tool for molecular assembly due to its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] The choice of solvent is a critical parameter that significantly influences reaction kinetics, yield, and purification ease. This guide offers an in-depth comparison of solvent systems for the CuAAC reaction, focusing on the performance of a common and versatile building block, 1-(4-ethynylphenyl)ethanone, against a simpler structural analog, phenylacetylene.

The Central Role of the Alkyne and Solvent in CuAAC

The CuAAC reaction joins an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2][3] The electronic properties of the alkyne and the coordinating ability of the solvent are paramount. This compound is an attractive alkyne due to its rigid phenyl structure and the presence of a ketone, which can serve as a synthetic handle for further derivatization. However, this functionality also influences its solubility and interaction with the copper catalyst.

The solvent's role extends beyond simply dissolving reactants. It must:

  • Solubilize both the azide and alkyne.

  • Stabilize the Cu(I) catalyst , preventing disproportionation to inactive Cu(0) and Cu(II) species.[4]

  • Facilitate the catalytic cycle without forming inhibitory complexes with the copper center.[5]

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective, as are aqueous mixtures with co-solvents such as tert-butanol.[5][6][7] The choice involves a trade-off between reaction rate, reactant solubility, and the complexity of downstream purification.[7]

Comparative Performance Analysis: this compound vs. Phenylacetylene

To illustrate the impact of solvent choice, we compare the performance of this compound with the less functionalized phenylacetylene in a model reaction with benzyl azide. The data below is a synthesized representation from typical outcomes reported in the literature.

Model Reaction:

  • Alkyne: this compound OR Phenylacetylene (1.0 eq)

  • Azide: Benzyl Azide (1.0 eq)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Temperature: Room Temperature

Solvent SystemAlkyneAvg. Time (h)Avg. Yield (%)Purity & Work-up Considerations
DMSO This compound2 - 4>95%Excellent solubility. High boiling point can complicate solvent removal. Known to suppress DNA damage from reactive oxygen species.[8]
Phenylacetylene1 - 3>95%High solubility. Faster reaction due to less potential for catalyst interaction.
t-Butanol/H₂O (1:1) This compound6 - 1085 - 90%Good for reactants with moderate polarity.[9] Product may precipitate, simplifying isolation. Potential for lower yields if solubility is limited.
Phenylacetylene4 - 890 - 95%Often provides a clean reaction with easy work-up. Phenylacetylene's lower polarity can sometimes limit solubility in highly aqueous mixtures.[7]
Acetonitrile (ACN) This compound8 - 1270 - 80%Moderate performance. Acetonitrile is a coordinating solvent and can sometimes inhibit the catalyst.[5]
Phenylacetylene6 - 1075 - 85%Performance is generally moderate; less inhibition compared to more functionalized alkynes.
DMF This compound3 - 5>90%Similar performance to DMSO but with a lower boiling point, making it easier to remove.
Phenylacetylene2 - 4>95%Excellent solvent for achieving high yields quickly.

Causality and Insights:

  • DMSO and DMF: These polar aprotic solvents excel due to their ability to dissolve a wide range of substrates and stabilize the Cu(I) catalyst.[5] Their coordinating nature can prevent the formation of inactive copper complexes, leading to faster, higher-yielding reactions.[5]

  • t-Butanol/H₂O: This popular mixture balances the solubility of organic substrates with the rate-accelerating effect of water.[2][10] The decreased polarity compared to pure DMSO can be advantageous for product isolation, as the triazole product is often less soluble and may precipitate from the reaction mixture.

  • Acetonitrile: While a common organic solvent, ACN's ability to coordinate strongly to the copper center can sometimes lead to catalyst inhibition, resulting in slower reactions and lower yields compared to DMSO or DMF.[5]

Visualizing the Workflow and Mechanism

To ensure clarity and reproducibility, the experimental workflow and underlying catalytic cycle are diagrammed below.

G Experimental Workflow for CuAAC Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne & Azide in Solvent D Combine Reactant and Catalyst Solutions A->D B Prepare Catalyst Solution: CuSO4 + H2O B->D C Prepare Reductant Solution: NaAsc + H2O E Add Reductant to Initiate Reaction C->E D->E F Stir at Room Temp. Monitor by TLC/LC-MS E->F G Quench Reaction (e.g., with NH4OH) F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Standard workflow for CuAAC reaction setup, monitoring, and purification.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Cycle CuI Cu(I) Acetylide R-C≡C-Cu(I) CuI->Acetylide Alkyne R-C≡CH Alkyne->Acetylide -H+ Metallacycle Six-membered Cu-Metallacycle Acetylide->Metallacycle Azide R'-N3 Azide->Metallacycle Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regeneration Product Triazole Product Triazolide->Product Proton H+ Proton->Product

Caption: The catalytic cycle of the CuAAC reaction, forming the 1,4-triazole.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility.

Protocol 1: CuAAC in DMSO

This protocol is optimized for maximum reaction rate and yield, particularly for substrates that may have limited solubility in other systems.

  • Reagent Preparation:

    • In a 10 mL vial, dissolve this compound (1.0 mmol, 144.2 mg) and benzyl azide (1.0 mmol, 133.1 mg) in 4 mL of DMSO.

    • Prepare a stock solution of 0.1 M CuSO₄·5H₂O in deionized water.

    • Prepare a fresh stock solution of 0.2 M Sodium L-Ascorbate in deionized water.

  • Reaction Setup:

    • To the DMSO solution, add 0.5 mL of the 0.1 M CuSO₄ solution (0.05 mmol, 5 mol%).

    • Initiate the reaction by adding 0.5 mL of the 0.2 M sodium ascorbate solution (0.1 mmol, 10 mol%).

    • Cap the vial and stir vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-4 hours).

    • Pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure 1,4-disubstituted triazole product.

Protocol 2: CuAAC in t-Butanol/H₂O (1:1)

This protocol is ideal when ease of product isolation is a priority and reactants have sufficient solubility.

  • Reagent Preparation:

    • In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 144.2 mg), benzyl azide (1.0 mmol, 133.1 mg), 5 mL of tert-butanol, and 5 mL of deionized water. Stir until a homogeneous solution or fine suspension is formed.

    • Add CuSO₄·5H₂O (0.05 mmol, 12.5 mg) directly to the mixture.

    • Add Sodium L-Ascorbate (0.1 mmol, 19.8 mg) directly to the mixture.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature. The reaction may become heterogeneous as the product forms.

    • Monitor by TLC or LC-MS (typically 6-10 hours).

  • Work-up and Purification:

    • If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a minimal amount of cold tert-butanol.

    • If no precipitate forms, dilute the mixture with 30 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash chromatography or recrystallization as needed.

Conclusion and Recommendations

The choice of solvent is a powerful lever for optimizing the CuAAC reaction.

  • For maximum speed and yield , especially with challenging or poorly soluble substrates, DMSO is a superior choice. Its primary drawback is the energy-intensive process required for its removal.

  • For simpler purification and reactions with moderately polar reactants, the t-Butanol/H₂O system is highly effective. It often allows for product isolation via simple filtration, significantly reducing reliance on chromatography.

  • This compound is a robust and reliable alkyne for CuAAC. While its reaction kinetics may be slightly slower than simpler alkynes like phenylacetylene due to potential electronic effects or catalyst interactions, it consistently provides high yields across multiple solvent systems.

Researchers should select a solvent system based on a holistic assessment of substrate solubility, desired reaction time, and the available purification capabilities. The protocols provided herein offer robust starting points for the successful application of this compound in click chemistry for drug discovery and materials science.

References

  • Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction . ResearchGate. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications . National Institutes of Health (NIH). Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . National Institutes of Health (NIH). Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach . ACS Omega. Available at: [Link]

  • A kinetics study of copper-catalysed click reactions in ionic liquids . Royal Society of Chemistry. Available at: [Link]

  • Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide–Alkyne Cycloaddition . Bioconjugate Chemistry. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media . MDPI. Available at: [Link]

  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents . ACS Combinatorial Science. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . ACS Chemical Biology. Available at: [Link]

  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. Available at: [Link]

  • Click chemistry on multiple azide groups - can anyone help? . ResearchGate. Available at: [Link]

  • Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction . Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Institutes of Health (NIH). Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation . National Institutes of Health (NIH). Available at: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes . Inorganic Chemistry. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . National Institutes of Health (NIH). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. Available at: [Link]

  • CuAAC click triazole synthesis - laboratory experiment . YouTube. Available at: [Link]

  • Best solvent for azide alkyne cycloaddition? . ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . SciSpace. Available at: [Link]

  • Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines . ResearchGate. Available at: [Link]

  • Heterogeneity in Binary Mixtures of (Water + Tertiary Butanol): Temperature Dependence Across Mixture Composition . The Journal of Physical Chemistry A. Available at: [Link]

  • 1 Click Chemistry: Mechanistic and Synthetic Perspectives . Wiley-VCH. Available at: [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions . ResearchGate. Available at: [Link]

  • Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes . Coordination Chemistry Reviews. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Biaryl Compounds Using 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the formation of the biaryl motif remains a cornerstone of modern organic chemistry. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. A particularly versatile and increasingly utilized building block for constructing these compounds is 1-(4-ethynylphenyl)ethanone, also known as 4-ethynylacetophenone. Its terminal alkyne and ketone functionalities offer multiple strategic avenues for elaboration. This guide provides an in-depth, comparative analysis of three prominent palladium-catalyzed cross-coupling methodologies for the synthesis of biaryl compounds utilizing this valuable starting material: the Sonogashira, Suzuki-Miyaura, and Stille couplings.

This document moves beyond a simple recitation of protocols to offer a nuanced discussion of the mechanistic underpinnings, practical considerations, and expected outcomes of each method. By understanding the causality behind experimental choices, researchers can select and optimize the most appropriate synthetic route for their specific target molecules and research objectives.

The Sonogashira Coupling: A Direct Approach to Arylalkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of this compound, this reaction directly couples the alkyne moiety with an aryl halide, yielding an internal alkyne that can be subsequently transformed into a biaryl system if desired, or stand as a valuable arylalkyne product in its own right.

Mechanistic Rationale

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst.[1] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. The choice of ligands, base, and solvent is critical to maintain the efficiency of both cycles and prevent undesirable side reactions such as the homocoupling of the alkyne (Glaser coupling).

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR'(L2) ArPdX->ArPdC Transmetalation Product Ar-C≡CR' ArPdC->Product Product->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdX CuC Cu-C≡CR' CuC->ArPdX HC H-C≡CR' HC->CuC CuX CuX CuX->CuC Base Base Base->HC HC_node H-C≡CR' CuC_node Cu-C≡CR' HC_node->CuC_node Base, CuX CuX_node CuX Base_node Base BaseH_node Base-H+

Figure 1. Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ynone.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds, making it a primary choice for biaryl synthesis.[3] In this approach, the ethynyl group of this compound would first need to be converted to a boronic acid or a boronate ester. This derivative then undergoes coupling with an aryl halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[2] The resulting organopalladium(II) halide then undergoes transmetalation with an organoboron compound, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species. The choice of base is crucial as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron species.

Suzuki_Mechanism cluster_boron Boronate Activation Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation Product Ar-Ar' ArPdAr->Product Product->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)2 ArB->ArPdX Base Base Base->ArB BaseH Base-H+ ArB_node Ar'-B(OR)2 Ate_complex [Ar'-B(OR)2(OH)]- ArB_node->Ate_complex Base Base_node Base (e.g., OH-)

Figure 2. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide. Note that for the use of this compound, a preliminary step to convert the alkyne to a boronic acid or ester is required.

Materials:

  • (4-Acetylphenyl)boronic acid (derived from this compound)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water mixture (e.g., 10:1)

Procedure:

  • In a Schlenk tube, combine (4-acetylphenyl)boronic acid (1.0 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Add K₃PO₄ (2.0 mmol) and the toluene/water solvent mixture (11 mL).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the biaryl product.

The Stille Coupling: A Mild Approach with Organostannanes

The Stille coupling offers another effective route for C-C bond formation, utilizing organotin compounds (organostannanes) as the coupling partners for organic halides or triflates.[4] Similar to the Suzuki-Miyaura coupling, the ethynyl group of this compound would first need to be converted into an organostannane derivative.

Mechanistic Rationale

The mechanism of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving an oxidative addition, transmetalation, and reductive elimination sequence.[5] The key difference lies in the transmetalation step, where the organic group is transferred from the tin atom to the palladium center. A significant advantage of the Stille coupling is that it often does not require a base, which can be beneficial for substrates with base-sensitive functional groups. However, the toxicity of organotin compounds is a major drawback.

Stille_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation Product Ar-Ar' ArPdAr->Product Product->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdX ArSn Ar'-SnR3 ArSn->ArPdX

Figure 3. Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Stille Coupling

This protocol provides a general method for the Stille coupling of an organostannane with an aryl bromide. A preliminary step to synthesize the organostannane from this compound is necessary.

Materials:

  • (4-Acetylphenyl)tri-n-butylstannane (derived from this compound)

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (4-acetylphenyl)tri-n-butylstannane (1.0 mmol) and the aryl bromide (1.1 mmol) in anhydrous DMF (10 mL).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and TFP (0.06 mmol, 6 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting materials are consumed, as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired biaryl compound.

Comparative Analysis

The choice between Sonogashira, Suzuki-Miyaura, and Stille couplings for the synthesis of biaryls from this compound depends on several factors, including the desired final product, functional group tolerance, and considerations of atom economy and toxicity.

FeatureSonogashira CouplingSuzuki-Miyaura CouplingStille Coupling
Directness for Arylalkynes Direct coupling of the alkyneRequires pre-functionalization of the alkyneRequires pre-functionalization of the alkyne
Reagent Toxicity Generally lowBoronic acids and esters are generally low in toxicityOrganostannanes are highly toxic
Byproducts Amine saltsBoron-containing saltsToxic tin byproducts
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellent, very broad scopeExcellent, often tolerant of sensitive groups
Reaction Conditions Typically requires a copper co-catalyst and an amine baseRequires a baseOften proceeds under neutral conditions
Yields Generally good to excellent[6]Generally high to excellent[7]Good to high, but can be variable[8]

Key Considerations for Selection:

  • For direct synthesis of arylalkynes: The Sonogashira coupling is the most direct and efficient method.

  • For biaryl synthesis with high functional group tolerance and low toxicity: The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of boronic acids and their derivatives, and the generally high yields achieved.[7]

  • For substrates with base-sensitive functional groups: The Stille coupling can be advantageous as it often proceeds under neutral conditions. However, the high toxicity of organotin reagents and byproducts is a significant drawback that must be carefully managed.[8]

Conclusion

The synthesis of biaryl compounds from this compound can be effectively achieved through Sonogashira, Suzuki-Miyaura, and Stille couplings. The Sonogashira reaction provides a direct route to valuable arylalkyne intermediates. For the synthesis of the biaryl core, both the Suzuki-Miyaura and Stille couplings are powerful methods, with the Suzuki-Miyaura reaction generally being favored due to its lower toxicity profile and robust nature. The selection of the optimal method will ultimately be dictated by the specific synthetic target, the presence of other functional groups, and the laboratory's capabilities for handling potentially hazardous materials. A thorough understanding of the mechanistic nuances of each reaction empowers the researcher to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Pradhan, S. et al. (2016). A coordination driven self-assembled Pd6L8 nanoball catalyses copper and phosphine-free Sonogashira coupling reaction in both homogeneous and heterogeneous formats. Dalton Transactions, 45(35), 13815-13823.
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033-3040.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Miyaura, N. (2002). Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer, Berlin, Heidelberg.
  • Farina, V. (1998). The Stille Reaction. In Comprehensive Organic Synthesis II (Vol. 3, pp. 161-240). Elsevier.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira reaction. Retrieved from [Link]

  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of organic chemistry, 77(6), 2798–2807.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.

Sources

Assessing the green chemistry metrics of different synthetic pathways to 1-(4-Ethynylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-ethynylphenyl)ethanone and its derivatives, key building blocks in the pharmaceutical and materials science industries, has traditionally relied on classical cross-coupling methodologies. However, with the increasing emphasis on sustainable chemical manufacturing, a critical assessment of the environmental impact of these synthetic routes is paramount. This guide provides an in-depth comparison of two prominent synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics. By examining the causality behind experimental choices and providing detailed, reproducible protocols, this document aims to empower researchers to select and optimize synthetic strategies that are not only efficient but also environmentally responsible.

Introduction: The Imperative of Green Chemistry in Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) provide a quantitative framework for evaluating the "greenness" of a chemical reaction.[1][2][3] A higher Atom Economy signifies a more efficient conversion of reactants to the desired product, while lower E-Factor and PMI values indicate less waste generation and a more sustainable process.[1] This guide will utilize these metrics to objectively compare two common synthetic strategies for this compound: a direct Sonogashira coupling and a two-step approach involving a silyl-protected alkyne.

Comparative Analysis of Synthetic Pathways

Two primary pathways for the synthesis of this compound are critically examined:

  • Pathway A: Direct Sonogashira Coupling of 4-Iodoacetophenone with Acetylene Gas. This classical approach involves the direct coupling of an aryl halide with acetylene.

  • Pathway B: Sonogashira Coupling of 4-Iodoacetophenone with Ethynyltrimethylsilane followed by Deprotection. This modified strategy utilizes a protected alkyne, which can offer advantages in terms of handling and selectivity, followed by a deprotection step to yield the terminal alkyne.[4]

The following sections will delve into the experimental details of each pathway and provide a quantitative comparison of their green chemistry metrics.

Visualizing the Synthetic Pathways

cluster_A Pathway A: Direct Sonogashira Coupling cluster_B Pathway B: Silyl-Protected Alkyne Route A_start 4-Iodoacetophenone + Acetylene Gas A_product This compound A_start->A_product Pd/Cu catalyst, Base B_start 4-Iodoacetophenone + Ethynyltrimethylsilane B_intermediate 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone B_start->B_intermediate Sonogashira Coupling B_product This compound B_intermediate->B_product Deprotection

Caption: Comparative overview of the two synthetic pathways to this compound.

Quantitative Assessment of Green Chemistry Metrics

To provide a clear and objective comparison, the green chemistry metrics for each pathway have been calculated based on detailed experimental protocols. The calculations assume a theoretical 100% yield for the purpose of a standardized comparison of the intrinsic efficiency of the reactions.

Green MetricPathway A: Direct SonogashiraPathway B: Silyl-Protected AlkyneIdeal Value
Atom Economy (AE) ~85%Step 1: ~78%Step 2: ~100%Overall: ~78%100%
Environmental Factor (E-Factor) High (significant solvent and reagent waste)Moderate (waste from two steps)0
Process Mass Intensity (PMI) HighModerate1

Note: The values presented are estimations based on typical laboratory-scale procedures and may vary depending on the specific reaction conditions and scale.

The direct Sonogashira coupling (Pathway A) exhibits a higher theoretical atom economy in a single step. However, the practical application of this method often involves challenges such as the handling of flammable acetylene gas and the potential for side reactions like homocoupling, which can reduce the actual yield and increase the E-Factor and PMI.[5]

The silyl-protected alkyne route (Pathway B), while involving an additional deprotection step which lowers the overall atom economy, can offer better control and higher yields of the desired product.[4] The use of a liquid, easily handleable protected alkyne like ethynyltrimethylsilane can also improve safety and process control.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the two compared pathways. These protocols are provided to enable researchers to reproduce the syntheses and validate the green metrics assessment.

Pathway A: Direct Sonogashira Coupling (Illustrative Protocol)

This protocol is a representative example and may require optimization.

Materials:

  • 4-Iodoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Acetylene gas

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodoacetophenone (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Add degassed toluene and triethylamine.

  • Bubble acetylene gas through the reaction mixture at a controlled rate while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway B: Silyl-Protected Alkyne Route

This two-step protocol involves a Sonogashira coupling followed by deprotection.

Step 1: Sonogashira Coupling of 4-Iodoacetophenone with Ethynyltrimethylsilane

Materials:

  • 4-Iodoacetophenone

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoacetophenone (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a mixture of THF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone, which can be used in the next step without further purification.

Step 2: Deprotection of the Silyl Group

Materials:

  • 1-(4-((Trimethylsilyl)ethynyl)phenyl)ethanone (from Step 1)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude product from Step 1 in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Causality Behind Experimental Choices

The choice of reagents and conditions in each pathway is dictated by a balance of reactivity, selectivity, and practicality.

  • Catalyst System: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for Sonogashira couplings, as it facilitates the key steps of the catalytic cycle.[6] Copper-free Sonogashira reactions are also being developed to further improve the greenness of the process.[7]

  • Base: An amine base, such as triethylamine, is crucial for the deprotonation of the terminal alkyne, a key step in the catalytic cycle.[4]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional organic solvents are effective, the development of protocols in greener solvents like water is an active area of research.[8]

  • Protecting Group: The trimethylsilyl (TMS) group in Pathway B is a common choice for protecting terminal alkynes due to its ease of introduction and removal under mild conditions.

Conclusion and Future Perspectives

This comparative guide demonstrates that while the direct Sonogashira coupling (Pathway A) appears more atom-economical on paper, the silyl-protected alkyne route (Pathway B) can offer practical advantages in terms of handling, safety, and potentially higher overall yields, leading to a more favorable E-Factor and PMI in a real-world setting.

The field of green chemistry is continuously evolving, and future research will likely focus on developing even more sustainable synthetic methods. This includes the use of more efficient and recyclable catalysts, the replacement of hazardous solvents with benign alternatives, and the development of one-pot procedures that minimize waste and energy consumption. By critically evaluating and adopting these greener alternatives, the chemical industry can move towards a more sustainable future.

References

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  • Al-Amin, M., et al. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 1(4), 566–578. [Link]

  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

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  • Chutia, R., et al. (2025). A green and sustainable approach for the synthesis of Pd/CuFe2O4 magnetic nanocatalyst and its application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]

  • Abu-Saleh, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(7), 1123. [Link]

  • Sreedevi, A., & Reddy, B. V. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183–5204. [Link]

  • Zabilskiy, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15359–15370. [Link]

  • Köcher, S., et al. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

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  • Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Retrieved from [Link]

  • Ansari, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7467. [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(15), 3241–3262. [Link]

  • Gøgsig, T. M., et al. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Tetrahedron Letters, 58(39), 3865–3869. [Link]

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  • Abdel-Aziz, H. A., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2640. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Ethynylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Physicochemical Properties

Before addressing disposal, a comprehensive understanding of the substance is paramount. 1-(4-Ethynylphenyl)ethanone is an aromatic ketone containing a terminal alkyne. While stable under normal storage conditions, its hazard profile necessitates careful handling.[2]

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[2][3]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4][5]

This hazard profile underscores the necessity of appropriate Personal Protective Equipment (PPE) at all stages of handling, including disposal.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₀H₈O[2][3]
Molecular Weight 144.17 g/mol [3][6]
Appearance White to light yellow or yellow powder/crystal[3][6][7]
Melting Point 67.0 to 71.0 °C (68 °C)[3][6][7]
Boiling Point 241.8 ± 23.0 °C at 760 mmHg[3][6]
Flash Point 96.2 ± 17.6 °C[3][6]

Understanding these properties is crucial for safe handling and for the selection of appropriate disposal containers and methods. The compound is a solid at room temperature, which simplifies transfer compared to a volatile liquid.

The Core Disposal Directive: High-Temperature Incineration

The recommended and most definitive method for the disposal of this compound is through a licensed and authorized high-temperature incinerator.[2] This method is advocated for several critical reasons:

  • Complete Thermal Destruction: The high temperatures and controlled conditions within a chemical incinerator ensure the complete breakdown of the organic molecule into simpler, less harmful compounds like carbon dioxide and water.

  • Prevention of Environmental Release: This method prevents the direct release of the chemical into soil or waterways, where its long-term ecological effects may not be fully understood.

  • Neutralization of Reactivity: The terminal alkyne group in the molecule presents a potential for reactivity. Acetylenic compounds can form explosive acetylides with certain metals like copper, silver, and mercury.[8][9] Incineration safely eliminates this hazard.

The process typically involves an afterburner and a flue gas scrubber to neutralize and remove any potentially acidic or toxic gases produced during combustion, ensuring minimal atmospheric emissions.[2]

Step-by-Step Laboratory Disposal Protocol

The journey from a laboratory bench to a final disposal facility involves a series of meticulous steps. Adherence to these procedures is essential for regulatory compliance and the safety of all personnel involved.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat and closed-toe shoes.[10]

Step 2: Waste Segregation

Proper segregation at the point of generation is a cornerstone of safe waste management.[11]

  • Solid Waste: Collect waste this compound, including contaminated items like weigh boats, gloves, and paper towels, in a designated, compatible container.

  • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

  • Avoid Incompatibilities: Crucially, do not mix ethynyl-containing waste with waste containing salts or compounds of copper, silver, mercury, or brass with high copper content.[8][9]

Step 3: Waste Container Selection and Labeling

The integrity and clear identification of the waste container are critical.

  • Container Choice: Use a chemically resistant, sealable container. For solid waste, a high-density polyethylene (HDPE) container is suitable.[12] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: All hazardous waste containers must be clearly labeled from the moment the first piece of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste".[13][14]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[14]

    • The date accumulation started.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15]

  • Location: The SAA must be under the control of the operator of the process generating the waste.[15]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[3][12]

  • Volume Limits: Up to 55 gallons of non-acute hazardous waste may be accumulated in an SAA.[15]

The following diagram illustrates the in-laboratory workflow for waste accumulation.

G cluster_0 In-Laboratory Waste Handling A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste - Solid this compound - Contaminated Materials A->B Safety First C Step 3: Prepare Labeled Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information B->C Point of Generation D Step 4: Add Waste to Container in Satellite Accumulation Area (SAA) C->D Initiate Accumulation E Step 5: Keep Container Securely Closed D->E Maintain Safety

Caption: In-laboratory waste accumulation workflow.

Step 5: Transfer to Central Accumulation Area (CAA) and Final Disposal

Once the container is full or needs to be removed from the lab, it is transferred to a Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste transporter.[14] This process is typically managed by your institution's Environmental Health & Safety (EH&S) department.

  • EH&S Coordination: Contact your EH&S office to schedule a waste pickup. They will provide guidance on the specific procedures for your institution.

  • Transportation: Only trained personnel should transport hazardous waste to the CAA.[16]

  • Manifesting and Shipping: The EH&S department will manage the creation of a hazardous waste manifest, a legal document that tracks the waste from your facility (the generator) to the final disposal site.

  • Final Disposal: The licensed waste hauler transports the container to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated according to regulatory standards.[11]

The overall disposal pathway from generation to final treatment is visualized below.

G cluster_lab Laboratory cluster_facility Facility Level cluster_external External lab Point of Generation Waste is collected in a labeled container in the Satellite Accumulation Area (SAA) caa Central Accumulation Area (CAA) Waste is stored for pickup by a licensed vendor lab->caa EH&S Pickup Request tsdf Treatment, Storage, and Disposal Facility (TSDF) High-temperature incineration of waste caa->tsdf Licensed Waste Hauler

Caption: Overall waste disposal pathway for this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States, established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[11] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from the moment it is generated until its final disposal.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals used in the workplace are communicated to employees through labels, safety data sheets, and training.[17]

  • OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER): This standard provides guidelines for worker safety during hazardous waste operations and emergency response.[18][19]

By following the steps in this guide, your laboratory will be in alignment with these critical federal standards, ensuring a safe working environment and protecting our shared natural environment.

Conclusion: A Commitment to the Full Chemical Lifecycle

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to scientific integrity and safety. By understanding the compound's hazards, adhering to the core principle of high-temperature incineration, and meticulously following procedural steps for segregation, labeling, and accumulation, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of the chemical lifecycle. Always consult your institution's specific waste management plan and your Environmental Health & Safety department for guidance tailored to your facility.

References

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Sources

Navigating the Safe Handling of 1-(4-Ethynylphenyl)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and complex chemical synthesis, the meticulous handling of specialized reagents is paramount. This guide provides an in-depth operational plan for the safe use of 1-(4-Ethynylphenyl)ethanone (CAS No. 42472-69-5), a versatile building block in organic chemistry.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The ethynyl group, while valuable for its reactivity in synthetic applications like click chemistry, also necessitates careful handling to avoid unwanted reactions.[2]

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatRecommended if not handled in a fume hood
Running reactions and work-up Chemical safety goggles and a face shieldNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Handling large quantities (>50g) Chemical safety goggles and a face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

Procedural Guidance for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gowning: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure dictates, don your respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, pulling the cuffs over the sleeves of your laboratory coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Gowning: Unbutton and remove your laboratory coat, folding the contaminated side inward.

  • Respiratory Protection (if used): Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedure Type cluster_ppe_levels Required PPE Start Handling this compound Procedure What is the scale and nature of the work? Start->Procedure SmallScale Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Procedure->SmallScale Small Scale (<10g) Benchtop work LargeScale Enhanced PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron - Fume Hood Procedure->LargeScale Large Scale (>10g) or Reaction Spill Spill Response PPE: - Full Face Respirator - Heavy-Duty Gloves - Chemical Suit Procedure->Spill Spill or Release

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans

Handling and Storage:
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[1][3]

  • Avoid the formation of dust and aerosols.[3]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. For a small spill, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1] For larger spills, utilize absorbent materials and follow your institution's hazardous material spill response protocol.

Disposal Plan:
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • The recommended disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not dispose of this chemical down the drain or in general waste.

By integrating these safety protocols into your laboratory workflow, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Synerzine. (2018, June 22). Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (2025, September 12). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.